Gliadin p31-43
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C71H102N18O20 |
|---|---|
Molekulargewicht |
1527.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C71H102N18O20/c1-38(2)34-42(72)60(97)78-37-59(96)79-43(20-25-54(73)91)61(98)80-44(21-26-55(74)92)62(99)82-46(23-28-57(76)94)67(104)86-30-6-12-50(86)65(102)84-48(35-39-10-4-3-5-11-39)69(106)89-33-9-15-53(89)70(107)88-32-8-14-52(88)64(101)81-45(22-27-56(75)93)63(100)83-47(24-29-58(77)95)68(105)87-31-7-13-51(87)66(103)85-49(71(108)109)36-40-16-18-41(90)19-17-40/h3-5,10-11,16-19,38,42-53,90H,6-9,12-15,20-37,72H2,1-2H3,(H2,73,91)(H2,74,92)(H2,75,93)(H2,76,94)(H2,77,95)(H,78,97)(H,79,96)(H,80,98)(H,81,101)(H,82,99)(H,83,100)(H,84,102)(H,85,103)(H,108,109)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
InChI-Schlüssel |
RCFWLPRMZAFVQJ-PEWBXTNBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
role of Gliadin p31-43 in innate immunity activation
An In-depth Technical Guide: The Role of Gliadin Peptide p31-43 in the Activation of Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Celiac disease (CD) is a complex immune-mediated enteropathy triggered by dietary gluten in genetically susceptible individuals. While the adaptive immune response to gluten peptides, particularly the 33-mer, is well-characterized, the initial events involving the innate immune system are crucial for breaking tolerance and driving the subsequent pathology. The α-gliadin peptide p31-43 (LGQQQPFPPQQPY) has emerged as a key player in this early phase. Unlike immunogenic peptides, p31-43 does not bind to HLA-DQ2/DQ8 molecules to activate adaptive T cells but instead directly stimulates the innate immune system.[1][2] This document provides a comprehensive technical overview of the mechanisms by which gliadin p31-43 activates innate immunity, detailing the signaling pathways, cellular responses, and key experimental findings.
Peptide Characteristics and Cellular Entry
The p31-43 peptide is a product of the incomplete gastrointestinal digestion of α-gliadin.[3] Its high content of proline and glutamine residues makes it resistant to degradation by gastric and pancreatic enzymes.[4] A critical feature of p31-43 is its intrinsic ability to spontaneously self-assemble into structured oligomers and aggregates, a conformation that appears essential for its biological activity.[3][4][5]
The peptide enters intestinal epithelial cells (enterocytes) via endocytosis, localizing within early endosomes.[6] Studies in Caco-2 cells and human intestinal biopsies have shown that p31-43 interferes with the maturation of these endosomes, delaying their trafficking and prolonging the signaling of internalized receptors like the Epidermal Growth Factor Receptor (EGFR).[6][7] This disruption of vesicular trafficking is a central mechanism underlying many of p31-43's pleiotropic effects.[1][6]
Key Signaling Pathways in Innate Immune Activation
This compound triggers multiple, interconnected signaling pathways within the intestinal mucosa, leading to a potent pro-inflammatory response.
MyD88-Dependent, TLR-Independent Signaling
A primary pathway activated by p31-43 is dependent on the myeloid differentiation factor 88 (MyD88), a critical adaptor protein for Toll-like receptor (TLR) and IL-1 receptor signaling.[8][9][10] However, the effects of p31-43 are not dependent on TLR4 or TLR2.[8][9][10] This MyD88-dependent signaling cascade is essential for the induction of inflammatory mediators and subsequent mucosal damage.[8][11] In vivo studies show that MyD88 knockout mice are protected from the pathological changes induced by p31-43.[11] This pathway also stimulates the release of zonulin, a protein that modulates intestinal tight junctions, leading to increased permeability.[10][12]
NLRP3 Inflammasome Activation
The oligomeric form of p31-43 acts as a danger signal that activates the NLRP3 inflammasome complex within mucosal cells.[4][5][13] This activation leads to the recruitment of the ASC adaptor protein, which facilitates the cleavage and activation of Caspase-1. Active Caspase-1, in turn, processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. The enteropathy induced by p31-43 in mice is absent in NLRP3 or Caspase-1 knockout models, confirming the critical role of this pathway in mediating the peptide's damaging effects.[4][5]
Figure 1: NLRP3 Inflammasome Activation by this compound.
Type I Interferon (IFN) Pathway
In vivo experiments have demonstrated that the mucosal damage induced by p31-43 is also dependent on Type I interferons (IFN-α/β).[8][9][11] Intraluminal administration of p31-43 in mice leads to a significant upregulation of IFN-β mRNA.[5] The pro-inflammatory effects are abrogated in mice lacking the Type I IFN receptor (IFNαβR-/-).[11] This suggests that p31-43 triggers a viral-like innate immune response, which may explain the observed synergy between gluten exposure and viral infections in the pathogenesis of CD.[8]
Figure 2: MyD88 and Type I IFN Signaling Axis Activated by p31-43.
Interleukin-15 (IL-15) Upregulation
IL-15 is a master cytokine in CD pathogenesis, linking innate and adaptive immunity. This compound is a potent inducer of IL-15 expression in enterocytes.[1][3] This is not primarily a transcriptional effect at early time points. Instead, by delaying endosomal trafficking, p31-43 increases the surface expression and trans-presentation of the IL-15/IL-15Rα complex on enterocytes.[7][14] This heightened IL-15 activity promotes the proliferation and cytotoxicity of intraepithelial lymphocytes (IELs) and induces enterocyte stress by upregulating molecules like MICA.[3][7]
NF-κB and MAPK Pathway Activation
The activation of the canonical inflammatory response is mediated through the NF-κB and MAPK (ERK, JNK, p38) signaling pathways.[3][15] In vitro studies using Caco-2 cells show that p31-43 rapidly increases the phosphorylation of p65 NF-κB and ERK, leading to the transcription of numerous pro-inflammatory cytokines and chemokines.[3][15]
Cellular and Pathophysiological Consequences
The activation of these innate immune pathways by p31-43 culminates in significant damage to the small intestinal mucosa, mirroring features of active celiac disease.
-
Increased Intestinal Permeability: p31-43 binds to the chemokine receptor CXCR3 on intestinal epithelial cells, triggering a MyD88-dependent release of zonulin.[10][16][17] Zonulin disassembles tight junctions, increasing paracellular permeability. This allows p31-43 and other luminal antigens to translocate into the lamina propria, where they can interact with resident immune cells, amplifying the inflammatory cascade.[10][17]
-
Enterocyte Stress and Apoptosis: p31-43 induces stress and cell death in enterocytes. This is evidenced by increased expression of pro-apoptotic markers like Bax and a higher Bax/Bcl2 ratio in the mucosa of p31-43-treated mice.[11]
-
Crypt Hyperplasia and Villous Atrophy: By causing prolonged EGFR activation and promoting IL-15-dependent signaling, p31-43 stimulates the proliferation of crypt enterocytes.[1][11] This hyperproliferation, combined with increased enterocyte apoptosis at the villus tip, contributes to the characteristic crypt hyperplasia and villous atrophy seen in CD.
-
Production of Inflammatory Mediators: The peptide triggers a robust production of cytokines (e.g., IL-1β, IFN-β, IFN-γ, TNF-α) and chemokines (e.g., CXCL10, CXCL2, MCP-1) that recruit and activate various immune cells, perpetuating the inflammatory state.[8][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo and in vitro studies investigating the effects of this compound.
Table 1: In Vivo Effects of Intraluminal p31-43 Administration in C57BL/6 Mice
| Parameter Measured | Control (PBS) | p31-43 Treatment | Fold/Percent Change | Time Point | Reference |
|---|---|---|---|---|---|
| Morphology | |||||
| Villus/Crypt (V/C) Ratio | ~6.5 | ~4.0 | ~38% Decrease | 72 h | [11] |
| IELs / 100 Enterocytes | ~8 | ~14 | ~75% Increase | 12 h | [11] |
| Ki-67+ cells / Crypt | ~10 | ~18 | ~80% Increase | 12 h | [11] |
| Gene Expression (mRNA) | |||||
| IFN-β | Baseline | ~12-fold increase | +1100% | 4 h | [5] |
| IFN-γ | Baseline | ~4-fold increase | +300% | 2 h | [11] |
| CXCL10 | Baseline | ~10-fold increase | +900% | 6 h | [11] |
| Apoptosis | |||||
| Bax/Bcl2 Ratio | ~1.0 | ~2.5 | +150% | 12 h | [11] |
| Inflammasome | |||||
| Mature IL-1β (Western Blot) | Low/Undetectable | Significant Increase | N/A | 16 h | [5] |
| Active Caspase-1 (Western Blot) | Low/Undetectable | Significant Increase | N/A | 16 h |[5] |
Table 2: In Vitro Effects of p31-43 on Caco-2 Intestinal Epithelial Cells
| Parameter Measured | Control (Medium) | p31-43 Treatment | Fold/Percent Change | Time Point | Reference |
|---|---|---|---|---|---|
| IL-15 Expression | |||||
| IL-15 mRNA | 1.0 (RQ) | ~2.5 (RQ) | +150% | Overnight | [7][18] |
| Cell Surface IL-15 (FACS) | Baseline MFI | ~1.8x Baseline MFI | +80% | Overnight | [7][19] |
| Signaling | |||||
| p65 NF-κB Phosphorylation | Baseline | Significant Increase | N/A | 45 min | [3] |
| pY-ERK Phosphorylation | Baseline | Significant Increase | N/A | 30 min | [15] |
| Proliferation |
| BrdU Incorporation | ~26% | ~44% | +69% | N/A |[18] |
Key Experimental Protocols
In Vivo Mouse Model of p31-43-Induced Enteropathy
-
Animals: C57BL/6 wild-type mice, or knockout strains (e.g., MyD88-/-, NLRP3-/-, Caspase1-/-, IFNαβR-/-).[5][11]
-
Peptide Administration: Mice are anesthetized, and a midline laparotomy is performed. A solution containing p31-43 peptide (typically 1-20 µg in 100 µl PBS) or a control peptide (scrambled, inverted, or non-related peptide) is injected directly into the lumen of the proximal small intestine, approximately 2 cm below the pylorus.[5][11]
-
Tissue Collection: At specified time points (e.g., 2, 4, 6, 12, 16, 72 hours) post-injection, mice are euthanized. Segments of the proximal small intestine are collected.[5][11]
-
Analysis:
-
Histology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological analysis (V/C ratio, IEL counts).[11][20]
-
Gene Expression: RNA is extracted from tissue homogenates, reverse transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) to measure mRNA levels of cytokines, chemokines, and other markers.[5][11]
-
Protein Analysis: Tissue homogenates are used for Western blotting to detect proteins like mature IL-1β and cleaved Caspase-1.[5]
-
Apoptosis: Apoptosis is assessed via TUNEL staining on tissue sections or by flow cytometry (Annexin V/Propidium Iodide) of isolated lamina propria cells.[11]
-
Figure 3: Experimental Workflow for In Vivo Mouse Studies.
In Vitro Caco-2 Cell Culture Model
-
Cell Line: Caco-2 cells, a human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial layer resembling enterocytes.
-
Culture Conditions: Cells are grown to confluence in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Differentiated Caco-2 monolayers are treated with p31-43 (typically 50-100 µg/ml) or control peptides for various durations (e.g., 30 minutes to 24 hours/overnight).[7][18]
-
Analysis:
-
RNA Analysis: Cells are lysed, and RNA is extracted for RT-qPCR analysis of gene expression (e.g., IL-15).[18]
-
Flow Cytometry: Cells are harvested and stained with fluorescently-labeled antibodies against cell surface proteins (e.g., IL-15/IL-15Rα) and analyzed by flow cytometry.[7]
-
Protein Analysis: Cell lysates are subjected to Western blotting to analyze the phosphorylation status and total protein levels of signaling molecules (e.g., p-ERK, p-p65 NF-κB).[3]
-
Proliferation Assay: Cell proliferation is measured by BrdU incorporation assay.[18]
-
Human Duodenal Biopsy Organ Culture
-
Tissue Source: Duodenal biopsies obtained via endoscopy from CD patients (on a gluten-containing or gluten-free diet) and non-CD controls.
-
Culture: Biopsies are placed on supportive filters in organ culture dishes containing culture medium.[3]
-
Treatment: Tissues are incubated with p31-43 (e.g., 20 µg/ml) or medium alone for a set period (e.g., 3-24 hours).[3]
-
Analysis: After incubation, biopsies are processed for immunofluorescence or immunohistochemistry to analyze protein expression and localization (e.g., IL-15, HLA class II molecules) or for histology to assess morphological changes like enterocyte height.[3]
Conclusion and Implications for Drug Development
The gliadin peptide p31-43 is a potent, non-immunogenic activator of the innate immune system in the gut. By disrupting endosomal trafficking and activating multiple danger-sensing pathways—including MyD88, the NLRP3 inflammasome, and Type I IFN signaling—it initiates a cascade of events that leads to increased intestinal permeability, enterocyte damage, and a robust pro-inflammatory environment. This innate immune activation is a critical upstream event that creates the necessary context for the development of the subsequent, pathogenic adaptive immune response to gluten.
For drug development professionals, targeting the pathways activated by p31-43 offers promising therapeutic strategies for celiac disease beyond a gluten-free diet. Potential targets include:
-
Inhibitors of p31-43 oligomerization: Preventing the formation of the peptide's bioactive structure.
-
NLRP3 or Caspase-1 inhibitors: To block inflammasome-mediated IL-1β production.
-
MyD88 signaling antagonists: To broadly dampen the initial inflammatory response.
-
Zonulin antagonists or tight junction modulators: To prevent the increase in intestinal permeability and limit antigen translocation.
A thorough understanding of the mechanisms detailed in this guide is essential for the rational design and development of novel therapeutics aimed at mitigating the initial innate immune triggers of celiac disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elfid.unina.it [elfid.unina.it]
- 4. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 5. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gliadin-Mediated Proliferation and Innate Immune Activation in Celiac Disease Are Due to Alterations in Vesicular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gliadin stimulation of murine macrophage inflammatory gene expression and intestinal permeability are MyD88-dependent: role of the innate immune response in Celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endocytosis and transcytosis of gliadin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Gliadin Induces an Increase in Intestinal Permeability and Zonulin Release by Binding to the Chemokine Receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Gliadin Peptide p31-43: A Technical Guide to its Pro-Inflammatory Effects on the Intestinal Mucosa
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Celiac disease (CD) is a chronic inflammatory enteropathy triggered by dietary gluten in genetically susceptible individuals[1][2][3][4]. While the adaptive immune response involving gluten-specific T-cells is well-characterized, the innate immune mechanisms that initiate and amplify the mucosal damage are critical components of the disease's pathogenesis[3][5][6]. The α-gliadin peptide p31-43 (LGQQQPFPPQQPY) has emerged as a key player in this initial phase[2][7][8]. Resistant to gastrointestinal digestion, this peptide directly interacts with the intestinal mucosa, instigating a cascade of pro-inflammatory and cytotoxic events independent of the adaptive immune system[7][8][9]. This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and cellular consequences of p31-43 exposure, supported by quantitative data and detailed experimental protocols.
Quantitative Analysis of p31-43-Mediated Effects
The biological activity of p31-43 has been quantified across various experimental models. The following tables summarize these effects.
Table 1: In Vitro & Ex Vivo Effects of Gliadin p31-43 on Intestinal Cells and Tissues
| Experimental System | Peptide Concentration & Duration | Observed Effect | Magnitude of Effect | Reference |
| Caco-2 Cells | 50 μg/mL for 45 min | Increased p65 NFκB expression | Not specified | [7] |
| Caco-2 Cells | Overnight incubation | Upregulation of IL-15 mRNA | Not specified | [7] |
| Caco-2 Cells | Not specified | Increased EGFR and ERK phosphorylation | Not specified | [10][11] |
| T84 Cells & PBMC co-culture | 40 μg/mL for 3h | Production of inflammatory mediators | Not specified | [7] |
| Duodenal Biopsies (CD patients) | 20 μg/mL for 3h | Increased IL-15 expression | Not specified | [7] |
| Duodenal Biopsies (CD patients) | 20 μg/mL for 24h | Increased enterocyte apoptosis (TUNEL) | Not specified | [7] |
| Murine Primary Macrophages | 100 μg/mL for 3h | Production of TNFα, IL-12, IL-6, IFNβ | Not specified | [7] |
| Murine Mast Cells | 100 μg/mL for 24h | Production of IL-6, IL-17, TNFα, MCP-1 | Not specified | [7] |
Table 2: In Vivo Effects of this compound in Mouse Models
| Mouse Strain | Peptide Dose & Administration | Time Point | Observed Effect | Magnitude of Effect | Reference |
| C57BL/6 | 10 μg, intraluminal | 16h | Reduction in Villus/Crypt (V/C) ratio | Statistically significant decrease | [1][12] |
| C57BL/6 | 1 μg, intraluminal | 16h | Reduction in Villus/Crypt (V/C) ratio | Statistically significant decrease | [1][12] |
| C57BL/6 | 10 μg, intraluminal | 16h | Increase in Intraepithelial Lymphocytes (IELs) | Statistically significant increase | [1][12] |
| C57BL/6 | 10 μg, intraluminal | 4h | Increased IFNβ mRNA expression | Statistically significant increase | [1][12] |
| C57BL/6 | Intraluminal | 12h | Increased Ki-67 positive crypt cells | Statistically significant increase | [13] |
| C57BL/6 | Intraluminal | 6h | Peak CXCL10 and IFN-β mRNA expression | Statistically significant increase | [13] |
| C57BL/6 | Oral feeding | 16h | Increased mature IL-1β in tissue | Statistically significant increase | [1][2] |
| C57BL/6 | Oral feeding | 16h | Increased active Caspase-1 in tissue | Statistically significant increase | [1][2] |
| Nlrp3-/- & Caspase-1-/- | Oral feeding | 16h | No change in V/C ratio or IELs | Effects observed in WT mice were absent | [1][2] |
Core Signaling Pathways Activated by this compound
This compound triggers multiple pro-inflammatory signaling cascades within intestinal epithelial cells and resident immune cells. These pathways are central to the mucosal damage observed in celiac disease.
EGFR and IL-15-Mediated Proliferation and Innate Immunity
The p31-43 peptide interferes with endocytic vesicle trafficking[5][14][15]. This delay in endosomal maturation leads to prolonged activation of the Epidermal Growth Factor Receptor (EGFR)[5][6][11]. This sustained EGFR signaling, in cooperation with Interleukin-15 (IL-15), promotes the hyperproliferation of crypt enterocytes, a hallmark of celiac disease pathology[5][6][14]. p31-43 also directly upregulates the expression of IL-15 and its receptor (IL-15Rα), further amplifying both enterocyte proliferation and the activation of innate immune cells like IELs[5][6][7].
Caption: EGFR and IL-15 signaling activated by p31-43.
MyD88-Dependent Innate Immune Signaling
Several pro-inflammatory effects of p31-43 are dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein, a key component of Toll-like receptor (TLR) signaling[2][7]. While the specific receptor for p31-43 remains elusive, its ability to induce pro-inflammatory cytokines like TNFα and IL-6 in macrophages, and the requirement of MyD88 for these effects, firmly places it as an activator of innate immunity[7][16]. This pathway contributes to the rapid induction of type I interferons (IFNs), which amplify the inflammatory response in the celiac lesion[1][4][7].
References
- 1. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 3. Coeliac disease - Wikipedia [en.wikipedia.org]
- 4. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elfid.unina.it [elfid.unina.it]
- 8. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elfid.unina.it [elfid.unina.it]
- 11. Growth factor‐like activity of gliadin, an alimentary protein: implications for coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. P31-43, an undigested gliadin peptide, mimics and enhances the innate immune response to viruses and interferes with endocytic trafficking: a role in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gliadin p31-43 Peptide: A Deep Dive into its Structural Characteristics and Pro-inflammatory Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
The α-gliadin p31-43 peptide, a 13-amino-acid fragment with the sequence LGQQQPFPPQQPY, is a key player in the pathogenesis of Celiac Disease (CD), an autoimmune disorder triggered by gluten ingestion in genetically susceptible individuals.[1][2] Unlike the immunogenic 33-mer gliadin peptide that activates the adaptive immune response, p31-43 is a primary trigger of the innate immune response in the intestinal mucosa.[3][4] Its unique structural features and resistance to digestion allow it to accumulate in the small intestine, where it initiates a cascade of pro-inflammatory events.[1][3] This technical guide provides an in-depth analysis of the structural characteristics of the p31-43 peptide, its self-assembly properties, and the signaling pathways it modulates, offering valuable insights for researchers and professionals in drug development.
Primary and Secondary Structure
The p31-43 peptide is derived from the N-terminal region of α-gliadin and is highly resistant to gastrointestinal digestion.[1][5] Its amino acid sequence is notable for its high content of glutamine and proline residues, which contribute to its unusual conformational properties.[4]
Biophysical analyses, including circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, have revealed that the p31-43 peptide predominantly adopts a polyproline II (PPII) secondary structure in solution.[1][6][7] This left-handed helical conformation is a characteristic feature of proline-rich sequences and is crucial for the peptide's biological activity.[6] The PPII structure is stable over a wide pH range (3-8), suggesting that the peptide maintains its conformation throughout the gastrointestinal tract.[8] In contrast, a scrambled version of the peptide with the same amino acid composition but a different sequence does not adopt a PPII structure and lacks the pro-inflammatory effects of the native p31-43, highlighting the sequence-specific nature of its activity.[6]
Self-Assembly and Oligomerization
A critical feature of the p31-43 peptide is its intrinsic ability to self-assemble into oligomers and larger nanostructures.[1][3][8] This process is concentration-dependent, with the peptide forming spherical nanostructures at lower concentrations (5μM) and larger, more complex aggregates and clusters at higher concentrations (50-100μM).[1] This self-assembly is thought to be driven by the PPII conformation and intermolecular interactions.[1][8] The formation of these oligomers may protect the peptide from degradation and amplify its pro-inflammatory potential.[9] These nanostructures are capable of activating the NLRP3 inflammasome, a key component of the innate immune system, leading to intestinal inflammation.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the experimental conditions and effects of the Gliadin p31-43 peptide as reported in the cited literature.
| Parameter | Value | Experimental Context | Reference |
| Peptide Concentration for In Vitro Studies | 50 μg/mL | Incubation with Caco-2 cells to study NFκB and MAPK pathway activation. | [1] |
| 20 μg/mL | Treatment of duodenal tissues from Celiac Disease patients to assess IL-15 expression and enterocyte death. | [1] | |
| Circular Dichroism Analysis Concentrations | 10 μM (15.3 μg/mL), 50 μM (76.5 μg/mL), 100 μM (153 μg/mL) | To study the polyproline II structure and self-assembly of the p31-43 peptide. | [6] |
| Zonulin Release | 1.06 ± 0.27 ng/mg protein | Apical release from duodenal tissues of CD patients exposed to 0.1 mg/ml gliadin. | [10] |
| Transepithelial Electrical Resistance (TEER) Decrease | -73.0 ± 9.1 Ω.cm² | In duodenal tissues from CD patients exposed to 0.1 mg/ml gliadin. | [10] |
Pro-inflammatory Signaling Pathways
The p31-43 peptide triggers multiple intracellular signaling pathways that contribute to the inflammatory response in the intestinal epithelium.
NF-κB and MAPK Activation
In vitro studies using the Caco-2 intestinal epithelial cell line have shown that p31-43 activates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Incubation with p31-43 leads to increased phosphorylation of ERK and elevated expression of the p65 subunit of NF-κB, both of which are central to inflammatory responses.[1] Notably, these effects are specific to the p31-43 sequence.[1]
IL-15 Upregulation and Innate Immunity
The p31-43 peptide is a potent inducer of Interleukin-15 (IL-15), a key cytokine in the innate immune response in Celiac Disease.[1][11] In organ cultures of duodenal biopsies from CD patients, p31-43 treatment leads to a significant increase in IL-15 expression.[1] IL-15, in turn, contributes to the activation of intraepithelial lymphocytes and enterocyte proliferation, characteristic features of the CD lesion.[5][11]
NLRP3 Inflammasome Activation
The oligomeric structures formed by p31-43 can act as danger signals that are sensed by the NLRP3 inflammasome.[5][6] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, further amplifying the inflammatory cascade.[6]
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. researchgate.net [researchgate.net]
- 3. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 5. iris.unina.it [iris.unina.it]
- 6. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Structural conformation and self-assembly process of p31-43 gliadin peptide in aqueous solution. Implications for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elfid.unina.it [elfid.unina.it]
- 10. DSpace [archive.hshsl.umaryland.edu]
- 11. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa [mdpi.com]
Gliadin Peptide p31-43: A Key Modulator of Intestinal Epithelial Cell Pathophysiology in Celiac Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The α-gliadin peptide p31-43 is a pivotal, non-immunogenic fragment of gluten that plays a critical role in the pathogenesis of celiac disease (CD) by directly interacting with intestinal epithelial cells. Unlike the immunogenic 33-mer peptide, which primarily activates the adaptive immune system, p31-43 triggers innate immune responses and induces a cascade of cellular events that disrupt intestinal homeostasis. This technical guide provides a comprehensive overview of the molecular interactions between p31-43 and intestinal epithelial cells, detailing the signaling pathways involved, the resulting cellular alterations, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from key studies are summarized, and cellular pathways and experimental workflows are visualized to offer a clear and detailed understanding for researchers and professionals in drug development.
Introduction
Celiac disease is an immune-mediated enteropathy triggered by gluten ingestion in genetically susceptible individuals.[1] While the adaptive immune response to gluten peptides presented by HLA-DQ2/DQ8 molecules is well-characterized, the initial events involving the innate immune system are crucial for disease development. The gliadin peptide p31-43 has emerged as a key player in initiating this innate response.[2][3] This peptide resists gastrointestinal digestion and interacts directly with enterocytes, leading to a variety of pro-inflammatory and cytotoxic effects.[1][4] Understanding the precise mechanisms of p31-43 interaction with intestinal epithelial cells is paramount for developing therapeutic strategies that target the early stages of celiac disease.
Cellular Uptake and Intracellular Trafficking
The journey of p31-43 begins with its entry into intestinal epithelial cells. Unlike some other gliadin peptides, p31-43 utilizes an endocytic pathway.
Mechanism of Entry
Studies on Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of small intestinal enterocytes, have shown that p31-43 enters cells via endocytosis.[1][5] This process is temperature-dependent and requires the presence of Ca2+ in the medium.[1] Inhibition of receptor-mediated endocytosis with methyl-β-cyclodextrin has been shown to reduce the uptake of fluorescently labeled p31-43.[1] While the precise receptor for p31-43 has not yet been identified, tissue transglutaminase 2 (TG2) has been suggested to play a role in regulating its uptake.[1]
Intracellular Localization and Disruption of Vesicular Trafficking
Once inside the cell, p31-43 localizes to early endosomes.[6][7] Notably, it interferes with the maturation of these vesicles into late endosomes.[6][7] This disruption of endocytic trafficking has significant downstream consequences, including the prolonged activation of signaling receptors that are normally downregulated through this pathway, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] In intestinal biopsies from celiac disease patients, p31-43 has been observed to persist in early endosomes of enterocytes for extended periods.[6]
Signaling Pathways Activated by p31-43
The interaction of p31-43 with intestinal epithelial cells triggers a complex network of signaling pathways that contribute to inflammation and tissue damage.
Innate Immunity and IL-15 Upregulation
A hallmark of the p31-43-induced response is the upregulation of Interleukin-15 (IL-15).[1][8] In vitro stimulation of Caco-2 cells and intestinal biopsies from CD patients with p31-43 leads to increased expression of IL-15 and its receptor, IL-15Rα.[1] This cytokine plays a crucial role in the activation of intraepithelial lymphocytes (IELs), which are key effectors of epithelial cell damage in celiac disease.[9]
EGFR Pathway and Cell Proliferation
By delaying the degradation of EGFR in endosomes, p31-43 leads to prolonged activation of the EGFR signaling cascade.[6][7] This results in increased phosphorylation of EGFR and its downstream effector, ERK, which in turn promotes actin remodeling and cell proliferation.[2][7][8] This mechanism is thought to contribute to the characteristic crypt hyperplasia observed in the small intestine of celiac disease patients.[8][10]
NF-κB and MAPK Signaling
The p31-43 peptide is a potent activator of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] Activation of these pathways leads to the transcription of numerous genes involved in inflammation and cell stress responses.[1] Notably, the immunogenic peptide p57-68 does not induce these effects, highlighting the specific pro-inflammatory nature of p31-43.[1]
Inflammasome Activation
Recent evidence indicates that p31-43 can form oligomers that activate the NLRP3 inflammasome in a caspase-1-dependent manner.[11][12] This leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[11][12] This activation of the inflammasome represents a critical innate immune sensing mechanism for this gluten-derived peptide.[11][12]
Signaling Pathways Activated by Gliadin p31-43
Caption: Signaling pathways initiated by this compound in intestinal epithelial cells.
Cellular Effects of p31-43 Interaction
The signaling cascades initiated by p31-43 manifest in a range of detrimental effects on intestinal epithelial cells.
Increased Intestinal Permeability
Gliadin peptides, including p31-43, can disrupt the integrity of the intestinal barrier.[13][14] This is achieved through the reorganization of actin filaments and alterations in the expression and localization of tight junction proteins such as occludin, claudins, and ZO-1.[14][15] The resulting increase in intestinal permeability allows for the paracellular passage of luminal antigens, including other gluten peptides, which can further amplify the immune response.
Cellular Stress and Apoptosis
p31-43 induces cellular stress, including endoplasmic reticulum (ER) stress, through the mobilization of intracellular Ca2+.[1][16] This can lead to the activation of pro-apoptotic pathways.[1][9] In organ cultures of duodenal biopsies from celiac disease patients, p31-43 has been shown to increase enterocyte apoptosis.[9][11]
Quantitative Effects of p31-43 on Intestinal Epithelial Cells
The following tables summarize quantitative data from various studies on the effects of p31-43.
Table 1: Effects of p31-43 on Protein Expression and Activation
| Cell Type/Model | Peptide/Treatment | Concentration | Incubation Time | Measured Parameter | Result | Reference |
| Caco-2 cells | p31-43 | 20 µg/mL | Overnight | IL-15 mRNA | Upregulated | [1] |
| Caco-2 cells | p31-43 | Not specified | Not specified | Phosphorylated EGFR | Increased | [5] |
| Caco-2 cells | p31-43 | Not specified | Not specified | Phosphorylated ERK | Increased | [2][8] |
| Duodenal Biopsies (CD patients) | p31-43 | 20 µg/mL | 3 hours | IL-15 Expression | Increased | [1] |
| C57BL/6 Mice | p31-43 (intraluminal) | 1 µg or 10 µg | 4 hours | IFNβ mRNA | Increased | [11][13] |
| C57BL/6 Mice | p31-43 (oral) | Not specified | 16 hours | Mature IL-1β | Increased | [11][12] |
| C57BL/6 Mice | p31-43 (oral) | Not specified | 16 hours | Caspase-1 | Activated | [11][12] |
Table 2: Effects of p31-43 on Cellular Processes
| Cell Type/Model | Peptide/Treatment | Concentration | Incubation Time | Measured Parameter | Result | Reference |
| Caco-2 cells | p31-43 | Not specified | Not specified | Endocytosis of EGF | Delayed | [6] |
| Duodenal Biopsies (CD patients) | p31-43 | 20 µg/mL | 24 hours | Enterocyte Apoptosis (TUNEL) | Increased | [1] |
| C57BL/6 Mice | p31-43 (intraluminal) | 1 µg or 10 µg | 16 hours | Villus/Crypt Ratio | Decreased | [11][13] |
| C57BL/6 Mice | p31-43 (intraluminal) | 1 µg or 10 µg | 16 hours | Intraepithelial Lymphocytes | Increased | [11][13] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the interaction of p31-43 with intestinal epithelial cells.
Cell Culture and Peptide Treatment
-
Cell Line: Caco-2 cells are commonly used. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Differentiation: For permeability and transport studies, cells are seeded on permeable supports (e.g., Transwell inserts) and allowed to differentiate for 18-21 days to form a polarized monolayer.
-
Peptide Treatment: Synthetic p31-43 (sequence: LGQQQPFPPQQPY) is dissolved in a suitable solvent (e.g., water or cell culture medium). Cells are typically treated with concentrations ranging from 10 to 100 µg/mL for various time points, from minutes to 48 hours, depending on the endpoint being measured.
Immunofluorescence and Confocal Microscopy
-
Objective: To visualize the subcellular localization of proteins of interest.
-
Protocol:
-
Cells grown on coverslips or permeable supports are treated with p31-43.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.
-
Incubation with primary antibodies against target proteins (e.g., IL-15, phospho-EGFR, ZO-1) is performed overnight at 4°C.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a confocal microscope.
-
Western Blotting
-
Objective: To quantify the expression levels of specific proteins.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Experimental Workflow for Studying p31-43 Effects
Caption: A generalized experimental workflow for investigating the effects of p31-43.
Conclusion and Future Directions
The gliadin peptide p31-43 is a potent initiator of innate immunity and cellular stress in the intestinal epithelium, playing a direct role in the early pathogenesis of celiac disease. Its ability to disrupt endocytic trafficking, activate pro-inflammatory signaling pathways, and compromise intestinal barrier integrity makes it a key therapeutic target. Future research should focus on identifying the specific receptor for p31-43, further delineating the downstream signaling events, and exploring the interplay between p31-43-induced innate immunity and the subsequent adaptive immune response. A deeper understanding of these mechanisms will be instrumental in the development of novel non-dietary therapies for celiac disease that aim to neutralize the initial toxic effects of gluten peptides on the intestinal mucosa.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elfid.unina.it [elfid.unina.it]
- 6. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 12. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Imaging analysis of the gliadin direct effect on tight junctions in an in vitro three-dimensional Lovo cell line culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Trafficking of Gliadin Peptide p31-43
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanisms involved in the uptake and intracellular trafficking of the gliadin peptide p31-43, a key initiator of the innate immune response in Celiac Disease. The following sections detail the endocytic pathway, the subsequent disruption of vesicular trafficking, and the downstream signaling consequences, supported by quantitative data, experimental methodologies, and visual diagrams of the involved pathways.
Cellular Uptake of Gliadin p31-43: An Active Endocytic Process
The entry of the toxic A-gliadin peptide p31-43 into intestinal epithelial cells is an active process mediated by endocytosis.[1] Unlike some other gliadin peptides, the uptake of p31-43 is specifically dependent on a clathrin-mediated pathway.[2]
Key characteristics of p31-43 uptake:
-
Active Transport: The internalization of p31-43 is temperature-dependent, requiring a temperature of 37°C, and is also reliant on the presence of calcium ions (Ca++) in the extracellular media.[1]
-
Clathrin-Mediated Endocytosis: Inhibition of clathrin-dependent endocytosis, for instance by using methyl-β-cyclodextrin, has been shown to reduce the cellular entry of fluorescently labeled p31-43.[2]
-
Independence from Lipid Rafts/Caveolae: The uptake of p31-43 is not affected by filipin, an inhibitor of lipid raft/caveolae-mediated endocytosis, indicating that this pathway is not primarily involved in its internalization.[1][2]
Intracellular Trafficking and Localization: A Tale of Delayed Maturation
Following endocytosis, the trafficking of this compound diverges from the typical endosomal maturation pathway. While both p31-43 and the immunogenic peptide p57-68 are initially found in early endosomes, p31-43 exhibits prolonged retention in this compartment.[1][2]
Segregation in Early Endosomes
Fluorescently labeled p31-43 localizes to vesicles positive for the early endosome marker EEA1 (Early Endosome Antigen 1).[3] In contrast, the control peptide p57-68 progresses to late endosomes and lysosomes for degradation.[2][4] This segregation of p31-43 in the early endosomal compartment has been observed in both intestinal epithelial cell lines (Caco-2, T84) and in ex vivo experiments using intestinal biopsies from Celiac Disease patients.[1][5]
Interference with Endosomal Maturation
The prolonged residence of p31-43 in early endosomes is not a passive event but rather an active interference with the endosomal maturation process.[3] This delay in trafficking affects not only the vesicles carrying p31-43 but also other cargo within the same vesicles.[4][6]
A key molecular mechanism underlying this interference is the striking sequence similarity between p31-43 and a region of the Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs).[3][6] Hrs is a crucial protein for the maturation of early to late endosomes.[1] It is proposed that p31-43 competes with or disrupts the proper localization and function of Hrs on the endosomal membrane, thereby stalling the maturation process.[3][6]
Quantitative Data on p31-43 Trafficking
The differential trafficking of p31-43 compared to other gliadin peptides has been quantified in various studies. The following tables summarize key findings.
| Cell Type | Peptide | Incubation Time | Localization | Reference |
| Caco-2 | p31-43-lissamine | 30 minutes | Early Endosomes | [1] |
| Caco-2 | p57-68-lissamine | 30 minutes | Early Endosomes | [1] |
| Caco-2 | p31-43-lissamine | 3 hours | Early Endosomes | [1] |
| Caco-2 | p57-68-lissamine | 3 hours | Late Endosomes | [2] |
| Celiac Enterocytes | P31-43-CY3 | 3 hours (pulse) | Early Endosomes (EEA1-positive) | [3] |
| Control Enterocytes | P31-43-CY3 | 3 hours (pulse) | Early Endosomes (EEA1-positive) | [3] |
| Celiac Enterocytes | P31-43-CY3 | 24 hours (chase) | Early Endosomes (EEA1-positive) | [3] |
| Control Enterocytes | P31-43-CY3 | 24 hours (chase) | Not detected | [3] |
| T84 | biotinylated p31-43 | 15 min - 24 hours | Perinuclear vesicles (LAMP1-positive) | [5] |
| T84 | biotinylated pα-9 | 15 min - 24 hours | Signal decreases over time | [5] |
Table 1: Comparative Localization of Gliadin Peptides Over Time.
Downstream Signaling Consequences of Altered Trafficking
The disruption of endosomal trafficking by p31-43 has significant downstream consequences on cellular signaling pathways, contributing to the pathophysiology of Celiac Disease.
Prolonged EGFR Signaling and Proliferation
By delaying the maturation of early endosomes, p31-43 prevents the degradation of activated Epidermal Growth Factor Receptor (EGFR).[3][6] This leads to prolonged EGFR signaling, resulting in increased phosphorylation of downstream effectors like ERK.[2][3] This sustained signaling contributes to the increased proliferation of crypt enterocytes, a hallmark of the celiac lesion.[7][8]
Altered Recycling and Surface Expression of Receptors
The interference with the endocytic pathway also impacts the recycling of other receptors to the cell surface.[4] This leads to an accumulation of the transferrin receptor and the IL-15/IL-15 receptor alpha complex on the cell membrane.[3][7] The increased surface expression of IL-15, a key cytokine in the innate immune response, is a major contributor to the inflammatory cascade in Celiac Disease.[1][9]
Lysosomal Stress and Innate Immune Activation
Prolonged retention of p31-43 can also lead to its accumulation in lysosomes, inducing oxidative stress.[5][10] This is characterized by an increase in reactive oxygen species (ROS), which in turn leads to the upregulation and activation of tissue transglutaminase (TG2).[5][10] This cascade further contributes to the innate immune response and inflammation.[10]
Experimental Protocols
Peptide Uptake and Localization Studies in Cell Culture
-
Cell Culture: Caco-2 or T84 intestinal epithelial cells are grown to confluence on glass coverslips or in multi-well plates.[3][10]
-
Peptide Labeling: Synthetic gliadin peptides (e.g., p31-43, p57-68) are labeled with a fluorescent probe such as lissamine, CY3, or biotin.[1][3][5]
-
Incubation and Chase: Cells are incubated with the labeled peptides (typically 20-100 µg/ml) for various time points (e.g., 15 minutes to 24 hours) at 37°C.[5][11] For pulse-chase experiments, after an initial incubation period (pulse), the peptide-containing medium is replaced with fresh medium for a "chase" period.[3]
-
Immunofluorescence Staining: After incubation, cells are fixed, permeabilized, and stained with primary antibodies against endosomal markers (e.g., rabbit anti-EEA1 for early endosomes, mouse anti-LAMP1 for late endosomes/lysosomes).[3][5]
-
Microscopy: Cells are then incubated with fluorescently labeled secondary antibodies and visualized using confocal microscopy to determine the co-localization of the peptide with the endosomal markers.[3][5]
Endocytosis Inhibition Assays
-
Inhibitor Pre-treatment: Cells are pre-incubated with specific endocytosis inhibitors before the addition of the labeled peptide.
-
Peptide Incubation and Analysis: Labeled p31-43 is added in the continued presence of the inhibitor. The amount of internalized peptide is then quantified, for example, by flow cytometry or fluorescence microscopy.[12]
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Cells treated with or without p31-43 are lysed to extract total proteins.[3]
-
SDS-PAGE and Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., EGFR, ERK).[2]
-
Detection: Membranes are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using a chemiluminescence detection system.[3]
Signaling and Trafficking Pathway Diagrams
Caption: Cellular uptake and trafficking of this compound.
Caption: Downstream signaling of p31-43 trafficking disruption.
References
- 1. Endocytosis and transcytosis of gliadin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elfid.unina.it [elfid.unina.it]
- 3. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Gliadin peptide P31-43 localises to endocytic vesicles and interferes with their maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lysosomal accumulation of this compound peptide induces oxidative stress and tissue transglutaminase-mediated PPARgamma downregulation in intestinal epithelial cells and coeliac mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Inflammatory Cascade: A Technical Guide to Gliadin p31-43 Signaling in Enterocytes
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Signaling Pathways Activated by Gliadin Peptide p31-43 in Intestinal Epithelial Cells.
This whitepaper provides a comprehensive overview of the molecular mechanisms underpinning the inflammatory response of enterocytes to the gliadin peptide p31-43, a key trigger in Celiac Disease. We delve into the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding and guide future research and therapeutic development.
Introduction
Celiac Disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. The gliadin fraction of gluten contains peptides that are resistant to gastrointestinal digestion, including the highly immunogenic p31-43 fragment. This peptide is a potent activator of innate immunity in the intestinal epithelium, initiating a cascade of inflammatory events. Understanding the precise signaling pathways activated by p31-43 in enterocytes is crucial for the development of targeted therapies. This guide focuses on two central pathways: NF-κB and MAPK.
The peptide p31-43 enters enterocytes through endocytosis and has been shown to interfere with endosomal trafficking, leading to prolonged activation of signaling receptors such as the Epidermal Growth Factor Receptor (EGFR). This interference is a key upstream event that triggers downstream inflammatory signaling.[1][2]
Quantitative Analysis of p31-43-Induced Signaling
The following tables summarize the quantitative effects of gliadin p31-43 on key signaling molecules and inflammatory markers in the Caco-2 intestinal epithelial cell line, a widely used in vitro model for enterocytes.
Table 1: Effect of this compound on MAPK Pathway Activation
| Target Protein | Cell Line | p31-43 Concentration | Treatment Time | Fold Change (vs. Control) | Method | Reference |
| p-ERK1/2 | Caco-2 | 50 µg/mL | 10 min | Increased | Western Blot | [3] |
| p-ERK | Caco-2 | Not Specified | Not Specified | Increased | Western Blot | [4] |
Table 2: Effect of this compound on NF-κB Pathway Activation
| Target Protein | Cell Line | p31-43 Concentration | Treatment Time | Fold Change (vs. Control) | Method | Reference |
| p-NF-κB p65 (Ser536) | Caco-2 | 50 µg/mL | 45 min | Increased | Western Blot | [5][6] |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression
| Target Gene | Cell Line | p31-43 Concentration | Treatment Time | Fold Change (vs. Control) | Method | Reference |
| IL-15 mRNA | Caco-2 | 100 µg/mL | Overnight | ~2.5-fold | qRT-PCR | [7] |
| IL-15 (Surface Protein) | Caco-2 | 100 µg/mL | Overnight | Increased | FACS | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling cascades initiated by this compound in enterocytes.
References
- 1. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]
- 3. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elfid.unina.it [elfid.unina.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Oligomerization and Aggregation of Gliadin p31-43
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α-gliadin peptide p31-43 is a key initiator of the innate immune response in celiac disease, a prevalent autoimmune disorder triggered by gluten consumption. Unlike immunogenic gluten peptides, p31-43 exerts its pro-inflammatory effects independently of T-cell mediation. A critical aspect of its bioactivity is its intrinsic propensity to spontaneously self-assemble into oligomers and larger aggregates. These nanostructures are increasingly recognized as the primary agents responsible for triggering cellular stress and inflammatory signaling cascades. This technical guide provides a comprehensive overview of the current understanding of gliadin p31-43 oligomerization and aggregation, detailing the biophysical properties of these structures, the experimental protocols used for their characterization, and the key signaling pathways they activate.
Biophysical Characteristics of this compound Oligomers and Aggregates
This compound is a 13-amino acid peptide (LGQQQPFPPQQPY) that exhibits a remarkable capacity for spontaneous self-assembly in aqueous solutions. This process is concentration-dependent and results in a heterogeneous population of oligomeric and aggregated species.
Secondary Structure
Circular dichroism (CD) spectroscopy has been instrumental in elucidating the secondary structure of p31-43. In solution, the peptide primarily adopts a polyproline II (PPII) helical conformation, characterized by a negative band around 205 nm and a positive band near 225 nm.[1][2] This PPII structure is in equilibrium with β-sheet-like structures, and the equilibrium can be influenced by peptide concentration and environmental factors.[3] The stability of this conformation across a pH range of 3-8 suggests that its structure is not significantly altered by the pH changes encountered in the gastrointestinal tract.[2][3]
Oligomer and Aggregate Morphology and Size
Multiple biophysical techniques have been employed to characterize the size and morphology of p31-43 assemblies.
-
Transmission Electron Microscopy (TEM): TEM studies have revealed that p31-43 spontaneously forms oligomeric nanostructures. The size of these structures is directly proportional to the peptide concentration.[2] At lower concentrations, smaller, spherical oligomers are observed, while at higher concentrations, these oligomers appear to coalesce into larger, more complex aggregates.[1]
-
Atomic Force Microscopy (AFM): AFM provides higher resolution imaging in a hydrated environment and has confirmed the presence of spherical oligomers with varying height distributions.[2][3] At lower concentrations, oligomers gradually increase in size, whereas at higher concentrations, they form more complex, branched structures.[3]
-
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of particles in solution. Studies on p31-43 have shown the presence of different oligomer populations, indicating a high degree of polydispersity.[4]
Quantitative Data on p31-43 Oligomerization
The following tables summarize the quantitative data on the size and characteristics of this compound oligomers and aggregates as determined by various biophysical methods.
| Peptide Concentration | Technique | Observed Species | Mean Diameter/Hydrodynamic Diameter | Reference |
| 10 µM | Circular Dichroism | Monomers/Oligomers | Not Applicable | [1] |
| 50 µM | Circular Dichroism | Monomers/Oligomers | Not Applicable | [1] |
| 50 µM | Transmission Electron Microscopy | Oligomeric Structures | 13.6 ± 3.4 nm | [1] |
| 100 µM | Circular Dichroism | Monomers/Oligomers | Not Applicable | [1] |
| 100 µM | Transmission Electron Microscopy | Oligomeric Structures | 17 ± 7 nm | [1] |
| 125 µM | Dynamic Light Scattering | Two main oligomer populations | 107 ± 7.5 nm and 493 ± 31 nm | [4] |
| Peptide Concentration | Technique | Key Findings | Reference |
| 5 µM | Atomic Force Microscopy | Spherical nanostructures with different heights | [2] |
| 10 µM | Atomic Force Microscopy | Gradual increase in oligomer size | [3] |
| 50-100 µM | Atomic Force Microscopy | Larger oligomers, clusters, and precipitation; increased complexity and branched structures | [2][3] |
Experimental Protocols for Studying Oligomerization and Aggregation
This section provides an overview of the methodologies commonly used to investigate the self-assembly of this compound.
Peptide Preparation
-
Synthesis: this compound (LGQQQPFPPQQPY) and control peptides (e.g., scrambled or inverted sequences) are typically synthesized using solid-phase peptide synthesis with a purity of >95%, confirmed by HPLC and mass spectrometry.[1]
-
Solubilization: A stock solution of the peptide is prepared by dissolving it in MilliQ water.[1]
Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure of p31-43 in solution.
-
Procedure Outline:
-
Prepare solutions of p31-43 at various concentrations (e.g., 10, 50, and 100 µM) in an appropriate buffer (e.g., MilliQ water or phosphate (B84403) buffer).[1]
-
Acquire CD spectra at a controlled temperature (e.g., 4°C) using a spectropolarimeter.[1]
-
Scan in the far-UV region (e.g., 190-250 nm).
-
Analyze the spectra for characteristic signatures of different secondary structures (e.g., PPII, β-sheet).
-
Transmission Electron Microscopy (TEM)
-
Objective: To visualize the morphology and size of p31-43 oligomers and aggregates.
-
Procedure Outline:
-
Prepare p31-43 solutions at desired concentrations (e.g., 50 µM and 100 µM) in MilliQ water.[1]
-
Apply a small volume of the peptide solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Negatively stain the grid with a solution of uranyl acetate (B1210297) or phosphotungstic acid.
-
Image the grid using a transmission electron microscope at various magnifications.
-
Analyze the images to determine the size and shape of the observed structures.
-
Atomic Force Microscopy (AFM)
-
Objective: To obtain high-resolution images of p31-43 aggregates in a hydrated state.
-
Procedure Outline:
-
Prepare p31-43 solutions at different concentrations (e.g., 10 µM and 50 µM).[4]
-
Deposit a small volume of the solution onto a freshly cleaved mica surface.
-
Allow the peptide to adsorb for a specified time.
-
Gently rinse the surface with ultrapure water to remove non-adsorbed peptides.
-
Image the surface in tapping mode in air or liquid using an atomic force microscope.
-
Analyze the images for the morphology, height, and size distribution of the aggregates.
-
Dynamic Light Scattering (DLS)
-
Objective: To measure the size distribution of p31-43 oligomers in solution.
-
Procedure Outline:
-
Prepare a solution of p31-43 at a specific concentration (e.g., 125 µM).[4]
-
Filter the solution to remove any large dust particles.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Acquire data by measuring the fluctuations in scattered light intensity over time.
-
Analyze the autocorrelation function to determine the hydrodynamic radius and polydispersity index of the particles in solution.
-
Signaling Pathways Activated by this compound Oligomers
The aggregation of this compound is intimately linked to its ability to trigger pro-inflammatory signaling pathways in intestinal epithelial cells.
Innate Immunity and Inflammasome Activation
This compound oligomers are potent activators of the innate immune system.[5] A key mechanism is the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response.[5]
Caption: Activation of the NLRP3 inflammasome by this compound oligomers.
NF-κB and MAPK Signaling Pathways
This compound has been shown to activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the inflammatory response.
Caption: this compound-induced NF-κB and MAPK signaling pathways.
Interference with Endocytic Trafficking and EGFR Signaling
This compound enters intestinal epithelial cells via endocytosis and can interfere with the maturation of endosomes. This disruption of vesicular trafficking can lead to prolonged activation of signaling receptors, such as the epidermal growth factor receptor (EGFR), contributing to altered cell proliferation and other pathological effects.
Caption: Interference of this compound with endocytic trafficking and EGFR signaling.
Experimental Protocols for Studying Signaling Pathways
Cell Culture
-
Cell Line: Caco-2, a human colorectal adenocarcinoma cell line, is a widely used model for the intestinal epithelium.
-
Culture Conditions:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), non-essential amino acids, L-glutamine, and penicillin/streptomycin.[6][7]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Change the medium every 2-3 days.
-
For experiments, seed cells in appropriate plates (e.g., 6-well or 96-well) and allow them to differentiate into a monolayer.
-
NLRP3 Inflammasome Activation Assay
-
Objective: To measure the activation of the NLRP3 inflammasome in response to p31-43.
-
Procedure Outline:
-
Prime cells (e.g., macrophages or intestinal epithelial cells) with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.
-
Treat the primed cells with different concentrations of p31-43 oligomers.
-
Collect the cell culture supernatant.
-
Measure the levels of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cell lysates can be analyzed by Western blotting for the presence of cleaved caspase-1.
-
NF-κB Activation Assay
-
Objective: To determine if p31-43 activates the NF-κB pathway.
-
Procedure Outline:
-
Treat Caco-2 cells with p31-43 for various time points.
-
Prepare nuclear and cytoplasmic extracts from the cells.
-
Perform Western blotting on the extracts using antibodies against NF-κB subunits (e.g., p65) and IκBα. An increase in nuclear p65 and a decrease in cytoplasmic IκBα indicate NF-κB activation.
-
Alternatively, use a reporter gene assay where cells are transfected with a plasmid containing an NF-κB-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
EGFR Phosphorylation Assay
-
Objective: To assess the effect of p31-43 on EGFR activation.
-
Procedure Outline:
-
Starve Caco-2 cells in serum-free medium to reduce basal EGFR phosphorylation.
-
Treat the cells with p31-43 for different durations.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
An increase in the p-EGFR/total EGFR ratio indicates EGFR activation.
-
Conclusion and Future Directions
The oligomerization and aggregation of this compound are central to its role in initiating the innate immune response in celiac disease. The formation of these nanostructures represents a critical event that transforms a dietary peptide into a potent pro-inflammatory agent. Understanding the biophysical principles governing this self-assembly process and the downstream signaling consequences is paramount for the development of novel therapeutic strategies for celiac disease. Future research should focus on identifying the specific cellular receptors that recognize p31-43 oligomers, further elucidating the precise molecular mechanisms of inflammasome activation, and exploring the potential of inhibitors of p31-43 aggregation as a therapeutic approach. This in-depth technical guide provides a foundation for researchers and drug development professionals to advance our understanding of this key pathogenic process.
References
- 1. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elfid.unina.it [elfid.unina.it]
- 3. Structural conformation and self-assembly process of p31-43 gliadin peptide in aqueous solution. Implications for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Gliadin Peptide p31-43 in Gluten Toxicity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the discovery and significance of the gliadin peptide p31-43 in the context of gluten toxicity and celiac disease pathogenesis. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms initiated by this peptide, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols for reproducing and extending these findings.
Introduction: Unraveling the Toxicity of Gluten
Celiac disease is an immune-mediated enteropathy triggered by the ingestion of gluten in genetically susceptible individuals. While the adaptive immune response to gluten peptides, particularly the 33-mer gliadin peptide, is well-characterized, the innate immune mechanisms that initiate the inflammatory cascade have been a significant area of investigation. The discovery of the α-gliadin peptide p31-43 has been a landmark in understanding the direct, non-T-cell mediated toxic effects of gluten on the intestinal mucosa. This peptide, resistant to gastrointestinal digestion, has been shown to be a potent trigger of the innate immune system, leading to increased intestinal permeability, inflammation, and cellular stress.[1][2][3][4] This guide will explore the discovery of p31-43, its multifaceted role in gluten toxicity, and its implications for the development of therapeutic interventions for celiac disease.
Discovery and Significance of Gliadin p31-43
The α-gliadin peptide p31-43 (sequence: LGQQQPFPPQQPY) was identified as a key player in the innate immune response to gluten.[5] Unlike immunogenic peptides that activate the adaptive immune system, p31-43 exerts its effects by directly interacting with the intestinal epithelium.[6] Its significance lies in its ability to initiate a cascade of events that precede and amplify the adaptive immune response.
Key toxic effects of p31-43 include:
-
Induction of Intestinal Permeability: p31-43 triggers the release of zonulin, a protein that modulates intestinal tight junctions.[7][8][9] This leads to the disassembly of tight junctions, increased intestinal permeability, and the subsequent influx of luminal antigens into the lamina propria.
-
Activation of Innate Immunity: The peptide activates innate immune pathways in a MyD88-dependent manner, leading to the production of pro-inflammatory cytokines and interferons.[5][10]
-
NLRP3 Inflammasome Activation: p31-43 has been shown to form oligomers that activate the NLRP3 inflammasome, resulting in the maturation and secretion of IL-1β and IL-18.[1][11][12][13]
-
Induction of Cellular Stress and Apoptosis: Exposure to p31-43 leads to enterocyte stress and apoptosis, contributing to the mucosal damage observed in celiac disease.[3][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of gliadin peptide p31-43.
| In Vivo Murine Model Data | |
| Parameter | Observation |
| Villus-to-Crypt (V/C) Ratio | Significant reduction after intraluminal administration of 1 µg and 10 µg of p31-43.[1][6] |
| Intraepithelial Lymphocytes (IELs) | Increased number per 100 enterocytes after p31-43 administration.[1] |
| IFN-β mRNA Expression | Increased expression in the small intestinal mucosa 4 hours after treatment with p31-43.[1] |
| TUNEL-positive cells | Increased number in the lamina propria and epithelium of p31-43-treated mice.[14] |
| Mature IL-1β Levels | Increased levels in the intestinal mucosa of mice orally administered with 20 µg of p31-43.[1] |
| In Vitro Caco-2 Cell Line Data | |
| Parameter | Observation |
| Zonulin Release | Peak release observed 30 minutes after incubation with 0.1 mg/ml gliadin.[7][15] |
| Transepithelial Electrical Resistance (TEER) | Significant reduction in rabbit intestinal mucosa mounted in Ussing chambers after exposure to p31-55 (containing p31-43).[7] |
| MAPK Phosphorylation | Increased phosphorylation of ERK, JNK, and p38 after treatment with 100 µg/mL p31-43 for 30 minutes to 6 hours.[16] |
| NF-κB Phosphorylation | Increased from 0.45 to 0.86 after p31-43 treatment.[16] |
| MxA Protein Levels | Significant increase after p31-43 treatment, indicating IFN-α pathway activation.[16] |
| Transepithelial Passage of p31-43 | Not significantly affected by the TG2 inhibitor ERW1041, unlike the immunogenic peptide p56-88.[17] |
| Human Intestinal Biopsy Data | |
| Parameter | Observation |
| MxA Protein Levels | Increased in biopsies from celiac disease patients on a gluten-containing diet after in vitro treatment with p31-43.[16] |
| Enterocyte Death (TUNEL assay) | Increased after 24-hour incubation with 20 µg/mL p31-43.[3] |
| IL-15 Expression | Increased after 3-hour treatment with 20 µg/mL p31-43.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vivo Murine Model of p31-43-Induced Enteropathy
-
Animal Model: 8-week-old male C57BL/6J mice.[5]
-
Peptide Administration:
-
Timeline for Analysis:
-
Histological Evaluation: Proximal small intestine sections are stained with hematoxylin (B73222) and eosin. Villus height and crypt depth are measured to calculate the V/C ratio. IELs are counted per 100 enterocytes.[1][6]
-
Real-Time PCR for Cytokine Expression: Total RNA is extracted from intestinal tissue, and cDNA is synthesized. Real-time PCR is performed using primers for target cytokines (e.g., IFN-β, IFN-γ, CXCL10) and a housekeeping gene for normalization.[10]
In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are cultured on semi-permeable transwell supports until a confluent monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).[17]
-
Peptide Treatment: Fluorochrome-conjugated p31-43 is added to the apical compartment of the transwell.
-
Permeability Measurement: The amount of fluorescently labeled peptide that translocates to the basolateral compartment is quantified by fluorometry after a defined incubation period (e.g., 3 hours).[17]
-
TEER Measurement: TEER is measured at various time points after the addition of p31-43 to the apical chamber to assess the integrity of the cell monolayer.
Western Blot for Phosphorylated MAPKs
-
Cell Lysis: Caco-2 cells are treated with p31-43 (e.g., 100 µg/mL) for various time points (e.g., 30 minutes to 6 hours).[16] Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[18][19][20][21][22]
-
Immunoblotting:
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[19] The membrane is then stripped and re-probed with antibodies against total ERK, JNK, and p38 for normalization.[20]
TUNEL Assay for Apoptosis in Intestinal Tissue
-
Tissue Preparation: Frozen sections of intestinal tissue are fixed with 4% paraformaldehyde.[5][23][24][25][26]
-
Permeabilization: Sections are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.[5]
-
TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, in a humidified chamber at 37°C for 60 minutes.[5][23][25]
-
Visualization: The labeled nuclei are visualized using a fluorescence microscope. For a positive control, sections are pre-treated with DNase I to induce DNA fragmentation.[23]
Co-Immunoprecipitation of TLR7 and MyD88
-
Cell Lysis: Caco-2 cells are treated with p31-43. Cells are lysed in a non-denaturing lysis buffer (e.g., IP lysis buffer).[2][27][28][29][30]
-
Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.[28]
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against TLR7 or MyD88 overnight at 4°C.[2]
-
Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-protein complexes.[2][27]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[28]
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.[29]
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using antibodies against MyD88 and TLR7.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and the workflows of the described experimental protocols.
Signaling Pathways
Caption: Signaling pathways activated by this compound in intestinal epithelial cells.
Experimental Workflows
Caption: Experimental workflow for the in vivo murine model of p31-43 induced enteropathy.
Caption: Experimental workflow for the in vitro Caco-2 cell permeability assay.
Conclusion
The discovery of the gliadin peptide p31-43 has fundamentally advanced our understanding of the pathogenesis of celiac disease. Its ability to directly trigger innate immune responses and increase intestinal permeability highlights a crucial, early step in the complex interplay between gluten and the host immune system. The experimental models and methodologies detailed in this guide provide a robust framework for further investigation into the mechanisms of gluten toxicity and for the preclinical evaluation of novel therapeutic agents aimed at mitigating the harmful effects of gluten in susceptible individuals. Continued research focusing on the interactions of p31-43 with the intestinal epithelium will be pivotal in developing targeted therapies for celiac disease and other gluten-related disorders.
References
- 1. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. elfid.unina.it [elfid.unina.it]
- 4. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis - Frozen Sections [emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. direct-ms.org [direct-ms.org]
- 8. Gliadin induces an increase in intestinal permeability and zonulin release by binding to the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gliadin Induces an Increase in Intestinal Permeability and Zonulin Release by Binding to the Chemokine Receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Commentary: p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. P31–43, an undigested gliadin peptide, mimics and enhances the innate immune response to viruses and interferes with endocytic trafficking: a role in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. clyte.tech [clyte.tech]
- 24. ptglab.com [ptglab.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 30. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Gliadin Peptide p31-43: A Key Instigator of Enterocyte Stress and Apoptosis in Celiac Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The gliadin peptide p31-43, a fragment of α-gliadin resistant to gastrointestinal digestion, is a pivotal player in the pathogenesis of celiac disease (CD). Beyond its role in the adaptive immune response, p31-43 directly triggers a cascade of events within intestinal enterocytes, leading to cellular stress, innate immune activation, and ultimately, apoptosis. This whitepaper provides a comprehensive technical overview of the molecular mechanisms initiated by p31-43, focusing on the signaling pathways involved in enterocyte stress and programmed cell death. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Celiac disease is an immune-mediated enteropathy precipitated by dietary gluten in genetically susceptible individuals.[1][2] While the adaptive immune response to gluten peptides presented by HLA-DQ2/DQ8 is a well-established hallmark of the disease, the initial events that breach the intestinal barrier and trigger inflammation are less understood. The α-gliadin peptide p31-43 has emerged as a significant initiator of this early-stage pathology, acting as a potent inducer of an innate immune response and cellular stress in intestinal epithelial cells.[3][4][5] This peptide is capable of instigating mucosal damage and inflammation independent of the adaptive immune system.[3][6] This document delves into the core mechanisms by which p31-43 exerts its cytotoxic effects on enterocytes.
Data Presentation: Quantitative Effects of p31-43 on Enterocytes
The following tables summarize key quantitative findings from studies investigating the impact of gliadin p31-43 on enterocyte stress and apoptosis.
Table 1: p31-43 Induced Changes in Inflammatory Mediators and Cell Death In Vivo
| Parameter | Model System | Treatment | Fold Change/Observation | Reference |
| IL-1β Production | Wild-type mice small intestine | p31-43 administration | Increased mature IL-1β | [6] |
| Type I IFN Production | Wild-type mice small intestine | p31-43 administration | Increased | [6] |
| Cell Death | Wild-type mice small intestine | p31-43 administration | Increased | [2] |
| TUNEL+ cells | Wild-type mice small intestine | p31-43 administration | Increased number of TUNEL+ cells | [7] |
| Cleaved Caspase-3 | Wild-type mice small intestine | p31-43 administration | Increased expression in epithelial and lamina propria cells | [7] |
| Villus to Crypt (V/C) Ratio | Wild-type mice | p31-43 administration | Reduction in V/C ratio | [3] |
Table 2: In Vitro Effects of p31-43 on Enterocyte Cell Lines and Biopsies
| Parameter | Cell Line/Tissue | p31-43 Concentration | Incubation Time | Observation | Reference |
| p65 NFκB expression | Caco-2 cells | 50 µg/mL | 45 min | Increased | [1] |
| ERK Phosphorylation | Caco-2 cells | 50 µg/mL | 45 min | Increased | [1] |
| MICA Expression | Enterocytes | Not specified | Not specified | Increased | [1] |
| Apoptotic Rate | Duodenal biopsies of CD patients | Not specified | Not specified | Increased | [8] |
| IL-15 Expression | Duodenal biopsies of CD patients | Not specified | Not specified | Increased | [8] |
| p38 MAPK Activation | Duodenal biopsies of CD patients | Not specified | Not specified | Increased | [8] |
| Zonulin Release | IEC-6 cell culture supernatants | 0.1 mg/ml | 30 min (peak) | Increased | [9] |
| F-actin Polymerization | IEC-6 cells | 0.1 mg/ml | 60 min (peak) | Increased | [9] |
| Fas and FasL mRNA levels | Caco-2 cells | Not specified | Not specified | Increased | [10] |
Signaling Pathways Activated by this compound
This compound initiates a complex network of intracellular signaling pathways that converge to induce enterocyte stress and apoptosis.
Innate Immune and Inflammatory Pathways
The peptide p31-43 is a potent activator of the innate immune system.[3] It has been shown to form oligomeric structures that can trigger the NLRP3 inflammasome, leading to caspase-1 activation and the release of mature IL-1β.[3][6] This process is dependent on the intrinsic ability of p31-43 to self-assemble.[3] Furthermore, the effects of p31-43 are mediated through the MyD88 and Type I IFN signaling pathways, highlighting its role as a broad trigger of innate immunity.[2][3] The activation of NF-κB and MAPK pathways further contributes to the pro-inflammatory environment.[1]
Cellular Stress and Apoptotic Pathways
p31-43 induces significant cellular stress, leading to apoptosis. One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the induction of an endoplasmic reticulum (ER) stress response.[1][8] The peptide can also upregulate the expression of MICA, a stress-induced ligand for the NKG2D receptor on immune cells.[1] Furthermore, p31-43 has been shown to activate the Fas-FasL apoptotic pathway.[10] This is characterized by increased expression of both Fas and Fas Ligand, suggesting an autocrine or paracrine mechanism of cell death.[10] The intrinsic apoptotic pathway is also implicated, with an increased Bax:Bcl-2 ratio observed following p31-43 exposure.[7]
mTOR and Autophagy Dysregulation
Recent evidence suggests that gliadin peptides, including p31-43, can activate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and inflammation.[11] Activation of mTOR by p31-43 can lead to the upregulation of pro-inflammatory cytokines through NF-κB.[11] Concurrently, gliadin has been shown to reduce autophagy, a crucial cellular process for homeostasis and removal of damaged organelles.[11][12] This dysregulation of autophagy may contribute to the accumulation of cellular stress and promote inflammation and cell death.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound.
In Vivo Murine Model of p31-43 Induced Enteropathy
-
Animal Model: Wild-type C57BL/6 mice are typically used.
-
Peptide Administration: Synthetic gliadin peptide p31-43 is administered orally or via intraluminal delivery to the small intestine.[2][6]
-
Dosage: Dosages can range from 12.5 to 50 µg per mouse.
-
Analysis: After a defined period (e.g., 6 hours), the proximal small intestine is harvested.
-
Histological Analysis: Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes, including villus height and crypt depth, to determine the villus-to-crypt (V/C) ratio.[3]
-
Immunohistochemistry/Immunofluorescence: Staining for markers of apoptosis such as cleaved caspase-3 and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) is performed.[7]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IFN-γ) and apoptosis-related genes (e.g., Bax, Bcl-2).[7]
-
Protein Analysis: Western blotting or ELISA can be used to quantify protein levels of inflammatory mediators in tissue lysates.
In Vitro Cell Culture and Organ Culture Assays
-
Cell Lines: Human intestinal epithelial cell lines such as Caco-2 and IEC-6 are commonly used.[1][9]
-
Organ Culture: Duodenal biopsies from celiac disease patients and controls are cultured in vitro.[8][13]
-
Treatment: Cells or biopsies are incubated with varying concentrations of synthetic p31-43 peptide (e.g., 50-100 µg/mL).
-
Apoptosis Assays: Apoptosis is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL assays on tissue sections.[12][13]
-
Western Blotting: To analyze the activation of signaling pathways, cell lysates are subjected to Western blotting using antibodies specific for phosphorylated forms of proteins like ERK, p38 MAPK, and mTOR pathway components.[1][8][11]
-
NF-κB Activation: Nuclear translocation of NF-κB subunits (e.g., p65) is assessed by immunofluorescence or by Western blot of nuclear extracts.[1]
-
Measurement of Intestinal Permeability: Transepithelial electrical resistance (TEER) is measured across cell monolayers (e.g., Caco-2) or ex vivo intestinal tissues mounted in Ussing chambers to assess barrier function.[9][14]
Workflow for Investigating p31-43 Effects
Conclusion and Future Directions
The gliadin peptide p31-43 is a multifaceted trigger of enterocyte pathology in celiac disease, initiating a complex interplay of innate immune activation, cellular stress, and apoptosis. The signaling pathways involving the NLRP3 inflammasome, MyD88, NF-κB, MAPK, and mTOR, as well as the induction of the Fas-FasL system and dysregulation of autophagy, represent key areas for therapeutic intervention. A thorough understanding of these mechanisms is crucial for the development of novel non-dietary therapies for celiac disease aimed at mitigating the direct toxic effects of gluten peptides on the intestinal epithelium. Future research should focus on further elucidating the precise molecular interactions of p31-43 with enterocyte components and exploring the potential of targeting these pathways to prevent or treat gluten-induced intestinal damage.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Programmed Cell Death in the Small Intestine: Implications for the Pathogenesis of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elfid.unina.it [elfid.unina.it]
- 9. Early effects of gliadin on enterocyte intracellular signalling involved in intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wheat gliadin induces apoptosis of intestinal cells via an autocrine mechanism involving Fas-Fas ligand pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The In Vitro Effects of Enzymatic Digested Gliadin on the Functionality of the Autophagy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAS engagement drives apoptosis of enterocytes of coeliac patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gliadin Induces an Increase in Intestinal Permeability and Zonulin Release by Binding to the Chemokine Receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gliadin Peptide p31-43 in the Pathogenesis of Celiac Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiac disease (CD) is a chronic autoimmune enteropathy triggered by the ingestion of gluten in genetically susceptible individuals. While the adaptive immune response to gluten peptides, particularly the 33-mer gliadin fragment, is well-characterized, the innate immune mechanisms that initiate and amplify the inflammatory cascade are less understood. A key player in this early phase of CD pathogenesis is the α-gliadin peptide p31-43 (LGQQQPFPPQQPY).[1][2] This peptide, which is resistant to gastrointestinal digestion, has been shown to exert a range of pro-inflammatory effects on the intestinal mucosa, contributing to the breakdown of barrier function, cellular stress, and the activation of innate immune signaling pathways.[1][3] This technical guide provides a comprehensive overview of the current understanding of the role of p31-43 in celiac disease, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Cellular Uptake and Intracellular Trafficking
Unlike immunogenic gluten peptides that are presented by antigen-presenting cells, p31-43 exerts its effects by directly interacting with and entering intestinal epithelial cells.[4] The precise mechanism of entry is still under investigation, with evidence suggesting both direct membrane interaction and endocytosis.[1] Some studies indicate that transglutaminase 2 (TG2) may play a role in regulating its uptake, although it is not strictly required for internalization.[1]
Once inside the cell, p31-43 has been shown to localize to early endosomes and interfere with vesicular trafficking.[5] Specifically, it delays the maturation of early endosomes to late endosomes by interfering with the correct localization of the hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs).[5][6] This disruption of endocytic trafficking has significant downstream consequences, including the prolonged activation of signaling receptors.[5][7]
Disruption of Intestinal Barrier Function
A hallmark of celiac disease is increased intestinal permeability, which allows for the translocation of luminal antigens, including gluten peptides, into the lamina propria, where they can trigger an immune response. The p31-43 peptide is a potent inducer of this "leaky gut" phenomenon.[8][9]
The primary mechanism by which p31-43 increases intestinal permeability is through the release of zonulin, a protein that modulates intercellular tight junctions.[7] While the direct receptor for p31-43 remains elusive, some studies suggest that gliadin can bind to the chemokine receptor CXCR3, leading to a MyD88-dependent release of zonulin.[10] This, in turn, leads to the disassembly of tight junction proteins, such as occludin and ZO-1, resulting in increased paracellular permeability.[7]
Activation of Innate Immune Signaling Pathways
Gliadin p31-43 is a potent activator of multiple innate immune signaling pathways, contributing to the pro-inflammatory environment characteristic of the celiac lesion.
NF-κB and MAPK Pathways
In vitro studies using Caco-2 intestinal epithelial cells have demonstrated that p31-43 rapidly activates both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Incubation of Caco-2 cells with p31-43 leads to the increased expression and phosphorylation of key signaling molecules such as p65 NF-κB and ERK.[1][11] This activation is specific to the p31-43 peptide, as the immunogenic peptide p57-68 does not induce these effects.[1] The activation of these pathways leads to the transcription of numerous pro-inflammatory genes.
EGFR and IL-15 Signaling
The p31-43 peptide has been shown to induce the proliferation of intestinal epithelial cells, a process dependent on both the Epidermal Growth Factor Receptor (EGFR) and Interleukin-15 (IL-15).[6][12] By delaying the degradation of EGFR through its interference with endocytic trafficking, p31-43 prolongs its activation.[5][7] Furthermore, p31-43 increases the surface expression of IL-15 and its receptor (IL-15Rα) on intestinal epithelial cells.[1][13] This leads to a cooperative signaling cascade that promotes enterocyte proliferation, a key feature of the crypt hyperplasia seen in celiac disease.[6]
MyD88-Dependent Signaling
The myeloid differentiation primary response 88 (MyD88) is a key adaptor protein in inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and the IL-1 receptor family.[14] The effects of p31-43 on intestinal permeability and cytokine production have been shown to be MyD88-dependent.[10][15] This suggests that p31-43 may engage a receptor that signals through MyD88, leading to the downstream activation of inflammatory cascades.[10][16] However, this signaling appears to be independent of TLR2 and TLR4.[10]
NLRP3 Inflammasome Activation
Recent evidence has highlighted the ability of p31-43 to form oligomeric nanostructures that can activate the NLRP3 inflammasome.[2][17] This activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature, active forms.[17][18] In vivo studies in mice have shown that the intestinal damage induced by p31-43 is dependent on both NLRP3 and caspase-1.[17][19]
Data Presentation
Table 1: Quantitative Effects of this compound on Intestinal Epithelial Cells
| Parameter | Cell Type/Model | p31-43 Concentration | Incubation Time | Observed Effect | Reference |
| NF-κB Activation | Caco-2 cells | 50 µg/mL | 45 min | Increased expression of p65 NF-κB | [1] |
| MAPK (ERK) Activation | Caco-2 cells | 50 µg/mL | 45 min | Increased phosphorylation of ERK | [1] |
| IL-15 mRNA | Caco-2 cells | Not specified | Overnight | Upregulation of IL-15 mRNA | [1] |
| IL-15 Surface Expression | Caco-2 cells | Not specified | 3-6 hours | Significant increase in surface IL-15 | [20] |
| Cell Proliferation | Caco-2 cells | Not specified | Overnight | Increase from 26.4% to 44.3% (BrdU incorporation) | [20] |
| Cytokine Production | Bidimensional cell model | 10 µg/mL | 3 hours | Increased levels of IL-15, IFN-γ, IL-6, TNF-α, IL-1β, CCL2, CCL3, CCL4 | [21] |
| Intestinal Permeability | Duodenal biopsies (ACD) | Not specified | 30-90 min | Significantly greater increase in permeability compared to RCD and NC groups | [9] |
ACD: Active Celiac Disease, RCD: Celiac Disease in Remission, NC: Non-Celiac Controls
Experimental Protocols
Western Blotting for Phosphorylated Proteins (e.g., p-ERK, p-NF-κB)
This protocol is adapted from general western blotting procedures and should be optimized for specific antibodies and cell lines.[22][23][24][25]
1.1. Sample Preparation:
-
Culture Caco-2 cells to 70-80% confluency.
-
Treat cells with the desired concentration of p31-43 peptide for the specified time (e.g., 50 µg/mL for 45 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
1.2. SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
1.3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
1.4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence Staining for Protein Localization
This protocol provides a general framework for immunofluorescence staining.[26][27][28]
2.1. Cell Preparation:
-
Grow Caco-2 cells on glass coverslips or chamber slides.
-
Treat cells with fluorescently labeled or unlabeled p31-43 for the desired time.
-
Wash cells with PBS.
2.2. Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
2.3. Staining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
Wash three times with PBS.
2.4. Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Ussing Chamber Assay for Intestinal Permeability
This protocol is based on established Ussing chamber methodologies.[29][30][31][32][33]
3.1. Tissue Preparation:
-
Obtain fresh intestinal biopsy samples (e.g., human duodenum or mouse small intestine).
-
Immediately place the tissue in ice-cold, oxygenated Ringer's solution.
-
Carefully dissect the muscle layers to isolate the mucosal layer.
3.2. Ussing Chamber Setup:
-
Mount the intestinal mucosa between the two halves of the Ussing chamber, with the mucosal side facing the luminal chamber and the serosal side facing the serosal chamber.
-
Fill both chambers with pre-warmed and oxygenated Ringer's solution.
-
Equilibrate the tissue for a baseline period (e.g., 30 minutes).
3.3. Permeability Measurement:
-
Measure the baseline transepithelial electrical resistance (TEER) to assess tissue viability and integrity.
-
Add p31-43 peptide to the luminal chamber at the desired concentration.
-
Monitor the changes in TEER over time. A decrease in TEER indicates an increase in paracellular permeability.
-
Alternatively, add a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to the luminal chamber and measure its appearance in the serosal chamber over time to quantify flux.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound in intestinal epithelial cells.
Caption: General experimental workflow for investigating the effects of p31-43.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]
- 6. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P31–43, an undigested gliadin peptide, mimics and enhances the innate immune response to viruses and interferes with endocytic trafficking: a role in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Effect of Gliadin on Permeability of Intestinal Biopsy Explants from Celiac Disease Patients and Patients with Non-Celiac Gluten Sensitivity [mdpi.com]
- 10. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. origene.com [origene.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. scbt.com [scbt.com]
- 28. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 29. Measuring intestinal permeability in celiac disease ex vivo, using Ussing chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Intestinal Barrier Integrity by Gliadin Peptide p31-43: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gliadin peptide p31-43, a fragment of α-gliadin resistant to gastrointestinal digestion, is a key trigger of the innate immune response in celiac disease.[1][2] This peptide plays a crucial role in increasing intestinal permeability by disrupting tight junctions, the protein complexes that regulate the paracellular pathway. This guide provides an in-depth analysis of the molecular mechanisms initiated by p31-43 that lead to increased tight junction permeability, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Understanding these mechanisms is pivotal for the development of therapeutic strategies aimed at restoring intestinal barrier function in celiac disease and other conditions characterized by a "leaky gut."
The Molecular Cascade: How p31-43 Dismantles the Intestinal Barrier
The interaction of gliadin peptide p31-43 with the intestinal epithelium initiates a complex signaling cascade that culminates in the opening of tight junctions. This process is primarily mediated through the release of zonulin, a protein that reversibly regulates intestinal permeability.[3][4][5]
The binding of gliadin to the chemokine receptor CXCR3 on intestinal epithelial cells is a key initiating event.[6] This interaction triggers a MyD88-dependent signaling pathway, leading to the release of zonulin.[3][4] Myeloid differentiation primary response 88 (MyD88) is an adaptor protein crucial for signaling pathways associated with Toll-like receptors and IL-1 receptors, highlighting the involvement of the innate immune system.[3]
Released zonulin then activates Protease-Activated Receptor 2 (PAR2) and the Epidermal Growth Factor Receptor (EGFR) on the surface of enterocytes.[7][8][9] The transactivation of EGFR is a critical step that initiates downstream signaling events.[7][10] This leads to the reorganization of the actin cytoskeleton, a structural component that anchors tight junction proteins.[1][11] The alterations in the actin framework result in the displacement of key tight junction proteins like Zonula Occludens-1 (ZO-1), leading to the disassembly of the tight junction complex and a subsequent increase in intestinal permeability.[5]
Furthermore, the p31-43 peptide has been shown to interfere with endocytic trafficking and prolong the activation of EGFR, which contributes to cell proliferation and stress responses, further impacting intestinal homeostasis.[12][13]
Below is a diagram illustrating the signaling pathway initiated by gliadin p31-43.
Quantitative Assessment of p31-43's Effect on Intestinal Permeability
The impact of gliadin and its peptide p31-43 on intestinal barrier function can be quantified by measuring changes in Transepithelial Electrical Resistance (TEER) and zonulin release. A decrease in TEER is indicative of increased paracellular permeability.
| Treatment | Cell/Tissue Model | Time Point | Change in TEER (Ω·cm²) | Zonulin Release (ng/mg protein) | Reference |
| Gliadin (0.1 mg/ml) | Duodenal biopsies from celiac patients in remission | Not Specified | -73.0 ± 9.1 | 1.06 ± 0.27 (apical) | [14] |
| Bovine Serum Albumin (BSA) - Control | Duodenal biopsies from celiac patients in remission | Not Specified | -15.0 ± 10.9 | 0.11 ± 0.039 (apical) | [14] |
| Gliadin + FZI/0 (Zonulin Inhibitor) | Duodenal biopsies from celiac patients in remission | Not Specified | -39.8 ± 10.1 | 0.92 ± 0.19 (apical) | [14] |
| Gliadin (0.1 mg/ml) | IEC-6 cells | 30 minutes | Not Applicable | Peak release | [15] |
Experimental Protocols for Studying this compound Effects
Reproducible and standardized protocols are essential for investigating the effects of this compound on intestinal permeability. The following sections detail the methodologies for key in vitro experiments.
Caco-2 Cell Culture for Permeability Studies
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for studying intestinal barrier function as it spontaneously differentiates into a monolayer of polarized enterocytes with well-developed tight junctions.[16][17]
Materials:
-
Caco-2 cell line (passages 95-105 are often recommended for permeability assays)[18]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% non-essential amino acids (NEAA)[18]
-
Transwell™ permeable supports (e.g., 12-well format)[16]
-
Cell culture flasks (T75 cm²)[18]
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T75 cm² flasks in a humidified atmosphere of 5% CO₂ at 37°C.[18]
-
Subculture: Sub-culture the cells twice a week at approximately 90% confluency.[18]
-
Seeding on Transwell™ Inserts: Seed the Caco-2 cells onto the apical side of the Transwell™ inserts at a specified density.
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for the formation of a confluent and differentiated monolayer with stable tight junctions.[17][18] The culture medium should be changed every 2-3 days.
Measurement of Transepithelial Electrical Resistance (TEER)
TEER measurement is a non-invasive method to assess the integrity and confluence of the cell monolayer.[16]
Materials:
-
Epithelial Voltohmmeter with "chopstick" electrodes
-
Transwell™ inserts with Caco-2 monolayers
-
Pre-warmed culture medium
Protocol:
-
Equilibrate the Transwell™ plates to room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or culture medium.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell™ insert.
-
Record the resistance reading.
-
Subtract the background resistance of a blank insert without cells.
-
Calculate the TEER in Ω·cm² by multiplying the resistance value by the surface area of the insert.
-
Monolayers with TEER values between 300-500 Ω·cm² are typically considered suitable for permeability assays.[16]
Zonulin Release Assay (ELISA)
The concentration of zonulin released into the cell culture supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[19][20]
Materials:
-
Zonulin ELISA kit
-
Cell culture supernatants from Caco-2 cells treated with this compound
-
Microplate reader
Protocol:
-
Collect the supernatant from the apical and/or basolateral compartments of the Transwell™ inserts at different time points after treatment with p31-43.
-
Follow the manufacturer's instructions for the zonulin ELISA kit. This typically involves:
-
Adding samples, standards, and controls to microtiter plate wells pre-coated with anti-zonulin antibodies.
-
Incubating with a biotinylated zonulin tracer.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
The intensity of the color is inversely proportional to the zonulin concentration in the sample.[19]
-
Generate a standard curve and determine the zonulin concentration in the samples.
Immunofluorescence Staining for Tight Junction Proteins and Actin
Immunofluorescence microscopy allows for the visualization of the localization and organization of tight junction proteins and the actin cytoskeleton.
Materials:
-
Caco-2 monolayers on Transwell™ inserts
-
Paraformaldehyde (4%) for fixation
-
Triton X-100 (0.1%) for permeabilization
-
Bovine serum albumin (BSA) (1%) for blocking
-
Primary antibodies (e.g., anti-ZO-1, anti-occludin)
-
Fluorescently labeled secondary antibodies
-
Phalloidin conjugated to a fluorophore (for actin staining)
-
DAPI or Hoechst for nuclear counterstaining
-
Confocal microscope
Protocol:
-
Fix the Caco-2 monolayers with 4% paraformaldehyde.[18]
-
Permeabilize the cells with 0.1% Triton X-100.[18]
-
Block non-specific binding sites with 1% BSA.[18]
-
Incubate with primary antibodies against the tight junction proteins of interest.
-
Wash and incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the inserts and visualize using a confocal microscope.
The following diagram outlines the experimental workflow for assessing the impact of this compound on intestinal permeability.
Conclusion and Future Directions
The gliadin peptide p31-43 is a potent initiator of intestinal barrier dysfunction through a well-defined signaling cascade involving CXCR3, MyD88, zonulin, PAR2, and EGFR. This leads to the disruption of tight junctions and increased intestinal permeability, a key event in the pathogenesis of celiac disease. The experimental protocols detailed in this guide provide a framework for researchers to investigate these mechanisms further and to evaluate the efficacy of potential therapeutic agents aimed at restoring intestinal barrier integrity.
Future research should focus on identifying specific inhibitors of the key signaling molecules in this pathway. Such targeted therapies could offer a novel approach to managing celiac disease and other inflammatory conditions associated with increased intestinal permeability, potentially alleviating the need for a strict gluten-free diet. Furthermore, a deeper understanding of the interplay between the innate immune response triggered by p31-43 and the adaptive immune response will be crucial for developing comprehensive therapeutic strategies.
References
- 1. Pediatric Celiac Disease Patients Show Alterations of Dendritic Cell Shape and Actin Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gliadin stimulation of murine macrophage inflammatory gene expression and intestinal permeability are MyD88-dependent: role of the innate immune response in Celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Gliadin Induces an Increase in Intestinal Permeability and Zonulin Release by Binding to the Chemokine Receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal permeability disturbances: causes, diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [archive.hshsl.umaryland.edu]
- 15. direct-ms.org [direct-ms.org]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eaglebio.com [eaglebio.com]
- 20. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gliadin p31-43 Peptide: Sequence, Functional Domains, and Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiac disease is a chronic inflammatory enteropathy triggered by the ingestion of gluten in genetically susceptible individuals. A key player in the innate immune response characteristic of this disease is the α-gliadin peptide p31-43. This peptide, with the sequence LGQQQPFPPQQPY, is notably resistant to gastrointestinal digestion.[1] Unlike the immunogenic gluten peptides that drive the adaptive immune response, p31-43 does not bind to HLA-DQ2 or HLA-DQ8 molecules and therefore does not directly activate T-cells.[2][3] Instead, it exerts a direct pro-inflammatory effect on intestinal epithelial cells, initiating a cascade of events that contribute to the pathogenesis of celiac disease.[1][4]
This technical guide provides a comprehensive overview of the gliadin p31-43 peptide, detailing its biochemical properties, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target the mechanisms of celiac disease.
Peptide Characteristics and Functional Domains
The p31-43 peptide is a 13-amino acid fragment derived from α-gliadin. Its primary sequence is LGQQQPFPPQQPY . This peptide is characterized by a high content of proline and glutamine residues, which contributes to its resistance to degradation by digestive enzymes.[1] While no specific receptor for p31-43 has been identified, its biological activity is highly sequence-specific.[5] Studies have shown that the peptide can spontaneously form oligomeric nanostructures, a property that may be linked to its ability to trigger inflammatory pathways.[1]
Quantitative Data on the Biological Effects of this compound
The following tables summarize the quantitative data from key studies investigating the effects of the this compound peptide.
| In Vitro Effects on Caco-2 Cells | |||
| Parameter | p31-43 Concentration | Effect | Reference |
| NF-κB Phosphorylation | 50 µg/mL | Increase from 0.45 to 0.86 (normalized units) | [6] |
| Cell Proliferation (BrdU incorporation) | Not specified | Increase from 26.40% ± 5.7% to 44.33% ± 4.5% | [7] |
| IL-15 mRNA levels | Not specified | Increased after overnight treatment | [7][8] |
| IL-15 Surface Expression | Not specified | Increase from 22.92% ± 22.24% to 53.20% ± 18.26% of positive cells | [7][8] |
| In Vivo Effects in Mouse Models | |||
| Parameter | p31-43 Dose | Effect | Reference |
| Intestinal Pathology (Villus/Crypt Ratio) | 10 µg (intraluminal) | Significant reduction in V/C ratio | [5] |
| Intraepithelial Lymphocytes (IELs) | 10 µg (intraluminal) | Significant increase in IELs | [5] |
| IFNβ mRNA expression | 10 µg (intraluminal) | Increased expression in the mucosa | [5] |
| Mature IL-1β levels | 20 µg (oral gavage) | Increased mucosal levels | [5][9] |
Key Signaling Pathways Activated by this compound
The this compound peptide triggers multiple intracellular signaling pathways that culminate in an inflammatory response in intestinal epithelial cells. The primary pathways identified are the NF-κB and MAPK signaling cascades, as well as the activation of the NLRP3 inflammasome.
NF-κB and MAPK Signaling
Upon entering intestinal epithelial cells, the p31-43 peptide can activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] This leads to the transcription of pro-inflammatory genes and the subsequent release of cytokines and chemokines, contributing to the inflammatory milieu observed in the celiac intestine.
NLRP3 Inflammasome Activation
Recent studies have demonstrated that the oligomeric structures formed by p31-43 can activate the NLRP3 inflammasome.[5][9] This multi-protein complex is a key component of the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of the this compound peptide.
Cell Culture and Treatment
-
Cell Line: Caco-2, a human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, is commonly used as a model for the intestinal barrier.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.
-
Peptide Treatment: Synthetic this compound peptide is dissolved in a suitable solvent (e.g., sterile water or cell culture medium) and added to the cell culture medium at the desired final concentration (e.g., 50 µg/mL).[1] Cells are then incubated for various time points depending on the specific endpoint being measured.
Western Blot Analysis of Protein Phosphorylation
-
Objective: To quantify the activation of signaling proteins (e.g., NF-κB, MAPK) through the detection of their phosphorylated forms.
-
Protocol:
-
Protein Extraction: Following treatment with p31-43, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. The membrane is often stripped and re-probed with an antibody against the total form of the protein to normalize for loading.
-
Real-Time PCR for Gene Expression Analysis
-
Objective: To measure the mRNA levels of target genes (e.g., IL-15) induced by p31-43.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from p31-43-treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time polymerase chain reaction (PCR) with gene-specific primers for the target gene (e.g., IL-15) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system, and the amplification of the target and housekeeping genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.
-
In Vivo Mouse Model of Gliadin-Induced Enteropathy
-
Objective: To study the in vivo effects of p31-43 on the intestinal mucosa.
-
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Peptide Administration: A solution of p31-43 (e.g., 10-20 µg) is administered to the mice via intraluminal injection into the duodenum or by oral gavage.[5][9]
-
Tissue Collection: At a specified time point after administration (e.g., 16 hours), the mice are euthanized, and sections of the small intestine are collected.
-
Histological Analysis: The intestinal tissue is fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The villus height and crypt depth are measured to determine the villus-to-crypt ratio, a key indicator of intestinal damage. The number of intraepithelial lymphocytes (IELs) is also counted.
-
Immunohistochemistry/Immunofluorescence: Tissue sections can be stained with specific antibodies to detect the expression and localization of inflammatory markers.
-
Experimental Workflow for Studying p31-43 Effects
The following diagram illustrates a typical experimental workflow for investigating the cellular effects of the this compound peptide.
Conclusion
The this compound peptide is a critical initiator of the innate immune response in celiac disease. Its resistance to digestion and its ability to activate pro-inflammatory signaling pathways in intestinal epithelial cells make it a key pathogenic factor. This technical guide has provided a detailed overview of the peptide's characteristics, its functional effects, and the experimental approaches used to study its mechanisms of action. A thorough understanding of the biology of p31-43 is essential for the development of novel therapeutic strategies for celiac disease that target the early events in its pathogenesis.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elfid.unina.it [elfid.unina.it]
- 4. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gliadin-Mediated Proliferation and Innate Immune Activation in Celiac Disease Are Due to Alterations in Vesicular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Detection of Gliadin Peptide p31-43 in Digested Gluten Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluten, a protein complex found in wheat, barley, and rye, is a trigger for celiac disease, an autoimmune disorder affecting genetically susceptible individuals. The incomplete digestion of gluten in the gastrointestinal tract generates several immunogenic peptides. Among these, the α-gliadin derived peptide p31-43 (amino acid sequence: LGQQQPFPPQQPY) is of significant interest as it is resistant to further proteolysis and plays a crucial role in the innate immune response associated with celiac disease.[1][2][3][4][5][6][7][8] Accurate and sensitive detection of this peptide in digested gluten samples is essential for food safety, clinical diagnostics, and the development of therapeutic interventions for gluten-related disorders.
These application notes provide detailed protocols for the detection and quantification of the gliadin peptide p31-43 in food matrices and other relevant samples. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which are standard techniques for peptide analysis.
Overview of Detection Methodologies
The detection of the p31-43 peptide requires a multi-step process that begins with sample preparation to extract gluten proteins, followed by enzymatic digestion to release the target peptide, and finally, detection and quantification using specific analytical methods.
Sample Preparation and Gluten Extraction
The initial and most critical step is the efficient extraction of gluten proteins from the food matrix. The choice of extraction solution is crucial as gliadins (B1591406) are soluble in alcohol solutions. A common and effective extraction solution is 40-60% aqueous ethanol.[9][10][11] For complex food matrices that may contain polyphenols (e.g., chocolate, coffee), the addition of a polyphenol-binding agent to the extraction buffer is recommended to prevent interference.[9]
Enzymatic Digestion
To mimic the physiological digestion process in the gastrointestinal tract and to release the p31-43 peptide from the larger gluten protein, an enzymatic digestion step is necessary. A combination of pepsin and trypsin is often used to simulate gastric and pancreatic digestion.[1][12][13] The resistance of the p31-43 peptide to this enzymatic cocktail is a key feature that allows for its accumulation and subsequent detection.
Detection Methods
Two primary methods are widely used for the detection and quantification of gliadin peptides:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based technique offers high sensitivity and specificity. Both sandwich and competitive ELISA formats are available. Monoclonal antibodies, such as the R5 and G12 antibodies, are commonly used.[14][15][16] The R5 antibody recognizes the QQPFP sequence, which is present in the p31-43 peptide.[12][15][17] Competitive ELISAs are particularly useful for detecting smaller peptide fragments that may result from hydrolysis or fermentation.[12][17][18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful analytical technique provides high selectivity and accuracy for the quantification of specific peptides.[20][21][22] It is considered a confirmatory method and is essential for the precise identification and quantification of the p31-43 peptide, especially in complex matrices.[23][24]
Quantitative Data Summary
The performance of different analytical methods for gluten and gliadin peptide detection varies. The following tables summarize key quantitative data for commonly used ELISA methods.
Table 1: Performance Characteristics of R5 and G12 Antibody-Based ELISA Kits
| Parameter | R5 ELISA | G12 ELISA | Reference |
| Target Analyte | ω-Secalin (rye) derived peptides | α2-gliadin 33-mer (wheat) derived peptides | [14][25] |
| Limit of Detection (LOD) | 3 mg/kg gluten | 2 mg/kg gluten | [14] |
| Limit of Quantification (LOQ) | 5 mg/kg gluten | 4 mg/kg gluten | [14] |
| Quantification Range | 5 - 80 mg/kg gluten | 4 - 200 mg/kg gluten | [14] |
Table 2: Performance of a General Wheat/Gluten ELISA Kit
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 - 0.16 mg/kg | [26] |
| Recovery of Spiked Samples | 75 - 140% | [26] |
Table 3: Performance of a Competitive Gliadin ELISA
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.36 mg/kg gliadin | [12] |
| Limit of Quantification (LOQ) | 5 mg/kg gliadin | [12] |
| Quantification Range | 5 - 135 mg/kg gliadin | [12] |
Experimental Protocols
Protocol 1: Sample Preparation and Enzymatic Digestion
This protocol describes the general procedure for extracting gluten from a food sample and digesting it to release the p31-43 peptide.
Materials:
-
Homogenizer or blender
-
Centrifuge
-
Water bath or incubator
-
pH meter
-
Extraction Solution: 60% (v/v) aqueous ethanol
-
Pepsin (from porcine gastric mucosa)
-
Trypsin (from bovine pancreas)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Homogenization: Weigh 1 gram of the finely ground food sample and homogenize it in 10 mL of Extraction Solution.
-
Extraction: Incubate the homogenate for 40 minutes at 50°C with continuous agitation.[11]
-
Centrifugation: Centrifuge the extract at 2,500 x g for 10 minutes to pellet solid debris.[9]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted gluten proteins.
-
Pepsin Digestion: Adjust the pH of the supernatant to 2.0 with HCl. Add pepsin to a final concentration of 1 mg/mL. Incubate at 37°C for 2 hours.
-
Trypsin Digestion: Adjust the pH of the pepsin-digested sample to 7.5 with NaOH. Add trypsin to a final concentration of 1 mg/mL. Incubate at 37°C for 3 hours.[20]
-
Inactivation: Heat the sample at 95°C for 10 minutes to inactivate the enzymes.
-
Final Centrifugation: Centrifuge the digested sample at 14,000 x g for 10 minutes to remove any precipitate.[9]
-
Storage: The resulting supernatant, containing the digested gluten peptides, can be stored at -20°C until analysis.
Protocol 2: Detection of p31-43 by Competitive ELISA
This protocol provides a general workflow for a competitive ELISA to quantify the p31-43 peptide.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., R5 monoclonal antibody)
-
Digested gluten sample (from Protocol 1)
-
Synthetic p31-43 peptide standard
-
Horseradish peroxidase (HRP)-conjugated p31-43 peptide
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the synthetic p31-43 peptide standard. Dilute the digested gluten samples to fall within the range of the standard curve.
-
Competitive Binding: Add 50 µL of the standards and diluted samples to the wells of the microplate. Immediately add 50 µL of the HRP-conjugated p31-43 peptide to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature. During this time, the p31-43 in the sample will compete with the HRP-conjugated p31-43 for binding to the capture antibody.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.[27]
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.[10]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well to stop the color development.[10]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the p31-43 standards. Determine the concentration of p31-43 in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Detection of p31-43 by LC-MS/MS
This protocol outlines the key steps for the targeted quantification of the p31-43 peptide using LC-MS/MS.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
C18 HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Digested gluten sample (from Protocol 1)
-
Synthetic p31-43 peptide standard
-
Stable isotope-labeled p31-43 internal standard
Procedure:
-
Sample Preparation: Dilute the digested gluten sample in Mobile Phase A. Spike the sample with a known concentration of the stable isotope-labeled internal standard.
-
LC Separation: Inject the sample onto the C18 column. Elute the peptides using a gradient of Mobile Phase B. The gradient should be optimized to achieve good separation of the p31-43 peptide from other matrix components.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[20]
-
Set the precursor ion (Q1) to the m/z of the p31-43 peptide.
-
Set the product ions (Q3) to specific fragment ions of the p31-43 peptide. Select at least two to three specific transitions for confident identification and quantification.
-
Monitor the corresponding transitions for the stable isotope-labeled internal standard.
-
-
Quantification: Create a calibration curve by analyzing a series of dilutions of the synthetic p31-43 peptide standard with a constant concentration of the internal standard. Calculate the ratio of the peak area of the native p31-43 to the peak area of the internal standard for both the standards and the samples. Determine the concentration of p31-43 in the samples by comparing their peak area ratios to the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the detection of gliadin p31-43.
Innate Immune Signaling Pathway of this compound
Caption: Innate immune response triggered by this compound.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 5. Gliadin proteolytical resistant peptides: the interplay between structure and self-assembly in gluten-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. igastroped.com.br [igastroped.com.br]
- 10. ibl-america.com [ibl-america.com]
- 11. gluten.biosystems.global [gluten.biosystems.global]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. longdom.org [longdom.org]
- 14. Comparison of R5 and G12 Antibody-Based ELISA Used for the Determination of the Gluten Content in Official Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. RIDASCREEN® Gliadin competitive - Food & Feed Analysis [food.r-biopharm.com]
- 18. longdom.org [longdom.org]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. sciex.com [sciex.com]
- 21. A targeted mass spectrometry method for the accurate label-free quantification of immunogenic gluten peptides produced during simulated digestion of food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mass spectrometry analysis of gliadins in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. The Validation of the Wheat Gluten ELISA Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chondrex.com [chondrex.com]
Application Notes and Protocols: Synthesis and Purification of Gliadin Peptide p31-43
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gliadin peptide p31-43, with the sequence H-Leu-Gly-Gln-Gln-Gln-Pro-Phe-Pro-Pro-Gln-Gln-Pro-Tyr-OH, is a key fragment of α-gliadin. This peptide is of significant interest in the study of celiac disease as it is known to trigger innate immune responses in the intestinal mucosa. The availability of high-purity synthetic gliadin p31-43 is crucial for in-vitro and in-vivo studies aimed at understanding its pathological mechanisms and for the development of potential diagnostics and therapeutics. This document provides a detailed protocol for the chemical synthesis and purification of the this compound peptide.
Synthesis and Purification Workflow
The overall process for obtaining pure this compound peptide involves solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, and subsequent purification using high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Caption: Workflow for this compound Synthesis and Purification.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the synthesis and purification of the this compound peptide. The actual results may vary depending on the specific instruments and reagents used.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 60 - 80% | Gravimetric analysis |
| Purity after Purification | > 95% | Analytical RP-HPLC |
| Final Purified Yield | 15 - 30% | Gravimetric analysis |
| Molecular Weight (Expected) | 1527.7 g/mol | Mass Spectrometry (ESI-MS) |
| Molecular Weight (Observed) | 1527.7 ± 0.5 g/mol | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on Fmoc/tBu solid-phase chemistry.
1.1. Materials and Reagents:
-
Resin: Fmoc-Tyr(tBu)-Wang resin (or other suitable resin for C-terminal tyrosine)
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvents: DMF, DCM
1.2. Synthesis Cycle:
The synthesis is performed on an automated or manual peptide synthesizer. The following steps constitute one coupling cycle for each amino acid.
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test (Kaiser test). If the test is positive (blue color), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence from C-terminus to N-terminus: Pro, Gln, Gln, Pro, Pro, Phe, Pro, Gln, Gln, Gln, Gly, Leu.
-
Final Fmoc Deprotection: After coupling the final amino acid (Leu), perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
Protocol 2: Cleavage and Deprotection
2.1. Materials and Reagents:
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT)
-
Cold diethyl ether
2.2. Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
3.1. Materials and Reagents:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of acetonitrile or DMSO if necessary to aid dissolution.
3.2. Purification Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient may need to be determined empirically.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final pure peptide.
Analytical Characterization
Analytical RP-HPLC
To confirm the purity of the final product, an analytical RP-HPLC is performed using a C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) with a similar gradient as the preparative run, but at a lower flow rate (e.g., 1 mL/min). A single, sharp peak should be observed.
Mass Spectrometry
The molecular weight of the purified peptide is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should correspond to the calculated theoretical mass of the this compound peptide (C71H102N18O20, Monoisotopic Mass: 1526.75 Da).
Signaling Pathway and Experimental Logic
The synthesis of the this compound peptide follows a logical progression of controlled chemical reactions. The DOT script below illustrates the decision-making process during the coupling cycle of the SPPS.
Caption: Decision Logic in SPPS Coupling Cycle.
Application Notes and Protocols: Utilizing Synthetic Gliadin p31-43 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Gliadin p31-43 is a key peptide in the study of celiac disease (CD) and other inflammatory conditions of the gut. As a non-immunogenic but highly pro-inflammatory fragment of α-gliadin, it serves as a crucial tool for in vitro modeling of the innate immune responses that precede the adaptive immunity characteristic of CD.[1][2] This peptide is known to induce cellular stress, activate inflammatory signaling pathways, and alter cellular processes such as proliferation and endocytic trafficking in various cell types, particularly intestinal epithelial cells.[1][3][4] These application notes provide detailed protocols for utilizing synthetic this compound in cell culture assays to investigate its biological effects and to screen for potential therapeutic agents.
Biological Activities of this compound
This compound elicits a range of biological effects in vitro, making it a versatile tool for studying intestinal inflammation and cell biology. Its primary activities include:
-
Induction of Pro-inflammatory Cytokines and Chemokines: Treatment of intestinal epithelial cells, such as Caco-2, with this compound leads to the upregulation and secretion of various inflammatory mediators, including IL-6, TNFα, IL-15, IL-17, CXCL8, and CCL2.[3][5][6]
-
Activation of Key Signaling Pathways: The peptide rapidly activates intracellular signaling cascades critical to the inflammatory response, most notably the NF-κB and MAPK pathways.[3] It has also been shown to activate the mTOR and EGFR signaling pathways.[4][7]
-
Cellular Stress and Innate Immunity: this compound is a potent inducer of cellular stress and innate immune responses.[1][8] This includes the activation of the NLRP3 inflammasome and the IFN-α pathway.[9][10][11][12]
-
Alteration of Cellular Processes: The peptide can influence fundamental cellular functions. It has been shown to delay the maturation of endocytic vesicles, thereby prolonging EGFR activation, and to induce proliferation of intestinal epithelial cells.[4][13][14]
Data Presentation: In Vitro Effects of Synthetic this compound
The following tables summarize quantitative data from various in vitro assays using synthetic this compound.
Table 1: Dose-Dependent Effects of this compound on Caco-2 Cells
| Parameter | Concentration (µg/mL) | Incubation Time | Observed Effect | Reference |
| NF-κB (p65) Expression | 50 | 45 min | Increased expression | [3] |
| ERK Phosphorylation | 50 | 45 min | Increased phosphorylation | [3] |
| IL-15 mRNA Levels | Not specified | Overnight | Upregulation | [3] |
| mTOR Pathway Activation | Not specified | 30 min | Increased phosphorylation of mTOR, p70S6K, and 4EBP-1 | [7] |
| NF-κB Phosphorylation | Not specified | 30 min | Increased phosphorylation | [7] |
| MxA Protein Expression | 20 (suboptimal) | Not specified | Synergistic increase with viral ligand LOX | [10] |
| NF-κB Phosphorylation | Not specified | 30 min | Increase from 0.45 to 0.86 (relative units) | [15] |
Table 2: this compound Induced Cytokine and Chemokine Secretion
| Cell Type | Concentration (µg/mL) | Incubation Time | Upregulated Cytokines/Chemokines | Reference |
| LAD2 mast cells | 100 | 24 h | IL-6, TNFα, IL-17, CXCL8, CCL2 | [3] |
| Bidimensional cell system (epithelial and mononuclear cells) | Not specified | 3 h (p31-43) followed by 21 h (pα-9) | IL-15, INF-γ, IL-6, TNF-α, IL-1β, CCL2, CCL3, CCL4 | [5][6] |
Experimental Protocols
Protocol 1: Assessment of NF-κB Activation by Western Blot
This protocol details the procedure for analyzing the activation of the NF-κB pathway in Caco-2 cells treated with this compound.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthetic this compound (lyophilized)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-NF-κB p65, Rabbit anti-NF-κB p65, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Caco-2 cells in 6-well plates and grow to 80-90% confluency.
-
Prepare a stock solution of synthetic this compound in sterile water or cell culture medium.
-
Starve the cells in serum-free DMEM for 2-4 hours prior to treatment.
-
Treat the cells with 50 µg/mL of this compound for 45 minutes.[3] Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-NF-κB p65 signal to the total NF-κB p65 signal to determine the level of activation.
-
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol describes the quantification of secreted cytokines from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line of interest (e.g., Caco-2, LAD2)
-
Appropriate cell culture medium and supplements
-
Synthetic this compound
-
ELISA kit for the cytokine of interest (e.g., Human IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Cell Culture and Supernatant Collection:
-
Seed cells in a 24-well plate and grow to the desired confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µg/mL for LAD2 cells) for the specified duration (e.g., 24 hours).[3] Include an untreated control.
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
Store the cleared supernatant at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and the collected cell culture supernatants to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Immunofluorescence Staining for Protein Localization
This protocol outlines the steps for visualizing the subcellular localization of a target protein in cells treated with this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Synthetic this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Capture images for analysis.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-induced Inflammation
Caption: this compound signaling pathways.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot experimental workflow.
Logical Relationship of this compound Effects
Caption: Logical flow of this compound effects.
References
- 1. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elfid.unina.it [elfid.unina.it]
- 4. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gliadin-dependent cytokine production in a bidimensional cellular model of celiac intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa [mdpi.com]
- 9. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P31–43, an undigested gliadin peptide, mimics and enhances the innate immune response to viruses and interferes with endocytic trafficking: a role in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 12. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]
- 14. Gliadin-Mediated Proliferation and Innate Immune Activation in Celiac Disease Are Due to Alterations in Vesicular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Developing Intestinal Organoid Models for Gliadin p31-43 Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. The gliadin peptide p31-43, a fragment of α-gliadin, is a key player in the innate immune response that precedes the adaptive immune response in celiac disease. This peptide induces cellular stress and inflammation in the intestinal epithelium.[1][2] Intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a near-native model to study the pathophysiology of celiac disease and the effects of specific gluten peptides.[3][4][5] These "mini-guts" recapitulate the cellular diversity and functionality of the intestinal epithelium, offering a powerful platform for investigating disease mechanisms and for drug screening.[6] This document provides detailed protocols for the development and use of intestinal organoid models to study the effects of Gliadin p31-43.
Experimental Protocols
Generation and Culture of Human Intestinal Organoids from Biopsy Samples
This protocol describes the establishment of human intestinal organoid cultures from small intestinal biopsies.
Materials:
-
Human small intestinal biopsy tissue
-
Chelation Buffer (5.6 mM Na2HPO4, 8.0 mM KH2PO4, 96.2 mM NaCl, 1.6 mM KCl, 43.4 mM sucrose, 54.9 mM D-sorbitol, 0.5 mM DL-dithiothreitol, in sterile water)
-
DMEM/F12 medium
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
Matrigel®
-
IntestiCult™ Organoid Growth Medium (Human) or similar complete medium
-
Recombinant human Noggin
-
Recombinant human R-spondin1
-
Recombinant human EGF
-
Y-27632 dihydrochloride
-
Gentle Cell Dissociation Reagent
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh small intestinal biopsies in Chelation Buffer on ice.
-
Wash the biopsies three to five times with ice-cold Chelation Buffer.
-
Incubate the tissue in 10 ml of fresh, cold Chelation Buffer for 30 minutes on a rocking platform at 4°C.
-
Transfer the tissue to a 15 ml conical tube containing 10 ml of DMEM/F12 and shake vigorously for 30 seconds to release the crypts.
-
Allow the tissue fragments to settle for 1-2 minutes and collect the supernatant containing the crypts.
-
Repeat the shaking and collection process 3-5 times.
-
Centrifuge the collected supernatant at 300 x g for 5 minutes at 4°C.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in 50 µl of Matrigel® per well of a 24-well plate.
-
Carefully dispense the Matrigel®-crypt suspension into the center of pre-warmed wells of a 24-well plate.
-
Polymerize the Matrigel® by incubating the plate at 37°C for 10-15 minutes.
-
Overlay the Matrigel® dome with 500 µl of complete organoid growth medium supplemented with Y-27632 (10 µM) for the first 2-3 days.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Replace the medium every 2-3 days with fresh, pre-warmed complete organoid growth medium.
-
Passage the organoids every 7-10 days by disrupting them mechanically and reseeding them in fresh Matrigel®.
-
Treatment of Intestinal Organoids with this compound
This protocol details the procedure for exposing mature intestinal organoids to the this compound peptide.
Materials:
-
Mature intestinal organoids (day 7-10 of culture)
-
This compound peptide (synthetic)
-
Complete organoid growth medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Organoid Preparation:
-
Aspirate the culture medium from the wells containing mature organoids.
-
Wash the organoids once with 500 µl of pre-warmed PBS.
-
-
Peptide Treatment:
-
Prepare the desired concentration of this compound peptide in complete organoid growth medium. A typical concentration used in literature for in vitro studies is in the range of 20-50 µg/mL.[1]
-
Add 500 µl of the peptide-containing medium to each well.
-
For control wells, add 500 µl of complete organoid growth medium without the peptide.
-
Incubate the organoids for the desired duration (e.g., 3, 6, 24, or 48 hours) at 37°C and 5% CO2.
-
Assessment of Intestinal Barrier Function using FITC-Dextran
This protocol describes a method to evaluate the integrity of the epithelial barrier in intestinal organoids by measuring the passage of FITC-dextran.[7]
Materials:
-
Mature intestinal organoids cultured in a 24-well plate
-
FITC-dextran (4 kDa)
-
Complete organoid growth medium
-
Fluorometer
Procedure:
-
Treatment and FITC-Dextran Addition:
-
Treat the organoids with this compound as described in Protocol 2.
-
At the end of the treatment period, add FITC-dextran to the culture medium to a final concentration of 1 mg/ml.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Measurement of Permeability:
-
Collect the medium from outside the Matrigel® dome.
-
Measure the fluorescence intensity of the collected medium using a fluorometer with an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
An increase in fluorescence intensity in the medium indicates a compromised barrier function, allowing the FITC-dextran to leak from the organoid lumen.
-
Analysis of Pro-inflammatory Cytokine and Chemokine Expression
This protocol outlines the analysis of gene expression and protein secretion of key inflammatory mediators in response to this compound.
Materials:
-
Treated and control intestinal organoids
-
RNA lysis buffer (e.g., TRIzol)
-
qRT-PCR reagents and primers for target genes (e.g., IL-15, TNF-α, IFN-γ, IL-6, CCL2, CCL3, CCL4)
-
ELISA kits for target cytokines
Procedure:
-
Gene Expression Analysis (qRT-PCR):
-
Harvest the organoids from the Matrigel® using a cell recovery solution.
-
Extract total RNA using a suitable lysis buffer and RNA purification kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the target inflammatory genes.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Protein Secretion Analysis (ELISA):
-
Collect the culture supernatants from treated and control organoid cultures.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of secreted cytokines (e.g., IL-15, TNF-α, IFN-γ, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Presentation
Table 1: Quantitative Analysis of this compound Effects on Intestinal Organoids
| Parameter | Control | This compound (24h) | Fold Change | Reference |
| Barrier Function | ||||
| FITC-Dextran Permeability (RFU) | Baseline | Increased | - | [7] |
| Gene Expression (Fold Change) | ||||
| IL-15 | 1.0 | Increased | - | [1][8] |
| IFN-β | 1.0 | Increased | - | [9] |
| Bax/Bcl2 ratio | 1.0 | Increased | - | [10] |
| Cytokine Secretion (pg/mL) | ||||
| IL-15 | Baseline | Increased | - | [11] |
| IFN-γ | Baseline | Increased | - | [11] |
| TNF-α | Baseline | Increased | - | [11] |
| IL-6 | Baseline | Increased | - | [11] |
| IL-1β | Baseline | Increased | - | [11] |
| Signaling Pathway Activation | ||||
| p-NF-κB (p65) | Baseline | Increased | - | [1][12] |
| p-ERK (MAPK) | Baseline | Increased | - | [1] |
| p-mTOR | Baseline | Increased | - | [12] |
Note: This table summarizes expected outcomes based on literature. Actual values will vary depending on experimental conditions.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for studying this compound effects on intestinal organoids.
Caption: Key signaling pathways activated by this compound in intestinal epithelial cells.
Conclusion
Intestinal organoid models provide a robust and physiologically relevant platform for investigating the molecular mechanisms underlying the effects of this compound on the intestinal epithelium. The protocols and information presented here offer a comprehensive guide for researchers to establish and utilize these models for celiac disease research and the development of novel therapeutic strategies. The ability to use patient-derived organoids further enhances the translational potential of this system, paving the way for personalized medicine approaches.[13]
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human intestinal organoid models for celiac disease research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human intestinal organoid models for celiac disease research. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Human intestinal organoid model for celiac disease research - Hedimed [hedimed.eu]
- 6. Organoids in gastrointestinal diseases: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Intestinal Epithelial Barrier Function in Inflammatory Bowel Diseases Using Murine Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Gliadin-dependent cytokine production in a bidimensional cellular model of celiac intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Patient-Derived Intestinal Organoids for Diagnosis and Drug Screening of Celiac Disease | Explore Technologies [techfinder.stanford.edu]
Application Notes and Protocols: Gliadin p31-43 Administration in Mouse Models of Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The α-gliadin peptide p31-43 is a key player in the innate immune response that contributes to the pathogenesis of this disease. Unlike immunogenic peptides that trigger an adaptive immune response, p31-43 is known to induce enterocyte stress, increase intestinal permeability, and promote inflammation through innate immune pathways.[1][2][3][4] The administration of synthetic p31-43 peptide to mouse models is a critical tool for studying the initial stages of celiac disease pathogenesis and for the preclinical evaluation of potential therapeutics. These application notes provide detailed protocols for the administration of gliadin p31-43 in mice, methods for assessing the resultant celiac-like enteropathy, and a summary of expected quantitative outcomes.
Data Presentation
The following tables summarize quantitative data from key studies involving the administration of this compound to mice. These data illustrate the typical pathological changes observed.
Table 1: Morphological Changes in the Small Intestine Following Intraluminal p31-43 Administration in C57BL/6 Mice.
| Parameter | Treatment Group | 12 hours post-administration | 72 hours post-administration | Reference |
| Villus-to-Crypt (V/C) Ratio | PBS | 6.5 ± 0.5 | 6.8 ± 0.4 | [5] |
| p31-43 (10 µg) | 4.5 ± 0.3 | 5.0 ± 0.2 | [5][6] | |
| Non-related peptide | 6.3 ± 0.4 | 6.6 ± 0.5 | [5] | |
| Intraepithelial Lymphocytes (IELs) / 100 enterocytes | PBS | 10 ± 1 | 11 ± 2 | [5] |
| p31-43 (10 µg) | 25 ± 3 | 22 ± 2* | [5][6] | |
| Non-related peptide | 12 ± 2 | 13 ± 1 | [5] | |
| Ki-67 positive cells / crypt | PBS | 15 ± 2 | - | [5][6] |
| p31-43 (10 µg) | 28 ± 4 | - | [5][6] |
*p < 0.05, **p < 0.01 compared to PBS control.
Table 2: Gene Expression of Inflammatory Mediators in the Proximal Small Intestine of C57BL/6 Mice Following Intraluminal p31-43 Administration.
| Gene | Time Post-Administration | Fold Change (p31-43 vs. PBS) | Reference |
| IFN-β | 4 hours | ~4.0 | [6] |
| IFN-γ | 2 hours | ~3.5 | [5] |
| CXCL10 | 4 hours | ~6.0 | [5] |
| IL-15 | 12 hours | ~2.5 | [3] |
*p < 0.05, **p < 0.01.
Experimental Protocols
Protocol 1: Preparation and Intraluminal Administration of this compound
This protocol describes the surgical procedure for direct injection of the p31-43 peptide into the small intestine of mice, bypassing degradation by gastric and pancreatic enzymes.[5][6]
Materials:
-
Synthetic α-gliadin peptide p31-43 (LGQQQPFPPQQPY) of high purity (>95%)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps)
-
30-gauge needle and syringe
-
Suture materials
-
8- to 12-week-old C57BL/6 mice (or other appropriate strain)
Procedure:
-
Peptide Preparation: Dissolve the p31-43 peptide in sterile PBS to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Prepare control solutions of PBS and a non-related peptide (NRP) at the same concentration.
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a heated surgical board to maintain body temperature.
-
Shave the abdominal area and sterilize the skin with 70% ethanol (B145695) and povidone-iodine.
-
Make a small midline laparotomy incision (approximately 1 cm) through the skin and the peritoneal wall to expose the abdominal cavity.
-
Carefully exteriorize a loop of the proximal small intestine (jejunum), located approximately 2 cm distal to the pylorus.[5]
-
-
Intraluminal Injection:
-
Using a 30-gauge needle, carefully inject 10-100 µL of the p31-43 peptide solution (typically 1-10 µg of peptide per mouse) into the intestinal lumen.[6] Ensure the needle does not puncture the opposite intestinal wall.
-
Inject control mice with an equivalent volume of PBS or NRP solution.
-
-
Closure and Recovery:
-
Gently return the intestinal loop to the abdominal cavity.
-
Close the peritoneal wall and the skin with sutures.
-
Allow the mouse to recover on a warming pad until fully ambulatory. Provide post-operative analgesics as per institutional guidelines.
-
-
Euthanasia and Tissue Collection: At the desired time point (e.g., 4, 12, or 72 hours post-injection), euthanize the mice.[5][6] Collect the proximal small intestine for histological and molecular analysis.
Protocol 2: Histological Assessment of Intestinal Damage
This protocol details the preparation and analysis of intestinal tissue sections to quantify morphological changes indicative of enteropathy.
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Light microscope with imaging software
Procedure:
-
Tissue Fixation and Processing:
-
Immediately after collection, flush the intestinal segment with cold PBS and fix in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through a series of graded alcohols and xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Morphometric Analysis:
-
Acquire digital images of the H&E-stained sections at 10x or 20x magnification.
-
Using image analysis software (e.g., ImageJ), measure the length of at least 10 well-oriented villi and the depth of 10 adjacent crypts for each mouse.[7]
-
Calculate the villus-to-crypt (V/C) ratio. A decrease in this ratio is indicative of villous atrophy and crypt hyperplasia.
-
Count the number of intraepithelial lymphocytes (IELs) and normalize to 100 epithelial cells. An increase in IELs is a hallmark of celiac disease.
-
Protocol 3: Quantification of Inflammatory Gene Expression by RT-qPCR
This protocol outlines the steps for measuring changes in the expression of key inflammatory genes in the intestinal tissue.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IFN-β, IFN-γ, CXCL10, IL-15) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize a small piece of the proximal small intestine (approximately 30 mg) in lysis buffer using a bead beater or rotor-stator homogenizer.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the PBS control group.[5]
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of innate immunity activation by this compound.
References
- 1. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Celiac disease: should we care about microbes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Immunofluorescence Staining of Gliadin p31-43 in Intestinal Biopsies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-gliadin peptide 31-43 (p31-43) is a key trigger of the innate immune response in the pathogenesis of celiac disease (CD). Unlike the immunogenic 33-mer peptide, p31-43 does not require presentation by HLA-DQ2/DQ8 molecules to exert its pro-inflammatory effects. Instead, it directly interacts with intestinal epithelial cells, leading to cellular stress, increased intestinal permeability, and the production of inflammatory mediators. Immunofluorescence (IF) staining of p31-43 in intestinal biopsies is a powerful technique to visualize the localization and quantify the presence of this peptide in the intestinal mucosa, providing valuable insights into the early stages of CD and the efficacy of potential therapeutic interventions.
These application notes provide a detailed protocol for the immunofluorescent detection of Gliadin p31-43 in formalin-fixed paraffin-embedded (FFPE) human intestinal biopsies. While direct immunofluorescence detection of endogenous p31-43 is challenging due to the peptide's nature and the lack of commercially available, specifically validated antibodies for this application in FFPE tissues, this protocol outlines a comprehensive approach using an anti-gliadin antibody, with considerations for interpretation. A method using a labeled p31-43 peptide on cultured biopsies is also described as a reference.
Quantitative Data Summary
Direct quantitative data for immunofluorescence of endogenous this compound in human intestinal biopsies is limited in the current literature. However, the downstream effects of p31-43 on various cellular markers have been quantified. The following tables summarize these findings, providing a basis for correlating the presence of gliadin peptides with cellular responses.
Table 1: Effects of this compound on Cellular Markers in Intestinal Biopsies and Fibroblasts from Celiac Disease (CD) Patients vs. Controls.
| Marker | Cell/Tissue Type | Condition | Fold Change/Observation in CD vs. Controls | Reference |
| Phospho-FAK positive focal adhesions/cell | Fibroblasts | Baseline | ~1.5-fold increase | [1] |
| Phospho-FAK positive focal adhesions/cell | Fibroblasts | After p31-43 treatment | ~1.9-fold increase | [1] |
| Phospho-paxillin positive focal adhesions/cell | Fibroblasts | Baseline | ~1.6-fold increase | [1] |
| Phospho-paxillin positive focal adhesions/cell | Fibroblasts | After p31-43 treatment | ~1.4-fold increase | [1] |
| BrdU incorporation (proliferation) | Crypt enterocytes | p31-43 treatment | Significant increase in CD, no effect in controls | [2] |
Table 2: In Vitro and In Vivo Effects of this compound on Inflammatory and Mucosal Damage Markers.
| Marker | Model System | Treatment | Quantitative Measurement | Reference |
| MxA protein expression | Cultured intestinal biopsies (CD patients on GFD) | p31-43 (24h) | Ratio to GAPDH: ~0.6 (vs. ~0.3 untreated) | [3] |
| IFN-α protein expression | Intestinal biopsies (Active CD) | - | Ratio to ERK: ~0.9 (vs. ~0.2 in controls) | [3] |
| Villus length to Crypt depth (V/C) ratio | C57BL/6 mice | p31-43 (10 µg, 16h) | ~1.5 (vs. ~2.5 in PBS control) | [4] |
| Intraepithelial Lymphocytes (IELs)/100 enterocytes | C57BL/6 mice | p31-43 (10 µg, 16h) | ~25 (vs. ~10 in PBS control) | [4] |
| ASC speck formation (% positive cells) | THP-1 reporter cells | p31-43 (100 µg/mL, 16h) | ~15% (vs. <5% control) | [1] |
| Mature IL-1β | Small intestine tissue (mice) | p31-43 (20 µg, 16h) | ~2.5-fold increase over vehicle | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Endogenous Gliadin Peptides in FFPE Intestinal Biopsies
This protocol is adapted from standard FFPE immunofluorescence procedures and tailored for the detection of gliadin peptides in intestinal tissue.
Materials:
-
FFPE human intestinal biopsy sections (4-5 µm) on charged slides
-
Xylene or a non-toxic clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., PBS with 5% Bovine Serum Albumin and 0.1% Tween-20)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Hydrophobic barrier pen
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or equivalent) for 2 x 5 minutes.
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform HIER by incubating slides in Antigen Retrieval Buffer.
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
Rinse slides in deionized water and then in PBS.
-
-
Permeabilization and Blocking:
-
Using a hydrophobic barrier pen, draw a circle around the tissue section.
-
Incubate sections with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash slides with PBS (2 x 5 minutes).
-
Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-gliadin primary antibody in Blocking Buffer to the recommended concentration.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS containing 0.1% Tween-20 (3 x 5 minutes).
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Apply the secondary antibody and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash slides with PBS containing 0.1% Tween-20 (3 x 5 minutes) in the dark.
-
Apply DAPI solution for 5 minutes to counterstain nuclei.
-
Rinse briefly with PBS.
-
Mount a coverslip using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with appropriate filter sets.
-
Protocol 2: Visualization of Labeled this compound in Cultured Intestinal Biopsies
This protocol is based on the methodology described by Barone et al. (2010) for tracing the localization of p31-43.[5]
Materials:
-
Fresh human intestinal biopsies
-
Cell culture medium (e.g., RPMI-1640)
-
CY3-labeled this compound peptide
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization and Blocking buffers (as in Protocol 1)
-
Antibody against an endosomal marker (e.g., anti-EEA1)
-
Appropriate fluorophore-conjugated secondary antibody
-
DAPI
-
Antifade mounting medium
Procedure:
-
Biopsy Culture and Peptide Incubation:
-
Culture fresh intestinal biopsies in cell culture medium.
-
Add CY3-labeled p31-43 to the medium at a final concentration of 10-50 µg/mL.
-
Incubate for 3 hours (pulse).
-
For chase experiments, wash the biopsies and culture in peptide-free medium for a desired duration (e.g., 24 hours).
-
-
Fixation and Processing:
-
Fix the biopsies in 4% paraformaldehyde.
-
Process the tissue for cryosectioning or paraffin (B1166041) embedding (if compatible with the label and subsequent staining).
-
-
Immunofluorescence Staining (for co-localization):
-
If co-staining for an intracellular marker, permeabilize and block the sections as described in Protocol 1.
-
Incubate with the primary antibody (e.g., anti-EEA1) overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Mounting and Imaging:
-
Mount with antifade medium and visualize using a fluorescence or confocal microscope. The CY3-labeled peptide will fluoresce in the red channel.
-
Visualizations
This compound Innate Immune Signaling Pathway
Caption: Innate immune signaling cascade initiated by this compound in intestinal epithelial cells.
Experimental Workflow for FFPE Immunofluorescence
Caption: Step-by-step workflow for immunofluorescence staining of FFPE intestinal biopsies.
References
- 1. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Gliadin p31-43 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-gliadin peptide p31-43 (LGQQQPFPPQQPY) is a key player in the pathogenesis of Celiac Disease (CD), an autoimmune disorder triggered by gluten ingestion in genetically susceptible individuals.[1][2] Unlike the immunogenic 33-mer gliadin peptide, p31-43 does not directly activate the adaptive immune response. Instead, it is a potent inducer of the innate immune response in the intestinal epithelium, leading to cellular stress, inflammation, and increased intestinal permeability.[3][4] This peptide is resistant to gastrointestinal digestion and can traverse the intestinal barrier, initiating a cascade of pro-inflammatory events.[1][5]
One of the critical metabolic modifications of gliadin p31-43 is the deamidation of its glutamine residues, a reaction catalyzed by tissue transglutaminase (TG2).[3] This post-translational modification can enhance the peptide's biological activity.[2] Understanding the metabolism and signaling pathways of p31-43 is crucial for the development of novel therapeutic strategies for Celiac Disease.
This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the sensitive and specific quantification of peptides in complex biological matrices.
Signaling Pathways of this compound in Intestinal Epithelial Cells
This compound triggers a complex network of signaling pathways in intestinal epithelial cells, contributing to the inflammatory cascade observed in Celiac Disease. Upon entering the enterocytes, p31-43 can induce cellular stress and activate multiple downstream pathways.
A key event is the activation of tissue transglutaminase (TG2), which can deamidate the p31-43 peptide.[3] The peptide can also induce the production of reactive oxygen species (ROS), leading to oxidative stress.[6] This environment further promotes TG2 activity and the activation of the transcription factor NF-κB, a central regulator of inflammation.[7]
Activated NF-κB upregulates the expression of pro-inflammatory cytokines, including Interleukin-15 (IL-15).[3][7] IL-15 plays a critical role in the activation of intraepithelial lymphocytes, contributing to epithelial cell damage. Furthermore, p31-43 has been shown to activate the NLRP3 inflammasome, a multi-protein complex that processes and activates pro-inflammatory cytokines like IL-1β.[2]
Figure 1. Signaling cascade initiated by this compound in intestinal epithelial cells.
Experimental Workflow for LC-MS/MS Analysis
The quantitative analysis of this compound and its metabolites from biological samples by LC-MS/MS involves several critical steps, from sample preparation to data analysis. A generalized workflow is presented below.
Figure 2. General workflow for the analysis of this compound from biological samples.
Data Presentation
The following tables summarize quantitative data related to the analysis of this compound and its effects.
Table 1: Permeability of A-Gliadin Peptide 31-55 (containing the p31-43 sequence) Across Caco-2 Cell Monolayers. [5][8][9]
| Treatment Condition | Peptide Concentration in Apical Chamber | Incubation Time (hours) | Peptide Translocation to Basolateral Chamber (%) |
| Synthetic Peptide 31-55 | 1 mg/mL | 4 | 23% |
| Synthetic Peptide 31-55 + Whole Gliadin Digest | 1 mg/mL | 4 | ~31% (35% increase) |
Table 2: Effect of this compound on Pro-inflammatory Markers in Caco-2 Cells. [7][10]
| Treatment | Duration | Measured Parameter | Fold Change vs. Control |
| p31-43 (50 µg/mL) | 45 min | p65 NF-κB expression | Increased |
| p31-43 (concentration not specified) | Overnight | IL-15 mRNA levels | Increased |
| p31-43 | 30 min - 6 hours | NF-κB phosphorylation | 1.91 |
| p31-43 | 30 min - 6 hours | MxA protein levels | Increased |
Experimental Protocols
Protocol for In-Vitro Deamidation of this compound by TG2
This protocol describes the enzymatic deamidation of synthetic this compound using recombinant human tissue transglutaminase (TG2) for subsequent LC-MS/MS analysis.[2]
Materials:
-
Synthetic this compound peptide (LGQQQPFPPQQPY)
-
Recombinant human TG2
-
MOPS buffer (50 mM, pH 6.8)
-
Calcium chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
C18 solid-phase extraction (SPE) tips
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
Prepare a reaction mixture containing 50 mM MOPS buffer (pH 6.8), 5 mM CaCl₂, and 1 mM DTT.
-
Add synthetic this compound peptide and recombinant human TG2 to the reaction mixture at a molar ratio of 150:1 (peptide:enzyme).
-
Incubate the reaction mixture at 37°C for 120 minutes.
-
Stop the reaction by heat inactivation of TG2.
-
Clean up the peptide sample using a C18 SPE tip according to the manufacturer's instructions.
-
Elute the deamidated peptide and dry it down using a vacuum centrifuge.
-
Reconstitute the sample in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
Protocol for Extraction and Analysis of this compound from Cultured Cells (e.g., Caco-2)
This protocol provides a general procedure for the extraction and quantification of this compound and its metabolites from cultured intestinal epithelial cells.
Materials:
-
Caco-2 cells cultured to confluency
-
Gliadin peptic-tryptic digest (PTG) or synthetic p31-43 for cell treatment
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS grade solvents
Procedure:
-
Cell Treatment: Treat confluent Caco-2 cells with a known concentration of PTG or synthetic p31-43 for a specified time course (e.g., 0, 1, 4, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell monolayer and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Peptide Extraction and Cleanup:
-
Collect the supernatant containing the soluble proteins and peptides.
-
Perform a protein precipitation step (e.g., with cold acetone (B3395972) or acetonitrile) to separate peptides from larger proteins.
-
Centrifuge to pellet the proteins and collect the supernatant containing the peptides.
-
Dry the supernatant under vacuum.
-
Reconstitute the peptide extract in an appropriate buffer for SPE.
-
Condition an SPE cartridge with methanol (B129727) followed by equilibration with an aqueous solution containing a low percentage of organic solvent and an ion-pairing agent (e.g., 0.1% formic acid).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% formic acid).
-
Dry the eluted peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide extract in the LC mobile phase A (e.g., 0.1% formic acid in water).
-
Inject a defined volume onto a C18 reverse-phase LC column.
-
Separate the peptides using a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the eluting peptides using a tandem mass spectrometer operating in positive ion mode.
-
For quantitative analysis, use a targeted method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
LC-MS/MS Parameters for Quantitative Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of this compound and its deamidated forms. These parameters should be optimized for the specific instrument and application.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for p31-43 and its deamidated forms need to be determined empirically. Theoretical transitions can be predicted based on the peptide sequence. For example:
-
p31-43 (LGQQQPFPPQQPY): Precursor m/z (e.g., [M+2H]²⁺) → Product ions (e.g., y- or b-ions)
-
Deamidated p31-43 (e.g., at Q34): Precursor m/z (e.g., [M+2H]²⁺, with a mass shift corresponding to deamidation) → Product ions.
-
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
Conclusion
The mass spectrometry-based methods outlined in these application notes provide a robust framework for the detailed analysis of the pro-inflammatory gliadin peptide p31-43 and its metabolites. By employing these protocols, researchers can gain valuable insights into the molecular mechanisms underlying Celiac Disease and evaluate the efficacy of potential therapeutic interventions targeting the innate immune response to gluten. The provided workflows and signaling pathway diagrams offer a clear visual representation to guide experimental design and data interpretation in this critical area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Gamma-gliadin specific celiac disease antibodies recognize p31-43 and p57-68 alpha gliadin peptides in deamidation related manner as a result of cross-reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal accumulation of this compound peptide induces oxidative stress and tissue transglutaminase-mediated PPARgamma downregulation in intestinal epithelial cells and coeliac mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elfid.unina.it [elfid.unina.it]
- 8. Structural analysis and Caco-2 cell permeability of the celiac-toxic A-gliadin peptide 31-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantification of Gliadin p31-43 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-gliadin p31-43 peptide is a key trigger of the innate immune response in the pathogenesis of celiac disease. Unlike the immunogenic peptides that activate the adaptive immune system, p31-43 directly induces a pro-inflammatory cascade in intestinal epithelial cells. This response is characterized by the release of cytokines and mediators that contribute to the mucosal damage seen in celiac disease patients.[1][2][3][4] The quantification of Gliadin p31-43 in biological samples is therefore of significant interest for research into the mechanisms of celiac disease, for the development of novel therapeutics, and for monitoring dietary compliance and disease activity.
While direct quantification of the p31-43 peptide in biological fluids is challenging and often relies on mass spectrometry-based methods in a research setting, enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and sensitive alternative.[5] Competitive ELISAs are particularly well-suited for the detection of small molecules like the p31-43 peptide.[6] This document provides a detailed protocol for a representative competitive ELISA for the quantification of this compound, along with sample preparation guidelines and an overview of the signaling pathway initiated by this peptide.
Data Presentation: Performance of Commercial Gliadin ELISA Kits
Direct ELISA kits specifically for the quantification of the this compound peptide in biological samples are not widely commercially available. The majority of available kits are designed to detect anti-gliadin antibodies (IgA and IgG) as a diagnostic marker for celiac disease. However, several ELISA kits are available for the quantification of total gliadin or gluten in food samples, some of which are competitive assays capable of detecting peptide fragments. The performance of these kits can provide an indication of the expected sensitivity and range for a p31-43 specific assay.
| Kit Name/Type | Target | Sample Type | Assay Range | Limit of Detection (LOD) |
| Representative Competitive Gliadin ELISA | Gliadin Peptides | Food, Potentially adaptable for biological samples | 5 - 135 mg/kg | 1.36 - 3.5 mg/kg |
| Sandwich Gliadin ELISA | Intact Gliadin | Food | 0.31 - 20 ng/mL | 0.8 ppm in food |
| Anti-Gliadin IgG ELISA | Human Anti-Gliadin IgG | Serum | Varies by manufacturer | Varies by manufacturer |
| Anti-Gliadin IgA ELISA | Human Anti-Gliadin IgA | Serum | Varies by manufacturer | Varies by manufacturer |
Note: The data in this table is representative and compiled from various sources on commercial ELISA kits for general gliadin/gluten detection. Performance characteristics for a specific this compound ELISA may vary and would require specific validation.
Experimental Protocols
Sample Preparation
a) Serum Samples:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the serum and transfer to a clean microfuge tube.
-
Samples can be stored at 2-8°C for short-term use (up to 48 hours) or at -20°C or -80°C for long-term storage.
-
Before use in the ELISA, thaw the samples on ice and centrifuge at 10,000 x g for 5 minutes to remove any precipitates.
-
Dilute the serum samples in the provided assay buffer. The optimal dilution factor should be determined empirically but a starting dilution of 1:10 is recommended.
b) Other Biological Fluids (e.g., intestinal aspirates, cell culture supernatants):
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Transfer the supernatant to a clean tube.
-
Store samples at -20°C or -80°C until use.
-
Thaw samples on ice and dilute in assay buffer as required for the assay.
Representative Competitive ELISA Protocol for this compound
This protocol is a representative example of a competitive ELISA for the quantification of a small peptide like this compound.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for this compound.
-
This compound standard.
-
Biotinylated this compound conjugate.
-
Assay Buffer.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the specific kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition:
-
Add 50 µL of the prepared standards and samples to the appropriate wells of the microtiter plate.
-
Add 50 µL of the biotinylated this compound conjugate to each well.
-
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature on a plate shaker. During this incubation, the free this compound in the sample will compete with the biotinylated this compound for binding to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Calculate the average absorbance for each set of standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance will be inversely proportional to the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
This compound Innate Immune Signaling Pathway
The this compound peptide triggers an innate immune response in intestinal epithelial cells, contributing to the inflammatory cascade in celiac disease.[1][2][4] This pathway involves the activation of MyD88-dependent signaling and the production of pro-inflammatory cytokines like IL-15 and Type I Interferons.[1][2][7]
Caption: Innate immune signaling pathway initiated by this compound.
Experimental Workflow: Competitive ELISA for this compound
The following diagram illustrates the key steps in the competitive ELISA protocol for the quantification of this compound.
Caption: Workflow for a competitive ELISA to quantify this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry analysis of gliadins in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIDASCREEN® Gliadin competitive - Food & Feed Analysis [food.r-biopharm.com]
- 7. researchgate.net [researchgate.net]
Application Note: Probing the Pro-inflammatory Oligomerization of Gliadin Peptide p31-43 with Molecular Dynamics Simulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
The gliadin peptide p31-43 is a key player in the innate immune response that triggers celiac disease, a chronic inflammatory enteropathy. Unlike immunogenic gluten peptides, p31-43 does not require presentation by HLA-DQ molecules to exert its pro-inflammatory effects. Experimental and computational studies have revealed that the p31-43 peptide has an intrinsic propensity to spontaneously self-assemble into soluble oligomeric nanostructures.[1][2][3][4] These oligomers are believed to be the primary species responsible for inducing cellular stress and activating inflammatory signaling pathways within the intestinal mucosa.[1][2][3]
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the molecular mechanisms underlying the oligomerization of p31-43 at an atomistic level. These in silico experiments provide invaluable insights into the conformational dynamics, intermolecular interactions, and structural transitions that govern the formation of these pathogenic oligomers. Understanding the specifics of p31-43 aggregation is crucial for the development of novel therapeutic strategies aimed at preventing or disrupting these early pathogenic events in celiac disease.
This application note provides a detailed protocol for performing coarse-grained MD simulations of gliadin p31-43 oligomerization using the SIRAH force field and the GROMACS simulation package. Furthermore, it summarizes key quantitative data from such simulations and illustrates the downstream inflammatory signaling cascade initiated by the p31-43 oligomers.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from experimental and computational studies on the oligomerization of the this compound peptide.
Table 1: Oligomer Size and Distribution
| Parameter | Value | Method | Reference |
| Mean Diameter (50 µM peptide) | 13.6 ± 3.4 nm | Transmission Electron Microscopy (TEM) | [5][6] |
| Mean Diameter (100 µM peptide) | 17 ± 7 nm | Transmission Electron Microscopy (TEM) | [5][6] |
| Hydrodynamic Diameter (125 µM) - Population 1 | 107 ± 7.5 nm | Dynamic Light Scattering (DLS) | [2][7] |
| Hydrodynamic Diameter (125 µM) - Population 2 | 493 ± 31 nm | Dynamic Light Scattering (DLS) | [2][7] |
Table 2: Conformational and Structural Parameters from MD Simulations
| Parameter | Monomer | 50-mer Oligomer | Method | Reference |
| Radius of Gyration (Rg) | ~10 nm (initial, separated) | 3.1 nm (final, compact) | Coarse-Grained MD Simulation | [7] |
| Secondary Structure | Predominantly Polyproline II (PPII) | Increase in PPII and β-sheet content | Coarse-Grained MD Simulation | [7] |
| RMSD (Simulated vs. NMR structure) | Low RMSD values indicate high structural similarity | Individual peptides within the oligomer show high similarity to NMR structures | Coarse-Grained MD Simulation & NMR | [8] |
Experimental Protocols
This section outlines a detailed protocol for conducting a coarse-grained molecular dynamics simulation to study the oligomerization of the this compound peptide.
Protocol: Coarse-Grained MD Simulation of this compound Oligomerization
1. System Preparation:
-
Peptide Structure: The initial structure of the p31-43 peptide (LGQQQPFPPQQPY) can be built using peptide builder tools or obtained from existing structural databases if available. For oligomerization studies, multiple peptide monomers are placed randomly in a simulation box.
-
Coarse-Graining: The all-atom peptide structure is converted to a coarse-grained representation using the SIRAH force field.[5] This force field simplifies the system by representing groups of atoms as single beads, significantly reducing computational cost while retaining essential physicochemical properties.
-
Solvation and Ionization: The simulation box containing the coarse-grained peptides is solvated with coarse-grained water molecules. Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations (e.g., 150 mM).
2. Simulation Parameters (using GROMACS):
-
Force Field: SIRAH 2.0.
-
Integrator: Leap-frog stochastic dynamics integrator (sd).
-
Time Step: 20 fs (a larger time step is possible due to the smoother potential energy surface of coarse-grained models).
-
Temperature Coupling: Maintained at 310 K using a velocity-rescaling thermostat.
-
Pressure Coupling: Maintained at 1 bar using the Parrinello-Rahman barostat.
-
Electrostatics: Treated using the reaction-field method.
-
Van der Waals Interactions: Modeled using a Lennard-Jones potential with a cutoff.
-
Simulation Time: A production run of at least 1 microsecond is recommended to observe oligomerization events. For larger systems or more complex processes, longer simulation times may be necessary.
3. Simulation Execution (Conceptual GROMACS workflow):
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: A two-step equilibration process is performed:
-
NVT (Canonical) Ensemble: The system is equilibrated at a constant number of particles, volume, and temperature to stabilize the temperature.
-
NPT (Isothermal-Isobaric) Ensemble: The system is then equilibrated at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
Production MD: The production simulation is run for the desired length of time, and trajectory data is saved at regular intervals for analysis.
4. Data Analysis:
-
Oligomer Formation: The formation and size of peptide clusters are monitored throughout the simulation. A cluster can be defined as a group of peptides where the minimum distance between any two peptides is within a certain cutoff (e.g., 0.4-0.5 nm).
-
Radius of Gyration (Rg): The Rg of the peptide system is calculated over time to assess the compactness of the forming oligomers. A decrease in Rg indicates the formation of a more compact structure.
-
Root Mean Square Deviation (RMSD): The RMSD of the peptide backbone atoms is calculated with respect to the initial structure to monitor conformational changes.
-
Secondary Structure Analysis: The secondary structure content (e.g., polyproline II, β-sheet, coil) of the peptides is analyzed over the course of the simulation to identify structural transitions upon oligomerization.
-
Inter-peptide Contacts: The specific amino acid residues involved in inter-peptide interactions are identified to understand the driving forces of oligomerization.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of NLRP3 inflammasome activation by this compound oligomers.
Experimental Workflow
Caption: Experimental workflow for molecular dynamics simulation of this compound oligomerization.
References
- 1. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gliadin proteolytical resistant peptides: the interplay between structure and self-assembly in gluten-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elfid.unina.it [elfid.unina.it]
- 5. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Commentary: p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Gliadin p31-43-Induced Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-gliadin peptide p31-43 is a key initiator of the innate immune response in celiac disease, a chronic inflammatory enteropathy triggered by gluten ingestion in genetically susceptible individuals.[1][2] Unlike the immunogenic 33-mer gliadin peptide, p31-43 does not require presentation by HLA-DQ2 or -DQ8 molecules to elicit its effects. Instead, it directly stimulates various cell types, including intestinal epithelial cells and immune cells, to produce a cascade of pro-inflammatory cytokines and chemokines. Understanding the mechanisms of p31-43-induced cytokine production is crucial for elucidating the pathogenesis of celiac disease and for the development of novel therapeutic interventions.
These application notes provide detailed protocols for assessing the in vitro cytokine response to Gliadin p31-43 stimulation in relevant cell models, including the human intestinal epithelial cell line Caco-2 and peripheral blood mononuclear cells (PBMCs). Furthermore, this document summarizes key quantitative data on cytokine production and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: this compound-Induced Cytokine Production
The following table summarizes quantitative data on cytokine production from in vitro models stimulated with this compound. Due to variations in experimental setups, direct comparisons should be made with caution.
| Cell Type | Cytokine | Peptide Concentration | Incubation Time | Method | Result | Reference |
| Celiac Disease Intestinal Organoids | IL-1β | 10 µg/mL | Not Specified | ELISA | Increased | [3] |
| Celiac Disease Intestinal Organoids | IL-6 | 10 µg/mL | Not Specified | ELISA | No significant increase | [3] |
| Caco-2 cells | IL-15 | 100 µg/mL | Overnight | FACS (cell surface) | Increased | [4] |
| Caco-2 cells | IL-15 | 100 µg/mL | Overnight | ELISA (secreted) | No significant increase | [5] |
| PBMCs from Celiac Patients | IL-2 | 100 µg/mL | Not Specified | ELISA | ≥ 31.2 pg/mL | [6] |
| PBMCs from Celiac Patients | IFN-γ | 100 µg/mL | Not Specified | ELISA | ≥ 0.3 ng/mL | [6] |
| PBMCs from Celiac Patients | IL-6 | 100 µg/mL | Not Specified | ELISA | Potent induction | [7] |
| PBMCs from Celiac Patients | IL-10 | 100 µg/mL | Not Specified | ELISA | Potent induction | [7] |
Experimental Protocols
Protocol 1: Assessment of Cytokine Secretion from Caco-2 Cells via ELISA
This protocol details the culture of Caco-2 cells, stimulation with this compound, and subsequent measurement of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Caco-2 human colorectal adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound peptide (synthetic, >95% purity)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
6-well tissue culture plates
-
ELISA kits for target cytokines (e.g., IL-8, IL-6)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed Caco-2 cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to differentiate for 10-14 days, changing the medium every 2-3 days.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
On the day of the experiment, wash the differentiated Caco-2 cell monolayers twice with warm PBS.
-
Add fresh, serum-free DMEM to each well.
-
Add this compound to the desired final concentration (e.g., 50 µg/mL).[1][8] Include a vehicle control (PBS or medium alone).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Sample Collection and ELISA:
-
After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA for the target cytokines (e.g., IL-8, IL-6) according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Protocol 2: Intracellular Cytokine Staining of PBMCs by Flow Cytometry
This protocol describes the isolation of human PBMCs, stimulation with this compound, and detection of intracellular cytokines using flow cytometry.
Materials:
-
Whole blood from healthy donors or celiac disease patients
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound peptide
-
Brefeldin A
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the cells twice with PBS.
-
Resuspend the PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Stimulation:
-
Plate the PBMCs in a 96-well round-bottom plate at a density of 1 x 10^6 cells/well.
-
Add this compound to the desired final concentration (e.g., 50 µg/mL). Include a negative control (medium alone) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A (a protein transport inhibitor) to each well to a final concentration of 10 µg/mL to block cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Staining and Flow Cytometry:
-
After incubation, wash the cells with PBS.
-
Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating the cells with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in PBS for analysis.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
-
Visualizations
Signaling Pathways of this compound-Induced Inflammation
Caption: Signaling pathways activated by this compound leading to cytokine production.
Experimental Workflow for Assessing Cytokine Production
Caption: Experimental workflow for assessing this compound-induced cytokine production.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gliadin-dependent cytokine production in a bidimensional cellular model of celiac intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T cell proliferation, MHC class II restriction and cytokine products of gliadin-stimulated peripheral blood mononuclear cells (PBMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T cell proliferation, MHC class II restriction and cytokine products of gliadin-stimulated peripheral blood mononuclear cells (PBMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gliadin p31-43 Binding to Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern biophysical and cell-based techniques to investigate the interaction of the celiac disease-associated peptide, Gliadin p31-43, with cell membranes. Detailed protocols for key experimental methodologies are provided to facilitate the study of its binding kinetics, structural changes upon membrane interaction, cellular uptake, and downstream signaling effects.
Introduction
The α-gliadin peptide p31-43 is a key trigger of the innate immune response in celiac disease. Its interaction with and entry into intestinal epithelial cells are critical initiating events in the disease pathogenesis. Understanding the mechanisms of this interaction at the molecular level is crucial for the development of therapeutic interventions. This document outlines several powerful techniques to probe the binding of this compound to cell membranes and elucidate its biological consequences.
Data Presentation: Quantitative Analysis of this compound Membrane Interaction
While extensive research has been conducted on the qualitative aspects of this compound interaction with cell membranes, specific quantitative data such as dissociation constants (Kd) and kinetic rate constants (kon, koff) are not extensively consolidated in the literature. The following table summarizes typical concentration ranges used in various studies, which can serve as a starting point for quantitative experiments.
| Technique | Parameter | Typical Concentration/Range | Cell/Membrane Model | Reference |
| Cell-Based Assays | Peptide Concentration for Cellular Effects | 10 - 100 µg/mL | Caco-2 cells, Intestinal Biopsies | [1][2][3] |
| Circular Dichroism | Peptide Concentration for Structural Analysis | 10 - 100 µM | Aqueous solution, Micelles | [4] |
| Atomic Force Microscopy | Peptide Concentration for Oligomer Visualization | 5 - 100 µM | Mica surface | [1] |
| Confocal Microscopy | Labeled Peptide Concentration | Not specified | Caco-2 cells | [2][5] |
| Western Blot | Peptide Concentration for Signaling Studies | 100 µg/mL | Caco-2 cells | [3] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) for in vitro Binding Assays
This protocol describes the preparation of LUVs, which are model membrane systems used in various biophysical assays like Surface Plasmon Resonance and Circular Dichroism.
Materials:
-
Phospholipids (B1166683) (e.g., DOPC, DPPC) in chloroform
-
Chloroform and Methanol
-
Nitrogen gas source
-
Vacuum desiccator
-
Buffer (e.g., PBS, HEPES-buffered saline)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, mix the desired phospholipids in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the vial containing the dried lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Vortex the mixture vigorously to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Draw the MLV suspension into a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the vesicles through the membrane pores, resulting in the formation of uniformly sized LUVs.[6][7][8]
-
-
Characterization:
-
The size distribution of the LUVs can be determined by Dynamic Light Scattering (DLS).
-
Protocol 2: Confocal Microscopy for Visualizing this compound Internalization
This protocol details the use of confocal microscopy to visualize the uptake of fluorescently labeled this compound by intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled this compound (e.g., with Lissamine or CY3)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on glass coverslips in a 24-well plate until they reach the desired confluency.
-
-
Peptide Treatment:
-
Incubate the cells with the fluorescently labeled this compound at a suitable concentration (e.g., 50 µg/mL) in serum-free medium for various time points (e.g., 15 min, 30 min, 1h, 3h).[2]
-
-
Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes if intracellular targets are to be stained.
-
(Optional) Incubate with primary and fluorescently labeled secondary antibodies to stain for specific cellular compartments (e.g., early endosomes with anti-EEA1).
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the cells using a confocal microscope, capturing images at appropriate excitation and emission wavelengths for the fluorescent label on the peptide and DAPI.
-
Analyze the images to determine the subcellular localization of the peptide.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Binding
This protocol describes how to use SPR to measure the binding kinetics of this compound to immobilized liposomes.[9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., L1 or HPA chip for liposome (B1194612) capture)
-
Prepared LUVs (see Protocol 1)
-
This compound peptide
-
Running buffer (e.g., HBS-P)
-
Regeneration solution (e.g., 50 mM NaOH)
Procedure:
-
Liposome Immobilization:
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized liposome surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the peptide.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Protocol 4: Circular Dichroism (CD) Spectroscopy for Structural Analysis
This protocol outlines the use of CD spectroscopy to study the secondary structure of this compound in solution and upon interaction with membrane-mimicking environments.[4]
Materials:
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
-
This compound peptide
-
Buffer (e.g., phosphate (B84403) buffer at various pH values)
-
Membrane mimetics (e.g., SDS micelles or LUVs)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound peptide in the desired buffer to a final concentration in the range of 10-100 µM.[4]
-
For interaction studies, prepare samples of the peptide in the presence of varying concentrations of LUVs or SDS micelles.
-
-
Data Acquisition:
-
Record the CD spectra in the far-UV region (e.g., 190-250 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer (or buffer with membrane mimetics) and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Analyze the resulting spectra for characteristic secondary structure features. A negative band near 203 nm and a positive band at 225 nm are indicative of a polyproline II (PPII) structure.[4]
-
Changes in the spectra upon addition of membrane mimetics can indicate a conformational change of the peptide upon binding.
-
Protocol 5: Western Blotting for Analysis of Downstream Signaling
This protocol describes how to use Western blotting to analyze the activation of signaling pathways, such as ERK and NF-κB, in response to this compound treatment.[3][12]
Materials:
-
Caco-2 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-NF-κB p65, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat Caco-2 cells with this compound (e.g., 100 µg/mL) for the desired time.[3]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
This compound Endocytosis and Trafficking
Caption: Workflow of this compound internalization via endocytosis and its interference with endosomal maturation.
This compound Induced Innate Immune Signaling
Caption: Signaling cascade initiated by this compound leading to an innate immune response.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4078052A - Large unilamellar vesicles (LUV) and method of preparing same - Google Patents [patents.google.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. youtube.com [youtube.com]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating membrane-binding properties of lipoxygenases using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gliadin Peptide P31-43 Induces mTOR/NFkβ Activation and Reduces Autophagy: The Role of Lactobacillus paracasei CBA L74 Postbiotc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Stimulated with Gliadin p31-43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiac disease is an immune-mediated enteropathy triggered by gluten ingestion in genetically susceptible individuals. The α-gliadin peptide p31-43 is a key player in the innate immune response to gluten, contributing to the inflammatory cascade observed in this condition.[1][2] Unlike immunogenic peptides that directly activate adaptive T-cell responses, p31-43 primarily stimulates the innate immune system, leading to cellular stress and the production of pro-inflammatory mediators.[2][3] This document provides detailed protocols for the analysis of immune cells stimulated with Gliadin p31-43 using flow cytometry, a powerful technique for single-cell analysis of complex immune responses.
Data Presentation: Quantitative Analysis of Immune Cell Responses to this compound
The following tables summarize quantitative data from studies investigating the effects of this compound on various immune cell populations. These data can serve as a reference for expected outcomes.
Table 1: Cytokine and Chemokine Production by LAD2 Mast Cells Stimulated with this compound
| Cytokine/Chemokine | Concentration (pg/mL) in Supernatant |
| Control (Unstimulated) | |
| IL-6 | Not specified |
| TNFα | Not specified |
| IL-17 | Not specified |
| CXCL8 | Not specified |
| CCL2 | Not specified |
| This compound (100 µg/mL, 24h) | |
| IL-6 | Increased |
| TNFα | Increased |
| IL-17 | Increased |
| CXCL8 | Increased |
| CCL2 | Increased |
| IL-1β | No significant change |
| IL-12p70 | No significant change |
| IL-10 | No significant change |
Data derived from in vitro studies on the LAD2 mast cell line.[1]
Table 2: Upregulation of Surface Markers on Immune and Epithelial Cells by this compound
| Cell Type | Marker | Fold Change/Observation |
| Caco-2 cells | IL-15 surface expression | Upregulated |
| Dendritic cells | CD83 | Upregulated |
This table summarizes qualitative and quantitative observations from in vitro and ex vivo experiments.[1]
Table 3: Activation of Signaling Pathways in Caco-2 Cells by this compound
| Signaling Pathway | Key Protein | Observation |
| NFκB Pathway | p65 NFκB | Increased expression |
| MAPK Pathway | ERK | Increased phosphorylation |
Data from in vitro stimulation of the Caco-2 intestinal epithelial cell line.[1]
Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol describes the stimulation of PBMCs to assess the innate immune response to this compound.
Materials:
-
Ficoll-Paque™ PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound peptide (e.g., 100 µg/mL)
-
Control peptides (e.g., p57-68)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
96-well round-bottom plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Seed 200 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add this compound peptide to the designated wells at a final concentration of 20-100 µg/mL.
-
Include unstimulated controls and wells with control peptides.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours for cytokine production).[1]
-
For intracellular cytokine analysis, add a protein transport inhibitor during the last 4-6 hours of incubation.[4]
-
After incubation, harvest the cells for flow cytometry staining.
Protocol 2: Flow Cytometry Staining for Intracellular Cytokines
This protocol details the staining procedure for analyzing intracellular cytokine production in stimulated immune cells.
Materials:
-
FACS buffer (PBS with 0.5% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19)
-
Fixation/Permeabilization solution
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IFN-γ, IL-6)
-
Flow cytometer
Procedure:
-
Harvest the stimulated cells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer.
-
Perform surface staining by incubating the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is typically a 20-minute incubation at room temperature.[5]
-
Wash the cells with permeabilization buffer.
-
Perform intracellular staining by incubating the cells with a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade initiated by this compound.
Caption: Workflow for intracellular cytokine analysis.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gliadin p31-43-Induced Changes in Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The gliadin peptide p31-43 is a key trigger of the innate immune response in celiac disease, a chronic inflammatory condition of the small intestine.[1][2] This peptide, which is resistant to digestion, interacts with intestinal epithelial cells, leading to the activation of several signaling pathways and subsequent changes in gene expression.[1][2] These alterations contribute to the pro-inflammatory environment characteristic of the disease. Understanding the molecular mechanisms initiated by p31-43 is crucial for the development of novel therapeutic strategies.
These application notes provide a summary of the key signaling pathways involved, quantitative data on gene expression changes, and detailed protocols for in vitro and ex vivo experiments to measure the effects of gliadin p31-43.
Key Signaling Pathways Activated by this compound
This compound peptide has been shown to activate multiple pro-inflammatory signaling pathways in intestinal epithelial cells.[1] The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] Activation of these pathways leads to the transcription of a wide range of genes involved in inflammation, immune cell recruitment, and tissue remodeling. A central mediator in this process is Interleukin-15 (IL-15), a cytokine that is significantly upregulated upon p31-43 stimulation and plays a pivotal role in the pathogenesis of celiac disease.[4][5][6][7][8]
Signaling Pathway Diagrams
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gliadin Peptide P31-43 Induces mTOR/NFkβ Activation and Reduces Autophagy: The Role of Lactobacillus paracasei CBA L74 Postbiotc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uniupo.it [research.uniupo.it]
- 5. Epithelium derived interleukin 15 regulates intraepithelial lymphocyte Th1 cytokine production, cytotoxicity, and survival in coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutralizing IL-15 Inhibits Tissue-Damaging Immune Response in Ex Vivo Cultured Untreated Celiac Intestinal Mucosa | MDPI [mdpi.com]
- 7. Gliadin-Mediated Proliferation and Innate Immune Activation in Celiac Disease Are Due to Alterations in Vesicular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin 15: its role in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gliadin p31-43 Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of the Gliadin p31-43 peptide in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern in experiments?
A1: this compound is a peptide fragment of α-gliadin, a component of gluten. It is known to induce an innate immune response and is implicated in the pathogenesis of celiac disease.[1][2] In experimental settings, this peptide has a strong tendency to self-assemble into oligomers and larger aggregates.[2][3] This aggregation can lead to inconsistent and erroneous experimental results, as the biological activity of the monomeric, oligomeric, and aggregated forms of the peptide can differ significantly.
Q2: What are the primary factors that influence the aggregation of this compound?
A2: The aggregation of this compound is primarily influenced by three main factors:
-
Peptide Concentration: Higher concentrations of the peptide promote the formation of larger and more complex aggregates.[2][3]
-
Temperature: While the peptide's structure is stable at lower temperatures, physiological temperatures (37°C) can induce a conformational change to β-sheet-like structures, which are more prone to aggregation.
-
pH: The peptide's polyproline II (PPII) conformation, which is less prone to aggregation, is stable over a pH range of 3 to 8.[2][3]
Q3: What is the recommended solvent for dissolving this compound?
A3: Phosphate-buffered saline (PBS) is a commonly recommended solvent for dissolving this compound.[4][5] High-purity water, such as MilliQ water, can also be used.[1][3] It is important to note that achieving a clear solution in PBS may require sonication.[4][5]
Q4: How should I store the this compound stock solution to minimize aggregation?
A4: For long-term storage, it is recommended to store the peptide solution at -80°C. For shorter periods, -20°C is acceptable. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Visible precipitates or cloudiness in the peptide solution. | Peptide aggregation. | 1. Ensure the peptide concentration is as low as experimentally feasible. 2. Prepare the solution at a low temperature (e.g., on ice). 3. If using PBS, sonicate the solution to aid dissolution.[4][5] 4. Verify that the pH of the solution is within the stable range of 3-8.[2][3] |
| Inconsistent results between experimental replicates. | Variable levels of peptide aggregation. | 1. Prepare fresh peptide solutions for each experiment. 2. Standardize the solution preparation protocol, including solvent, concentration, pH, and temperature. 3. Consider analyzing the aggregation state of the peptide solution using methods like Dynamic Light Scattering (DLS) before each experiment. |
| Low biological activity of the peptide. | Aggregation may be masking the active sites of the peptide. | 1. Follow the recommended procedures to prepare a solution with minimal aggregation. 2. Consider using a chaotropic agent like 8M urea (B33335) to maintain the peptide in its less aggregated polyproline II conformation, if compatible with your experimental system.[3] |
Data on this compound Solubility and Aggregation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Observations | Reference |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (65.46 mM) | Clear solution, may require sonication. | [4][5] |
| MilliQ Water | 50 µM and 100 µM | Used for preparing solutions for Transmission Electron Microscopy (TEM) analysis of oligomers. | |
| 60-70% Aqueous Ethanol | Not specified for p31-43, but a common solvent for gliadins. | Gliadins, in general, are soluble in aqueous ethanol.[1] | [1] |
Table 2: Factors Influencing this compound Aggregation
| Factor | Condition | Effect on Aggregation | Reference |
| pH | 3 - 8 | The peptide maintains a stable polyproline II conformation, which is less prone to aggregation. | [2][3] |
| Temperature | 37°C | Promotes a shift towards β-sheet-like structures, increasing the propensity for aggregation. | |
| Concentration | Low (e.g., 10 µM) | Favors the formation of smaller, soluble oligomers. | [3] |
| Concentration | High (e.g., 50-100 µM) | Leads to the formation of larger, more complex, and branched aggregates. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stable, Low-Aggregation this compound Solution
-
Reagents and Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water (e.g., MilliQ) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sonicator (optional)
-
Vortex mixer
-
Calibrated pH meter
-
-
Procedure:
-
Equilibrate the lyophilized peptide to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of solvent to achieve the desired stock concentration. It is recommended to start with a lower concentration if aggregation is a major concern.
-
Add the solvent to the vial containing the lyophilized peptide.
-
Gently vortex the solution to dissolve the peptide.
-
If the peptide does not fully dissolve in PBS, sonicate the solution in short bursts in a water bath sonicator until the solution is clear.[4][5] Avoid excessive heating during sonication.
-
Measure the pH of the solution and adjust to be within the 3-8 range if necessary, using dilute HCl or NaOH.
-
For immediate use, keep the solution on ice. For storage, aliquot the stock solution into sterile, low-protein-binding tubes and store at -80°C.
-
Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
-
Principle: DLS measures the size distribution of particles in a solution, allowing for the detection of oligomers and larger aggregates.
-
Procedure:
-
Prepare the this compound solution according to Protocol 1 at the desired concentration.
-
Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large, non-specific aggregates.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Perform the DLS measurement according to the instrument manufacturer's instructions.
-
Analyze the resulting size distribution profile. The presence of particles with hydrodynamic radii significantly larger than the expected monomer size indicates aggregation.
-
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: NLRP3 inflammasome activation by this compound.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. Structural conformation and self-assembly process of p31-43 gliadin peptide in aqueous solution. Implications for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Gliadin p31-43 Concentration for Caco-2 Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of the gliadin peptide 31-43 (p31-43) in Caco-2 cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of gliadin p31-43 to use for inducing an inflammatory response in Caco-2 cells?
A1: The optimal concentration of p31-43 can vary depending on the specific endpoint being measured. Based on published studies, a concentration range of 20 µg/mL to 100 µg/mL is commonly used. For example, a concentration of 50 µg/mL has been shown to increase the expression of p65 NFκB and ERK phosphorylation after 45 minutes of incubation.[1] Another study reported that 20 µg/mL of p31-43 can mobilize calcium from the endoplasmic reticulum.[2] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific experimental conditions and desired biological effect.
Q2: How long should I incubate Caco-2 cells with this compound?
A2: Incubation time is a critical parameter and depends on the cellular process being investigated. Short incubation times are often sufficient for studying rapid signaling events. For instance, brief treatments of 30 minutes with p31-43 have been shown to induce TG2 activation as a consequence of Ca2+ mobilization.[3] For permeability studies, incubation times of around 4 hours are common to measure the transport of peptides across the Caco-2 monolayer.[4][5][6] Longer incubation periods, such as 24 hours, have been used to observe effects on autophagy pathways.[7]
Q3: Can this compound affect the integrity of the Caco-2 cell monolayer?
A3: Yes, this compound is known to increase intestinal permeability.[3] It can induce structural alterations in Caco-2 cells, including actin modifications, which can affect monolayer integrity.[8] Therefore, it is crucial to monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayer before and after treatment with p31-43 to assess any changes in permeability. A significant drop in TEER would indicate a loss of monolayer integrity.
Q4: What are the expected morphological changes in Caco-2 cells after treatment with this compound?
A4: this compound has been demonstrated to induce actin rearrangements in various cell lines, including Caco-2 cells.[3][8] These changes in the actin cytoskeleton can lead to alterations in cell shape and morphology. These effects are often linked to the peptide's ability to mimic the effect of Epidermal Growth Factor (EGF).[3][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of p31-43 on Caco-2 cells. | Suboptimal peptide concentration: The concentration of p31-43 may be too low to elicit a response. | Perform a dose-response study with concentrations ranging from 10 µg/mL to 100 µg/mL to identify the optimal concentration for your specific assay. |
| Incorrect incubation time: The incubation period may be too short or too long to observe the desired effect. | Refer to the literature for typical incubation times for your endpoint of interest. For signaling events, try shorter time points (e.g., 15-60 minutes). For changes in protein expression or permeability, longer time points (e.g., 4-24 hours) may be necessary. | |
| Poor cell health or differentiation: Caco-2 cells that are not fully differentiated or are unhealthy may not respond appropriately. | Ensure Caco-2 cells are fully differentiated (typically 18-21 days post-confluency) and exhibit a high TEER value (>350 Ω/cm²) before starting the experiment.[9] | |
| Peptide degradation: The p31-43 peptide may have degraded due to improper storage or handling. | Store the peptide according to the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. | |
| High variability between experimental replicates. | Inconsistent cell seeding density: Variations in the number of cells seeded can lead to differences in monolayer formation and cell response. | Ensure a consistent cell seeding density across all wells and plates. Use a cell counter for accurate cell quantification. |
| Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. | Avoid using the outermost wells of the plate for experiments. Fill these wells with sterile PBS or media to minimize edge effects. | |
| Inconsistent treatment application: Variations in the volume or concentration of p31-43 added to each well. | Use calibrated pipettes and ensure thorough mixing of the peptide solution before adding it to the cells. | |
| Unexpected decrease in TEER in control (untreated) wells. | Compromised cell culture conditions: Issues with the culture medium, incubator conditions (temperature, CO2, humidity), or contamination can affect monolayer integrity. | Regularly check and maintain optimal incubator conditions. Use fresh, pre-warmed media for all experiments. Routinely test for mycoplasma contamination. |
| Mechanical disruption of the monolayer: Pipetting too vigorously or scratching the cell monolayer during media changes can cause damage. | Handle the plates gently. When changing media, aspirate from the side of the well and add fresh media slowly and carefully. |
Experimental Protocols & Data
Summary of this compound Concentrations and Effects on Caco-2 Cells
| Concentration | Incubation Time | Observed Effect | Reference |
| 20 µg/mL | Not specified | Mobilization of Ca2+ from the endoplasmic reticulum. | [2] |
| 50 µg/mL | 45 minutes | Increased expression of p65 NFκB and phosphorylation of ERK. | [1] |
| Not specified | 30 minutes | Activation of cytosolic and nuclear tTG. | [2] |
| Not specified | 24 hours | Reduction of LC3II levels and an increase of p62, indicating reduced autophagy. | [7] |
| Not specified | 4 hours | Transport across the Caco-2 monolayer. | [4][5][6] |
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on semi-permeable transwell supports.[9]
-
Differentiation: Culture the cells for 18-21 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Monolayers with TEER values below 350 Ω/cm² should not be used.[9]
-
Treatment: Add the desired concentration of this compound to the apical compartment of the transwell.
-
Incubation: Incubate for the desired time period (e.g., 4 hours).
-
Sample Collection: Collect samples from the basolateral compartment.
-
Analysis: Analyze the collected samples to quantify the amount of p31-43 that has crossed the monolayer.
Visualizations
Caption: Experimental workflow for a Caco-2 permeability assay with this compound.
Caption: Simplified signaling pathways activated by this compound in Caco-2 cells.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. Gliadin Peptides Induce Tissue Transglutaminase Activation and ER-Stress through Ca2+ Mobilization in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural analysis and Caco-2 cell permeability of the celiac-toxic A-gliadin peptide 31-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gliadin Peptide P31-43 Induces mTOR/NFkβ Activation and Reduces Autophagy: The Role of Lactobacillus paracasei CBA L74 Postbiotc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
stability of Gliadin p31-43 in cell culture media over time
Welcome to the technical support resource for researchers utilizing the gliadin peptide p31-43 in cell culture experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful application of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized Gliadin p31-43?
For initial reconstitution of lyophilized this compound, sterile, nuclease-free water is recommended. If you encounter solubility issues, adding a small amount of DMSO can aid in dissolution, followed by dilution in your aqueous buffer. For a 50 mg/mL stock solution, ultrasonic treatment may be necessary to fully dissolve the peptide.
Q2: What are the optimal storage conditions for this compound?
For long-term storage, lyophilized peptide should be kept at -20°C or -80°C in a desiccator to protect it from moisture.[1] Once reconstituted in a solvent, it is advisable to prepare single-use aliquots and store them at -80°C for up to six months or at -20°C for one month.[2] Avoid repeated freeze-thaw cycles.
Q3: At what concentration is this compound typically used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific biological effect being studied. In vitro studies have used concentrations ranging from 10 µg/mL to 100 µg/mL.[2][3] For example, a concentration of 50 µg/mL was used to demonstrate increased expression of p65 NFκB in Caco-2 cells after 45 minutes.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound stable in cell culture media?
Peptide stability in cell culture media can be influenced by enzymatic degradation, pH, and temperature. While specific stability data for this compound in various media is not extensively published, it is known to be relatively resistant to digestion.[3][4] However, for long-term experiments, it is crucial to assess its stability under your specific conditions. A detailed protocol for a stability assay is provided in this guide.
Q5: What are the primary signaling pathways activated by this compound?
This compound is known to activate several proinflammatory and cellular stress pathways. Key signaling pathways include the activation of innate immunity, NF-κB and MAPK signaling, and the induction of cellular stress.[3][5][6] It can also lead to the upregulation of IL-15 and subsequent activation of the EGFR/IL-15Rα pathway.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Peptide degradation due to improper storage or handling. | Ensure proper storage of lyophilized and reconstituted peptide as per the guidelines. Prepare fresh working solutions for each experiment.[1] |
| Peptide degradation in the cell culture medium during the experiment. | Perform a peptide stability assay to determine the degradation rate under your experimental conditions. Consider replenishing the peptide at regular intervals for long-term experiments. | |
| Suboptimal peptide concentration. | Perform a dose-response experiment to identify the optimal concentration for your cell line and assay. | |
| Peptide precipitates in cell culture medium | Poor solubility at physiological pH or interaction with media components. | Review the solubilization protocol. Ensure the initial reconstitution is complete before further dilution. Consider using a different solvent for the initial stock solution (e.g., DMSO) before diluting in the culture medium. |
| High background or off-target effects | Peptide concentration is too high. | Lower the peptide concentration and perform a dose-response curve to find a concentration that elicits a specific response with minimal off-target effects. |
| Contamination of peptide stock. | Use sterile techniques for reconstitution and handling. Filter-sterilize the peptide solution if necessary. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
1. Materials:
- This compound peptide
- Cell culture medium (e.g., DMEM with 10% FBS)
- Sterile, nuclease-free water or other appropriate solvent
- Precipitation solution (e.g., Acetonitrile with 0.1% TFA)
- Microcentrifuge tubes
- Incubator (37°C, 5% CO2)
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
2. Procedure:
- Prepare Peptide Stock Solution: Reconstitute lyophilized this compound in an appropriate solvent to create a concentrated stock solution.
- Spike the Medium: Add the peptide stock solution to your cell culture medium to achieve the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
- Timepoint Zero (T=0): Immediately after spiking, take an aliquot of the peptide-containing medium. This will serve as your T=0 reference sample.
- Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (37°C, 5% CO2).
- Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium.
- Sample Preparation for Analysis:
- To each aliquot, add an equal volume of precipitation solution to precipitate proteins and stop enzymatic activity.[1]
- Vortex briefly and incubate at -20°C for 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant for analysis.
- HPLC-MS Analysis: Analyze the supernatant from each time point using a suitable HPLC-MS method to quantify the amount of intact this compound.
- Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the T=0 sample to determine the stability profile.
Representative Data
The following table presents hypothetical stability data for this compound in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. This data is for illustrative purposes and actual stability may vary.
| Time (Hours) | Remaining Peptide (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 50 |
| 48 | 25 |
| 72 | 10 |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture.
Caption: Key signaling pathways activated by this compound.
Caption: Troubleshooting logic for loss of this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. elfid.unina.it [elfid.unina.it]
- 4. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
lot-to-lot variability in commercial Gliadin p31-43 peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Gliadin p31-43 peptides. Lot-to-lot variability can significantly impact experimental outcomes, and this resource is designed to help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new lot of this compound peptide. What could be the cause?
A1: Inconsistent results between different lots of synthetic peptides are often due to variations in purity, the presence of impurities, or differences in peptide aggregation state.[1][2] The p31-43 peptide, known for its high content of glutamine and proline residues, has an intrinsic propensity to form oligomers and aggregates, which can influence its biological activity.[3][4] A new lot may have a different oligomerization profile or contain impurities from the synthesis process that interfere with your assay.
Q2: What are the common impurities found in commercial this compound peptides?
A2: Synthetic peptides can contain several types of impurities related to the solid-phase peptide synthesis (SPPS) process.[1] These include:
-
Deletion sequences: Peptides missing one or more amino acids.[2][5]
-
Truncation sequences: Incomplete peptide chains.[5]
-
Insertion sequences: Peptides with additional amino acids.[1]
-
Incompletely deprotected sequences: Peptides with residual protecting groups from synthesis.[5]
-
Oxidized or reduced residues: Certain amino acids are susceptible to oxidation or reduction.[2]
-
Residual solvents and reagents: Such as trifluoroacetic acid (TFA) used during purification.[5][6]
-
Peptide aggregates: Both covalent and non-covalent aggregates can form.[2]
Q3: How can we assess the quality and consistency of our this compound peptide lots?
A3: It is highly recommended to perform in-house quality control on each new lot of peptide. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7][8]
-
Reversed-Phase HPLC (RP-HPLC) can assess the purity of the peptide and detect the presence of hydrophobic impurities.[9][10]
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) confirms the molecular weight of the peptide, verifying the correct sequence.[7][11] Tandem MS (MS/MS) can be used to sequence the peptide and identify modifications or truncations.[11]
Q4: Our p31-43 peptide solution appears cloudy. What should we do?
A4: Cloudiness in a peptide solution often indicates aggregation or poor solubility. The p31-43 peptide is known to self-assemble into oligomers and larger aggregates.[12][13] You can try the following:
-
Sonication: Gently sonicate the solution to help break up aggregates.
-
pH adjustment: The solubility of peptides can be pH-dependent. However, be mindful that pH changes can affect the peptide's biological activity and structure.
-
Use of a different solvent: While aqueous buffers are common, for stock solutions, using a small amount of a solvent like DMSO before diluting with your experimental buffer might help, but check for compatibility with your assay.[14]
If the issue persists, it could indicate a problem with the peptide lot, and you should contact the supplier.
Q5: Can lot-to-lot variability in p31-43 affect its interaction with signaling pathways?
A5: Yes. The biological activity of p31-43, including the induction of innate immune responses and interference with endocytic trafficking, is sequence-specific and conformation-dependent.[3][15] The peptide's ability to form structured oligomers is critical for activating the NLRP3 inflammasome.[3][4] Impurities or changes in the aggregation state from lot to lot can alter these interactions and lead to variable downstream signaling, affecting pathways like NF-κB, MAPK, and EGFR.[15][16][17]
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | Verify calculations and ensure accurate weighing and dilution. Consider that the net peptide content may be lower than the gross weight due to counterions and water. |
| Peptide Degradation | Ensure proper storage conditions (lyophilized at -20°C or -80°C). Avoid repeated freeze-thaw cycles of stock solutions. |
| Low Purity of Peptide Lot | Analyze the peptide purity using RP-HPLC. Compare the chromatogram to the supplier's certificate of analysis and previous lots. |
| Presence of Inhibitory Impurities | Use Mass Spectrometry to identify potential impurities that might be interfering with the assay.[1][18] |
| Altered Aggregation State | The monomeric and oligomeric forms of p31-43 may have different activities.[13] Use techniques like dynamic light scattering (DLS) to assess the aggregation state if available. |
Issue 2: Increased Off-Target Effects or Cell Toxicity
| Possible Cause | Troubleshooting Step |
| Presence of Toxic Impurities | Residual solvents (e.g., TFA) or by-products from synthesis can be cytotoxic.[5] Analyze the peptide by MS to look for unexpected masses. |
| Higher than Expected Peptide Concentration | Re-verify the concentration of your stock solution. Consider having the peptide concentration determined by amino acid analysis for accuracy. |
| Peptide Aggregation | Large peptide aggregates can sometimes lead to non-specific cellular stress and toxicity.[2] Try disaggregation methods like sonication. |
| Contamination | Ensure aseptic handling to prevent microbial contamination of your peptide solutions. |
Quantitative Data Summary
The following table summarizes typical purity and characterization data for synthetic peptides. Significant deviations from these values between lots could indicate a problem.
| Parameter | Typical Specification | Method of Analysis | Potential Impact of Deviation |
| Purity | >95% | RP-HPLC | Lower purity can lead to reduced specific activity and increased off-target effects.[19] |
| Molecular Weight | Corresponds to the theoretical mass | Mass Spectrometry (MS) | A mismatch indicates incorrect sequence, modifications, or impurities.[7][11] |
| Appearance | White, fluffy powder | Visual Inspection | A non-white or crystalline appearance may suggest impurities or degradation. |
| Solubility | Soluble in specified solvent | Visual Inspection | Poor solubility can indicate aggregation or modification. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for analyzing the purity of this compound peptide.
-
Materials:
-
Lyophilized p31-43 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., Agilent ZORBAX 300SB-C18)[20]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in Mobile Phase A or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.[20]
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity as: (Area of the main peptide peak / Total area of all peaks) x 100%.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol outlines the general steps for confirming the molecular weight of the p31-43 peptide.
-
Materials:
-
Lyophilized p31-43 peptide
-
Appropriate solvent (e.g., 50% ACN with 0.1% formic acid for ESI-MS)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in a solvent compatible with the mass spectrometer.
-
-
Sample Preparation (for MALDI-TOF-MS):
-
Mix the peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on the MALDI target plate and allow it to dry.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range for the p31-43 peptide (expected mass ~1500 Da).
-
-
Data Analysis:
-
Compare the observed mass-to-charge (m/z) ratio with the theoretical m/z of the p31-43 peptide. The presence of multiple peaks may indicate impurities or modifications.[11]
-
Visualizations
Caption: Workflow for quality control of new lots of this compound peptide.
Caption: Simplified signaling pathway of p31-43-induced inflammation.
Caption: Logical diagram for troubleshooting inconsistent experimental results.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 5. Peptide Impurities [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Mass spectrometry analysis of gliadins in celiac disease [pubmed.ncbi.nlm.nih.gov]
- 8. The MS(E)-proteomic analysis of gliadins and glutenins in wheat grain identifies and quantifies proteins associated with celiac disease and baker's asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the gliadin-derived peptides which are biologically active in coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tf.ni.ac.rs [tf.ni.ac.rs]
- 11. Identification of transglutaminase-mediated deamidation sites in a recombinant α-gliadin by advanced mass-spectrometric methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gliadin proteolytical resistant peptides: the interplay between structure and self-assembly in gluten-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elfid.unina.it [elfid.unina.it]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Intestinal T Cell Responses to Gluten Peptides Are Largely Heterogeneous: Implications for a Peptide-Based Therapy in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Comparison of MALDI-TOF-MS and RP-HPLC as Rapid Screening Methods for Wheat Lines With Altered Gliadin Compositions [frontiersin.org]
Technical Support Center: Troubleshooting High Background in Gliadin p31-43 ELISA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Gliadin p31-43 Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a this compound ELISA?
High background in an ELISA can obscure results and reduce assay sensitivity. The most common causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the plate, leading to non-specific binding of antibodies.[1][2][3][4]
-
Inadequate Washing: Failure to remove all unbound reagents during wash steps can leave behind components that generate a signal.[2][3][5][6]
-
High Antibody Concentration: Using too much primary or secondary antibody can lead to increased non-specific binding.
-
Contaminated Reagents: Contamination of buffers or reagents with proteins or other substances can introduce sources of non-specific signals.[5][7]
-
Incorrect Incubation Conditions: Incubation times that are too long or temperatures that are too high can promote non-specific binding.[5]
-
Substrate Issues: The substrate solution may be contaminated or may have been exposed to light, leading to spontaneous color development.[7]
Q2: How can I optimize my blocking step to reduce high background?
Optimizing the blocking step is crucial for minimizing non-specific binding. Here are some strategies:
-
Increase Blocking Time and/or Concentration: You can try increasing the incubation time with the blocking buffer or increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA).[4]
-
Try Different Blocking Agents: Not all blocking agents are suitable for every assay. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial blocking solutions. It's recommended to test a few to see which performs best for your specific assay.
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (at a concentration of 0.05%) in your blocking buffer can help reduce non-specific binding.[4]
Q3: What is the proper technique for washing the ELISA plate to minimize background?
Thorough washing is essential for removing unbound reagents.
-
Increase the Number of Washes: If you are experiencing high background, try increasing the number of wash cycles.
-
Increase Wash Volume: Ensure that a sufficient volume of wash buffer is used to completely cover the well surface. A common industry standard is 300 µL per well.
-
Add a Soaking Step: Introducing a short incubation or "soaking" step of 30-60 seconds between washes can improve the removal of unbound material.[8]
-
Ensure Complete Aspiration: After each wash, make sure to completely remove the wash buffer by inverting the plate and tapping it firmly on a clean paper towel.[9]
Troubleshooting Guides
High Background Troubleshooting Workflow
This workflow provides a step-by-step approach to identifying and resolving the cause of high background in your this compound ELISA.
References
- 1. mybiosource.com [mybiosource.com]
- 2. biocompare.com [biocompare.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. arp1.com [arp1.com]
- 5. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 6. What is the role of the wash buffer in Elisa Kits? - Blog [jg-biotech.com]
- 7. youtube.com [youtube.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Surmodics - ELISA Wash Buffers [shop.surmodics.com]
Technical Support Center: Delivery and Bioavailability of Gliadin p31-43 in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on improving the delivery and bioavailability of the gliadin peptide p31-43 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of Gliadin p31-43?
A1: The oral delivery of peptides like this compound is primarily hindered by their instability in the gastrointestinal tract and poor absorption across the intestinal epithelium.[1][2] Digestive enzymes can rapidly degrade the peptide, while its size and hydrophilic nature limit its ability to pass through the intestinal barrier.[3][4]
Q2: What are the most common delivery strategies being investigated for this compound in animal models?
A2: Current research primarily focuses on two main strategies:
-
Encapsulation in Nanoparticles: This approach aims to protect the peptide from degradation and facilitate its uptake. Poly(lactide-co-glycolide) (PLGA) nanoparticles have been used to encapsulate gliadin for intravenous delivery to induce immune tolerance.[5][6] Gliadin-based nanoparticles have also been explored for oral delivery systems.[7]
-
Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate peptides, offering protection and potentially enhancing absorption.[2][8][9]
Q3: How can I assess the successful delivery of this compound to the intestine in my animal model?
A3: Successful delivery can be assessed through a combination of direct and indirect methods:
-
Direct Measurement: Quantifying the peptide concentration in intestinal tissue or plasma using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
-
Indirect Assessment of Biological Effects: Measuring the downstream biological effects of p31-43, such as intestinal inflammation, mucosal damage (e.g., villus blunting), and activation of specific immune pathways (e.g., NLRP3 inflammasome, IL-15 production).[12][13][14][15][16][17]
-
Intestinal Permeability Assays: Assessing changes in gut permeability using methods like the lactulose (B1674317)/mannitol (B672) test or Ussing chambers.[18][19][20][21][22]
Q4: What are the key inflammatory pathways activated by this compound that I should monitor?
A4: this compound is known to activate innate immune responses through several pathways, including:
-
NLRP3 Inflammasome Activation: This leads to the production of mature IL-1β.[12][13]
-
MyD88-dependent Signaling: This pathway is crucial for the inflammatory effects of p31-43.[15][23]
-
Upregulation of IL-15: This cytokine plays a significant role in the stress and innate immune response to the peptide.[16][17]
-
NF-κB and MAPK Signaling: These are key inflammatory signaling pathways activated by p31-43.[14][24][25]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results Following Oral Gavage
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Gavage Technique | Review and standardize the oral gavage protocol. Ensure all personnel are adequately trained. Use flexible-tipped needles to minimize trauma.[26][27][28] Consider coating the gavage needle with sucrose (B13894) to reduce stress.[29] | Inconsistent administration can lead to inaccurate dosing, esophageal injury, or accidental tracheal administration, all of which can increase experimental variability.[26][29][30] |
| Instability of p31-43 Formulation | Assess the stability of your peptide formulation in the chosen vehicle and at the relevant pH. Consider using encapsulation strategies like nanoparticles or liposomes to protect the peptide.[2][7] | This compound can form oligomers and may be unstable in certain conditions, leading to inconsistent delivery of the active peptide.[12][13] |
| Animal Stress | Handle animals gently and allow for acclimatization. Minimize the duration of the restraint.[29] | Stress can influence gastrointestinal motility and permeability, affecting peptide absorption and leading to variable outcomes. |
Issue 2: No Observable Biological Effect After Administration of p31-43
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Dose | Perform a dose-response study to determine the optimal concentration of p31-43 needed to elicit a measurable effect in your model. | The effective dose can vary depending on the animal model, delivery method, and the specific biological endpoint being measured. |
| Degradation of the Peptide | Confirm the integrity of the peptide before and after formulation. Use a delivery system that protects the peptide from enzymatic degradation in the stomach and small intestine.[1][2] | The peptide may be degraded before it reaches its target site in the intestine. |
| Incorrect Timing of Sample Collection | Optimize the time points for assessing the biological endpoints based on the expected kinetics of the response. | The inflammatory response to p31-43 is time-dependent, and collecting samples too early or too late may miss the peak effect.[23] |
Quantitative Data Summary
Table 1: Characteristics of Nanoparticle-Based Delivery Systems for Gliadin
| Nanoparticle System | Composition | Size | Application | Key Findings in Animal Models | Reference |
| TIMP-GLIA | Poly(lactide-co-glycolide) (PLGA) | ~500 nm | Intravenous delivery for immune tolerance | Reduced markers of inflammation and enteropathy in mouse models of celiac disease.[5][6] | [5][6] |
| Gliadin Nanoparticles | Gliadin | <200 nm | Potential oral delivery system | Showed poor stability at low pH and high salt concentrations.[7] | [7] |
Table 2: Oral Bioavailability of Peptides in Animal Models Using Different Delivery Systems
| Peptide | Delivery System | Animal Model | Oral Bioavailability | Reference |
| Vancomycin | CPP-modified liposomes | Beagle dogs | 3.9% | [1] |
| Exenatide | CPP-modified liposomes | Beagle dogs | 20-fold increase compared to free drug | [1] |
| Insulin | Liposomes with sodium glycopyrrolate | Rats | 8.5% - 11.0% | [2] |
| TB-500 fragment (SDKP) | N/A | Rodents | ~30% | [4] |
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Mice
-
Preparation:
-
Calculate the required dose and volume of the p31-43 formulation. The administration volume should not exceed 10 ml/kg of the mouse's body weight.[26]
-
Prepare the formulation and draw it into a syringe fitted with an appropriately sized, flexible-tipped gavage needle.
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
If there is any resistance, withdraw the needle and reposition. Do not force the needle.[27][30]
-
Once the needle is in the correct position, slowly administer the solution over 2-3 seconds.[27]
-
-
Post-Procedure Monitoring:
Protocol 2: Assessment of Intestinal Permeability using Lactulose/Mannitol
-
Preparation:
-
Fast the mice overnight with free access to water.
-
Prepare a solution containing lactulose and mannitol in water.
-
-
Administration:
-
Administer the sugar solution to the mice via oral gavage.
-
-
Urine Collection:
-
House the mice in metabolic cages and collect urine for a specified period (e.g., 5-6 hours).
-
-
Analysis:
Visualizations
Caption: Signaling pathway of this compound-induced innate immune response.
Caption: Experimental workflow for assessing oral delivery of this compound.
Caption: Troubleshooting logic for high experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rawamino.com [rawamino.com]
- 5. Gliadin Nanoparticles Induce Immune Tolerance to Gliadin in Mouse Models of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gliadin Nanoparticles Induce Immune Tolerance to Gliadin in Mouse Models of Celiac Disease. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Oral delivery of therapeutic peptides and proteins: Technology landscape of lipid-based nanocarriers [ouci.dntb.gov.ua]
- 9. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Gliadin proteolytical resistant peptides: the interplay between structure and self-assembly in gluten-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring intestinal permeability in celiac disease ex vivo, using Ussing chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intestinal permeability assessment using lactulose and mannitol in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigating Gut Permeability in Animal Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. elfid.unina.it [elfid.unina.it]
- 25. Gliadin Peptide P31-43 Induces mTOR/NFkβ Activation and Reduces Autophagy: The Role of Lactobacillus paracasei CBA L74 Postbiotc [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
- 28. researchanimaltraining.com [researchanimaltraining.com]
- 29. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Technical Support Center: Controlling for Endotoxin Contamination in Synthetic Gliadin p31-43
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling endotoxin (B1171834) contamination in synthetic Gliadin p31-43 peptides used for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern when working with synthetic this compound?
A1: Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria.[1][2] It is a potent activator of the innate immune system.[1][3] Even at very low concentrations, endotoxin can trigger strong inflammatory responses in various immune cells, potentially leading to misleading or artifactual results in immunological assays.[4][5] When studying the specific pro-inflammatory effects of this compound, it is crucial to ensure that the observed cellular responses are due to the peptide itself and not to contaminating endotoxin.[6][7]
Q2: What are the potential sources of endotoxin contamination in synthetic peptides?
A2: Endotoxin contamination can be introduced at various stages of peptide synthesis, purification, and handling. Common sources include:
-
Water: Water used in buffers and for reconstitution is a primary source if not certified as pyrogen-free.[8]
-
Reagents and raw materials: Some reagents used during peptide synthesis can harbor endotoxins.[8]
-
Laboratory equipment: Glassware, plasticware, and chromatography columns can be contaminated if not properly depyrogenated.[8][9]
-
Environment and handling: Airborne bacteria or improper aseptic techniques during handling can introduce endotoxins.[10]
Q3: What are the acceptable limits for endotoxin in synthetic this compound preparations for in vitro experiments?
A3: The acceptable endotoxin level depends on the sensitivity of the cell types and assays being used.[11] For many in vitro immunological applications, it is recommended to keep endotoxin levels as low as possible. A common target for in vitro immunogenicity assays is less than 0.1 Endotoxin Units (EU) per milligram (EU/mg) of peptide.[12] Some sensitive cell types may show responses to even lower levels.[13][14] For reference, 1 EU is approximately equivalent to 0.1 to 0.2 ng of endotoxin.[2]
Q4: How can I test my synthetic this compound for endotoxin contamination?
A4: The most common and FDA-approved method for detecting and quantifying endotoxin is the Limulus Amebocyte Lysate (LAL) assay.[2][15] This test utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[16] There are three main types of LAL assays: the gel-clot, turbidimetric, and chromogenic methods, with the latter two being more quantitative and sensitive.[2][15]
Troubleshooting Guide
Issue 1: Unexpected or exaggerated pro-inflammatory response in cell culture experiments with this compound.
| Potential Cause | Troubleshooting Step |
| Endotoxin Contamination | Test the synthetic this compound stock solution for endotoxin levels using a quantitative LAL assay (e.g., chromogenic or turbidimetric). |
| If endotoxin levels are high, obtain a new lot of certified low-endotoxin peptide or perform an endotoxin removal procedure. | |
| Test all reagents used in the cell culture, including media, serum, and buffers, for endotoxin contamination. |
Issue 2: High background or inconsistent results in immunological assays.
| Potential Cause | Troubleshooting Step |
| Low-level Endotoxin Contamination | Even endotoxin levels considered "low" might affect sensitive assays. Determine the endotoxin sensitivity of your specific cell type or assay system by running a dose-response curve with a known endotoxin standard. |
| Ensure all labware (pipette tips, tubes, plates) is certified pyrogen-free. | |
| Peptide Aggregation | This compound has a tendency to form oligomers and aggregates, which can influence its biological activity.[6][17][18] Ensure proper solubilization of the peptide as per the manufacturer's instructions. Consider using fresh preparations for each experiment. |
Issue 3: LAL assay results show inhibition or enhancement.
| Potential Cause | Troubleshooting Step | | Sample Matrix Interference | The peptide solution itself might interfere with the LAL assay enzymes. | | | Perform a spike-and-recovery experiment by adding a known amount of endotoxin to your peptide sample to check for inhibition or enhancement. | | | If interference is detected, you may need to dilute your sample or use a different formulation of the LAL reagent that is resistant to the interfering substance. |
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Recommended Endotoxin Limit (in vitro immunogenicity assays) | < 0.1 EU/mg | Minimizes the risk of false-positive results due to endotoxin-induced immune activation. | [12] |
| LAL Gel-Clot Assay Sensitivity | Down to 0.03 EU/mL | A qualitative or semi-quantitative method for endotoxin detection. | [2] |
| LAL Kinetic Turbidimetric & Chromogenic Assay Sensitivity | Down to 0.01 EU/mL | More sensitive and quantitative methods for precise endotoxin measurement. | [2] |
| Conversion of EU to ng | 1 EU ≈ 0.1 - 0.2 ng | Allows for the estimation of endotoxin mass concentration. | [2] |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a basic method for the qualitative detection of endotoxin.
Materials:
-
Synthetic this compound sample
-
LAL reagent (reconstituted according to manufacturer's instructions)
-
LAL Reagent Water (LRW) or pyrogen-free water
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes (10 x 75 mm) and pipettes
-
Heating block or non-circulating water bath at 37°C ± 1°C
Procedure:
-
Preparation of Controls:
-
Negative Control: Pipette 0.1 mL of LRW into a depyrogenated test tube.
-
Positive Control: Prepare a series of endotoxin standards by diluting the CSE in LRW to concentrations that bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, and 0.25λ, where λ is the lysate sensitivity). Pipette 0.1 mL of each standard into separate tubes.
-
Positive Product Control: Add a known amount of CSE (e.g., 2λ) to 0.1 mL of the this compound sample. This control is essential to test for product inhibition.
-
-
Sample Preparation: Pipette 0.1 mL of the this compound sample into a depyrogenated test tube.
-
Assay:
-
Carefully add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and then moving to the samples and positive controls.
-
Immediately after adding the LAL reagent, gently mix the contents and place the tubes in the 37°C heating block.
-
Incubate undisturbed for 60 ± 2 minutes.
-
-
Reading the Results:
-
After incubation, carefully remove each tube and gently invert it 180°.
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube.
-
Negative Result: The contents of the tube remain liquid or form a viscous gel that does not hold its integrity upon inversion.
-
The test is valid if the negative control is negative and the positive controls at concentrations of λ and 2λ are positive. The positive product control must also be positive to rule out inhibition.
-
Protocol 2: Endotoxin Removal from Peptide Solutions using Phase Separation
This protocol describes a common method for reducing endotoxin levels in a peptide solution using Triton X-114.
Materials:
-
Endotoxin-contaminated this compound solution
-
Pre-condensed, purified Triton X-114
-
Pyrogen-free buffers and tubes
-
Refrigerated centrifuge
-
Ice bath
Procedure:
-
Preparation:
-
Prepare a 1% (w/v) stock solution of Triton X-114 in pyrogen-free water.
-
Chill the peptide solution and the Triton X-114 solution on ice.
-
-
Phase Separation:
-
Add the chilled 1% Triton X-114 solution to the chilled peptide solution to a final concentration of 0.1-0.5% Triton X-114. Mix gently by inversion.
-
Incubate the mixture on ice for 30 minutes with occasional gentle mixing.
-
Transfer the mixture to a 37°C water bath and incubate for 10-15 minutes to induce phase separation. The solution will become cloudy.
-
Centrifuge the mixture at a temperature above 20°C (e.g., 25°C) to pellet the detergent-rich phase containing the endotoxin.
-
-
Recovery of Peptide:
-
Carefully collect the upper aqueous phase, which contains the purified peptide.
-
To improve recovery and purity, a second extraction can be performed by adding fresh, pre-warmed Triton X-114 to the collected aqueous phase and repeating the incubation and centrifugation steps.
-
-
Validation:
-
After the removal procedure, test the endotoxin level of the purified peptide solution using a quantitative LAL assay to confirm the reduction in endotoxin.
-
It is also important to quantify the peptide concentration to determine the recovery yield.
-
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Cell Culture FAQs: Bacterial Endotoxin Contamination [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Innate Immune Programing by Endotoxin and Its Pathological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. elfid.unina.it [elfid.unina.it]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. rdworldonline.com [rdworldonline.com]
- 10. Available options - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 11. cellsciences.com [cellsciences.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A biological study establishing the endotoxin limit for in vitro proliferation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. lonzabio.jp [lonzabio.jp]
- 17. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 18. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immunofluorescence Staining for Gliadin p31-43
Welcome to the technical support center for immunofluorescence (IF) applications. This guide provides detailed troubleshooting advice and answers to frequently asked questions, specifically focusing on the challenges of minimizing non-specific binding when staining for the Gliadin p31-43 peptide.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunofluorescence?
A1: Non-specific binding refers to the attachment of primary or secondary antibodies to unintended cellular components through various mechanisms other than the specific antigen-antibody recognition.[1] This can be caused by hydrophobic interactions, ionic bonds, or binding to Fc receptors on certain cell types.[2][3][4] The result is high background fluorescence, which obscures the true signal from your target antigen and makes data interpretation difficult.[5]
Q2: What are the most common causes of high background when staining for this compound?
A2: High background staining is a frequent issue in immunofluorescence. The primary causes include:
-
Excessive Antibody Concentration: Using too much primary or secondary antibody is a leading cause of non-specific binding.[2][3][6][7]
-
Insufficient Blocking: The blocking step is crucial for covering reactive sites that could otherwise bind antibodies non-specifically.[3][5][7] An inadequate blocking step, whether due to time or the agent used, will result in a poor signal-to-noise ratio.
-
Inadequate Washing: Insufficient washing fails to remove unbound or weakly bound antibodies, contributing to overall background.[6][7][8]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins in the sample or cross-react with other proteins.[3][9][10]
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to various surfaces and molecules within the cell through weak chemical interactions.[3][4]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[9][11][12] Fixatives like glutaraldehyde (B144438) can also induce autofluorescence.[11]
Q3: How do I choose the right blocking agent? Should I use Normal Serum or Bovine Serum Albumin (BSA)?
A3: The choice of blocking agent is critical. The most common and effective options are:
-
Normal Serum: It is highly recommended to use normal serum from the same species in which the secondary antibody was raised.[3][9][13] For example, if you are using a goat anti-rabbit secondary antibody, you should block with normal goat serum. The serum contains antibodies that will bind to Fc receptors and other non-specific sites, effectively preventing your primary and secondary antibodies from doing the same.[5][13]
-
Bovine Serum Albumin (BSA): BSA is a general protein blocking agent that is less expensive and works well in many situations.[13][14][15] However, it's important to use high-purity, IgG-free BSA, as standard preparations can contain bovine IgG that may be recognized by anti-goat or anti-sheep secondary antibodies, increasing background.[16]
For sensitive applications, normal serum is often the preferred choice, but BSA can be a very effective alternative, especially when using antibodies from multiple host species.[5][14]
Q4: What role do detergents like Triton X-100 or Tween 20 play in reducing background?
A4: Non-ionic detergents are essential additives to blocking, antibody dilution, and wash buffers.[4] They help to disrupt low-affinity, non-specific hydrophobic interactions.[4][13] Including a low concentration (e.g., 0.1-0.5%) of Triton X-100 or Tween 20 in your buffers can significantly reduce background noise and improve the clarity of your staining.[13][17]
Q5: How can I be sure that the signal I'm seeing is specific to this compound?
A5: Proper controls are essential to validate your staining results. Key controls include:
-
Secondary Antibody Only Control: A sample that is processed with only the secondary antibody and not the primary.[3][18] Staining in this control indicates that the secondary antibody is binding non-specifically.
-
Isotype Control: A sample incubated with an antibody of the same isotype, host species, and concentration as the primary antibody, but with no specificity for the target antigen.[9] This helps to ensure that the observed staining is due to specific antigen recognition and not an artifact of the antibody class.
-
Unstained Control: An unstained sample should be examined to assess the level of natural autofluorescence in your cells or tissue.[9][18]
Troubleshooting Guide: High Background Staining
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background across the entire sample | 1. Primary or secondary antibody concentration is too high.[3][6] 2. Insufficient blocking (time or agent).[3][7] 3. Inadequate washing steps.[6][7] 4. Incubation temperature is too high or time is too long.[6] | 1. Perform a titration experiment to determine the optimal antibody concentrations.[3][7] 2. Increase blocking incubation time (e.g., to 1 hour at room temperature).[3][7] Switch blocking agent (e.g., from BSA to normal serum).[3] 3. Increase the number and duration of washes after antibody incubations.[8] Ensure the use of a detergent like Tween 20 in the wash buffer.[17] 4. Decrease incubation temperature (e.g., incubate overnight at 4°C) or shorten the incubation time.[18] |
| Non-specific staining of certain cell types | 1. Binding of antibodies to Fc receptors on immune cells (e.g., macrophages, B-cells).[2][10] | 1. Use a blocking buffer containing normal serum from the host of the secondary antibody to block Fc receptors.[13] |
| Speckled or particulate background | 1. Aggregated secondary antibody. 2. Particulates in BSA or other buffer components. | 1. Centrifuge the secondary antibody solution before use to pellet any aggregates. 2. Filter your BSA-containing buffers through a 0.22 µm filter. |
| High background in a specific channel | 1. Sample autofluorescence.[11][12] | 1. Examine an unstained sample under the microscope to confirm autofluorescence.[9] 2. Consider using a longer wavelength fluorophore (e.g., red or far-red) for your target, as autofluorescence is often more prominent in the green and red channels.[9][12] 3. Treat samples with an autofluorescence quenching agent like Sudan Black B.[11] |
Quantitative Data Summary
The following table provides common concentration ranges and incubation times for key reagents used to minimize non-specific binding. Optimization within these ranges is recommended for each specific experimental system.
| Reagent | Purpose | Typical Concentration | Typical Incubation Time |
| Normal Serum | Blocking | 5-10% (v/v) in PBS | 30-60 minutes at Room Temp |
| BSA (IgG-Free) | Blocking | 1-5% (w/v) in PBS | 30-60 minutes at Room Temp |
| Triton X-100 / Tween 20 | Reduce Hydrophobic Interactions | 0.1-0.5% (v/v) in wash/antibody buffers | N/A (component of buffer) |
| Primary Antibody | Target Detection | Titration required (e.g., 1:100 to 1:1000) | 1 hour at Room Temp or Overnight at 4°C |
| Secondary Antibody | Signal Amplification | Titration required (e.g., 1:200 to 1:2000) | 30-60 minutes at Room Temp (in the dark) |
Detailed Experimental Protocol: Immunofluorescence Staining with Minimized Background
This protocol provides a generalized workflow. Note that the this compound peptide is known to enter cells via endocytosis and localize to endocytic vesicles; therefore, a permeabilization step is required.[19][20][21]
1. Sample Preparation & Fixation
-
Culture cells on sterile glass coverslips to an appropriate confluency.
-
Wash cells briefly with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[22] Note: Aldehyde fixatives can increase autofluorescence; a quenching step may be necessary if this becomes an issue.[22]
-
Wash the coverslips 3 times with PBS for 5 minutes each to remove the fixative.
2. Permeabilization
-
Incubate coverslips with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature.[18][23] This step is crucial for allowing the antibody to access intracellular targets like endosomes.
-
Wash the coverslips 3 times with PBS for 5 minutes each.
3. Blocking (Critical Step)
-
Prepare a blocking buffer. Recommended: 5% normal goat serum (assuming a goat-hosted secondary antibody) with 0.1% Triton X-100 in PBS.[4] Alternative: 3% IgG-free BSA with 0.1% Triton X-100 in PBS.[14][16]
-
Incubate the coverslips in the blocking buffer for 1 hour at room temperature in a humidified chamber to prevent drying.[7]
4. Primary Antibody Incubation
-
Dilute the anti-Gliadin p31-43 primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Aspirate the blocking solution and apply the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
5. Washing
-
Prepare a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Wash the coverslips 3-5 times with wash buffer for 5 minutes each with gentle agitation. This is a critical step to remove unbound primary antibody.[8]
6. Secondary Antibody Incubation
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer to its optimal concentration.
-
Apply the diluted secondary antibody and incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
From this point on, all steps should be performed in the dark to prevent photobleaching.
7. Final Washes & Counterstaining
-
Wash the coverslips 3-5 times with wash buffer for 5 minutes each.
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Perform one final brief wash with PBS.
8. Mounting
-
Carefully remove the coverslip from the washing solution, wick away excess buffer from the edge with a lab wipe, and mount it cell-side down onto a glass slide with a drop of anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow it to dry. Store slides flat at 4°C, protected from light, and image as soon as possible.
Visualizations
Caption: Troubleshooting workflow for high background in immunofluorescence.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. cytometry.org [cytometry.org]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 5. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. ibidi.com [ibidi.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 17. researchgate.net [researchgate.net]
- 18. ptglab.com [ptglab.com]
- 19. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. elfid.unina.it [elfid.unina.it]
- 21. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
challenges in reproducing Gliadin p31-43-induced inflammation models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Gliadin p31-43-induced inflammation models. Our goal is to help you navigate the complexities of this model and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces inflammation?
A1: this compound is a peptide fragment of α-gliadin that is resistant to digestion in the gastrointestinal tract.[1][2] Its pro-inflammatory effects are primarily driven by its ability to self-organize into oligomeric nanostructures.[1][2][3] These structures are recognized by the innate immune system and can trigger cellular stress.[1][2] Key inflammatory pathways activated by p31-43 include the NFκB and MAPK signaling pathways, as well as the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β.[1][3][4][5]
Q2: Why is there significant variability in the results of p31-43-induced inflammation models?
A2: Reproducibility challenges often stem from the peptide's intrinsic properties and variations in experimental protocols. A critical factor is the tendency of p31-43 to form oligomers; the size and structure of these oligomers can depend on peptide concentration and preparation, leading to different biological effects.[1][3] Other sources of variability include the animal model used (e.g., mouse strain, genetic background), the route and dosage of peptide administration, and the specific endpoints being measured.[6][7]
Q3: What are the expected pathological changes in the small intestine of mice treated with p31-43?
A3: Intraluminal or oral administration of this compound in mice can induce an enteropathy with features similar to those seen in celiac disease.[4][8][9] Common histological changes include a reduction in the villus-to-crypt (V/C) ratio, an increase in the number of intraepithelial lymphocytes (IELs), and epithelial cell death.[3][9][10] These morphological changes are often accompanied by an upregulation of inflammatory mediators.[8]
Q4: Is the inflammatory response to p31-43 dependent on the adaptive immune system?
A4: The primary response to p31-43 is mediated by the innate immune system.[1][2][8] Studies have shown that p31-43 can induce inflammation in wild-type mice that do not have a human-like adaptive response to gluten.[3][8] The peptide activates innate immune sensors and pathways directly.[1][8] However, this innate activation is thought to be a crucial initial step that can lead to the subsequent development of a pathological adaptive immune response in genetically susceptible individuals.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in inflammatory response between animals | 1. Inconsistent peptide aggregation: p31-43 can form oligomers of various sizes.[1][3] 2. Variable peptide delivery: Uneven distribution of the peptide in the small intestine. 3. Underlying differences in microbiota: Gut bacteria can influence immune responses. | 1. Standardize peptide preparation: Prepare fresh solutions for each experiment. Consider pre-incubating the peptide under controlled conditions to promote consistent oligomerization. The peptide's conformation can be analyzed using circular dichroism.[1][3] 2. Refine administration technique: For intraluminal injection, ensure consistent injection depth and volume. For oral gavage, ensure proper placement to minimize regurgitation. 3. Normalize microbiota: Co-house animals from different litters for a period before the experiment to help normalize gut flora. |
| No significant intestinal inflammation observed | 1. Insufficient peptide dose: The dose may be too low to trigger a robust response. 2. Peptide degradation: The peptide may be degraded before reaching the target site. 3. Incorrect timing of analysis: The inflammatory response is transient; tissue may be collected too early or too late. 4. Peptide quality: The synthesized peptide may have low purity or incorrect sequence. | 1. Perform a dose-response study: Test a range of p31-43 concentrations (e.g., 1 µg to 10 µg per mouse for intraluminal injection).[3] 2. Use intraluminal injection: Bypassing the stomach and upper duodenum can reduce enzymatic degradation.[9] 3. Optimize tissue collection time: Conduct a time-course experiment, collecting samples at different time points (e.g., 4, 12, 16, and 72 hours) post-administration.[3][9] 4. Verify peptide quality: Use a reputable supplier and confirm the peptide's purity (>95%) and sequence via mass spectrometry.[3] |
| Unexpected animal mortality | 1. Surgical complications: Issues related to anesthesia or the intraluminal injection procedure. 2. Septicemia: Contamination during the surgical procedure. 3. Excessive inflammatory response: A very high dose of a potent peptide batch could lead to systemic inflammation. | 1. Refine surgical technique: Ensure proper sterile technique and minimize surgical time. Monitor animals closely post-surgery for signs of distress. 2. Administer post-operative analgesics and antibiotics as per approved animal care protocols. 3. Start with a lower dose of a new peptide batch to assess its potency before proceeding with larger experimental groups. |
| Inconsistent cytokine profiles | 1. Variable activation of signaling pathways: The specific inflammatory pathway activated can differ based on the form of the peptide (monomeric vs. oligomeric).[1] 2. Contamination with LPS: Lipopolysaccharide contamination in the peptide solution can trigger a strong, non-specific inflammatory response. | 1. Control peptide aggregation state as described above. 2. Use endotoxin-free reagents and test the final peptide solution for LPS contamination. |
Experimental Protocols
In-Vivo this compound Challenge in Mice (Intraluminal Injection)
This protocol is adapted from studies demonstrating p31-43-induced enteropathy in C57BL/6 mice.[3][9]
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Peptide Preparation:
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small midline laparotomy incision to expose the small intestine.
-
Identify the pylorus and inject 100 µL of the peptide solution (or PBS as a control) into the intestinal lumen approximately 2 cm distal to the pylorus using a 30-gauge needle.[9]
-
Close the abdominal wall and skin with sutures.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the animals for recovery.
-
-
Tissue Collection:
-
At the desired time point (e.g., 16 hours post-injection), euthanize the mice.[3]
-
Collect the proximal small intestine for histological and molecular analysis.
-
Histological Analysis of Intestinal Inflammation
-
Fixation and Embedding:
-
Fix the intestinal tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin.
-
-
Staining:
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Analysis:
-
Measure the villus length and crypt depth to calculate the V/C ratio.
-
Count the number of intraepithelial lymphocytes (IELs) per 100 enterocytes.[3]
-
Visualizations
Signaling Pathways Activated by this compound
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 6. Important Lessons Derived From Animal Models of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Primary Intestinal Cell Responses to Gliadin p31-43
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability encountered during in vitro experiments with Gliadin p31-43 and primary intestinal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it significant in celiac disease research?
A1: this compound is a peptide fragment of α-gliadin, a component of gluten.[1] It is resistant to digestion in the gastrointestinal tract and is considered a key player in the innate immune response associated with celiac disease (CD).[1][2] Unlike other gliadin peptides that primarily activate the adaptive immune system (T-cell response), p31-43 triggers a stress/innate immune response in the intestinal mucosa.[3] This response includes enterocyte stress, increased cell death, and the induction of multiple proinflammatory pathways.[1]
Q2: Why do I observe significant variability in primary intestinal cell responses to p31-43 between different donors or even different passages of the same cell line?
A2: Variability is a known challenge in this field and can be attributed to several factors:
-
Genetic Susceptibility: The genetic background of the cell donor plays a crucial role. Celiac disease is strongly associated with specific HLA-DQ2 and/or DQ8 genes, which influence the adaptive immune response, but the innate response to p31-43 can also be more pronounced in cells from CD patients compared to healthy controls.[1][4]
-
Cellular State: The physiological state of the primary cells at the time of isolation and culture is critical. Factors like donor health, ongoing inflammation in the tissue, and stress during the isolation procedure can alter cellular responses. Primary cells are also known to have a limited lifespan in culture and can undergo changes with each passage.[5]
-
Peptide Conformation: The p31-43 peptide has an intrinsic ability to spontaneously form oligomers and nanostructures.[1][6] The aggregation state of the peptide in your experimental solution can vary, leading to different levels of cellular activation and inconsistent results.[6][7]
-
Culture Conditions: Primary intestinal epithelial cells are highly sensitive to their environment. Variations in media composition, pH, growth factor concentrations, and the type of extracellular matrix used can all impact cell viability, differentiation, and responsiveness.[8][9]
Q3: What are the primary signaling pathways activated by this compound in intestinal cells?
A3: this compound activates several key inflammatory and stress-related pathways:
-
NF-κB and MAPK Pathways: In vitro studies have shown that p31-43 rapidly activates both the NF-κB and MAPK (specifically ERK) signaling pathways, which are central to the inflammatory response.[1][3]
-
NLRP3 Inflammasome: The peptide can form oligomers that trigger the NLRP3 inflammasome, leading to the activation of caspase-1 and the release of mature pro-inflammatory cytokines like IL-1β.[6][7][10]
-
MyD88-Dependent Signaling: The biological effects of p31-43 in vivo have been shown to be dependent on the MyD88 signaling adaptor protein, which is crucial for many Toll-like receptor (TLR) pathways.[11][7] However, the response is not dependent on TLR4.[11]
-
IL-15 and EGFR Signaling: p31-43 induces the expression of Interleukin-15 (IL-15), a major mediator of the innate immune response in celiac disease.[4][12] It can also interfere with endocytic trafficking, leading to prolonged activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which promotes enterocyte proliferation.[4][12][13]
Troubleshooting Guides
Issue 1: High Cell Death or Low Viability in Primary Cultures
Q: My primary intestinal cells are dying shortly after isolation or upon treatment with this compound. What could be the cause?
A: This is a common issue stemming from the delicate nature of primary cells. Consider the following:
-
Isolation Protocol: The enzymatic and mechanical stress during cell isolation is a critical factor. Over-digestion with enzymes or harsh mechanical dissociation can damage cells. Ensure your protocol is optimized and all solutions are kept cold to minimize metabolic stress.[14]
-
Culture Conditions: Primary intestinal cells require a supportive matrix (e.g., Matrigel, collagen) and a complex medium with specific growth factors to survive and form organoids or monolayers.[9] A lack of essential growth factors can lead to anoikosis (a form of programmed cell death).[5]
-
Peptide Toxicity: While p31-43 induces an inflammatory response, high concentrations can be directly toxic. The peptide has been shown to induce enterocyte apoptosis.[4][6] Perform a dose-response experiment to find the optimal concentration that induces a measurable response without excessive cell death. Toxic effects in CD patient tissues have been observed with concentrations around 20 μg/mL.[1]
-
Contamination: Bacterial or fungal contamination can rapidly lead to cell death.[15] See the troubleshooting guide for contamination below.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Q: I'm getting different results every time I repeat my experiment with p31-43. How can I improve reproducibility?
A: Inconsistency often points to subtle variations in experimental setup.
-
Peptide Preparation: The oligomerization of p31-43 is a key source of variability.[2][6] To improve consistency, standardize your peptide preparation method. This includes the solvent used, the concentration of the stock solution, the storage conditions, and the time between solubilization and use. Consider analyzing the peptide's aggregation state if possible.
-
Cell Passage and Age: Use cells from the same passage number for comparative experiments. Primary cells can change their characteristics over time in culture.
-
Strict Protocol Adherence: Ensure all experimental parameters are tightly controlled, including incubation times, cell seeding density, media changes, and the specific lot numbers of reagents like serum and growth factors.
-
Control Peptides: Always include appropriate negative controls, such as a scrambled or inverted version of the p31-43 peptide, to ensure the observed effects are sequence-specific.[6][16]
Issue 3: Suspected Cell Culture Contamination
Q: My culture medium has turned cloudy and yellow, and I see small particles under the microscope. What should I do?
A: These are classic signs of bacterial contamination.[15][17]
-
Immediate Action: Discard the contaminated cultures immediately to prevent spread to other experiments.[15] Decontaminate the entire biosafety cabinet and incubator.
-
Identify the Source:
-
Reagents: Check all media, sera, and buffers by incubating an aliquot at 37°C. Contaminated reagents are a frequent source.[15]
-
Aseptic Technique: Review your sterile work practices. Ensure you are not talking over open vessels and that your glove hygiene is impeccable.[15]
-
Equipment: Water baths and incubators can harbor microorganisms if not cleaned regularly.[18]
-
-
Prevention:
-
Use antibiotics/antifungals in your culture medium, especially during the initial phase after isolation.[19]
-
Regularly test your cell lines for mycoplasma, which is a common, often invisible contaminant that can alter cell metabolism and response.[18]
-
Filter-sterilize all solutions prepared in-house.[18]
-
Data Presentation: Summary of In Vitro & In Vivo Effects
Table 1: Cellular and Molecular Responses to this compound
| Response Metric | Cell/System Type | p31-43 Concentration | Observation | Citation(s) |
| Pathway Activation | Caco-2 cells | 50 µg/mL | Increased p65 NFκB expression and ERK phosphorylation after 45 min. | [1] |
| Cytokine Production | Celiac patient PBMCs | Not specified | Stimulated IL-1β release. | [6] |
| Bidimensional co-culture | Not specified | Increased IL-15, IFN-γ, IL-6, TNF-α, IL-1β, CCL2, 3, and 4. | [20] | |
| Cellular Stress | CD patient intestinal tissue | 20 µg/mL | Increased enterocyte death (TUNEL assay) after 24h. | [1] |
| Caco-2 cells | Not specified | Induces production of reactive oxygen species (ROS) and ER-stress. | [1] | |
| Morphological Changes | C57BL/6 mice (in vivo) | 1-10 µ g/mouse | Altered villus/crypt ratios and increased intraepithelial lymphocytes. | [16] |
| Innate Immunity | CD patient intestinal tissue | Not specified | Upregulation of IL-15, ICAM1, and HLA molecules. | [1] |
| C57BL/6 mice (in vivo) | 20 µ g/mouse | Intestinal damage dependent on NLRP3 and caspase-1. | [6][10] |
Experimental Protocols & Visualizations
Protocol 1: Isolation of Primary Murine Intestinal Epithelial Crypts
This protocol is adapted from established methods for isolating intestinal crypts for 3D organoid culture.[14][21][22]
Materials:
-
Ice-cold PBS
-
Chelation Buffer (e.g., PBS with 2 mM EDTA)
-
Washing Solution (e.g., PBS with 0.1% BSA)
-
70 µm cell strainer
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Euthanize the mouse and harvest the small intestine. Place it in a petri dish with ice-cold PBS.[14]
-
Flush the intestine with cold PBS using a syringe and blunt-end needle to remove luminal contents.[14]
-
Open the intestine longitudinally and scrape the mucosal surface gently to remove mucus. Cut the tissue into small 2-4 mm pieces.[21]
-
Transfer the tissue fragments into a 50 mL conical tube and wash repeatedly with cold washing solution by pipetting up and down, allowing fragments to settle and removing the supernatant until it is clear (approx. 10 times).[21]
-
Add 25 mL of cold Chelation Buffer and incubate on a shaker for 15-30 minutes at 4°C.[21][23]
-
After incubation, remove the chelation buffer and add fresh cold washing solution. Shake the tube vigorously for 30 seconds to release the epithelial crypts from the basement membrane.[24]
-
Allow the larger tissue fragments to sediment for 1-2 minutes. Collect the supernatant, which is enriched with crypts.
-
Pass the supernatant through a 70 µm cell strainer to remove villi and single cells.[21]
-
Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C to pellet the crypts.
-
The crypt pellet is now ready for downstream applications, such as 3D Matrigel culture or direct stimulation experiments.
Protocol 2: Stimulation of Intestinal Cells with this compound
This protocol provides a general framework for stimulating isolated cells or organoids.
Materials:
-
Isolated primary cells/organoids in appropriate culture medium.
-
This compound peptide (and control peptides), reconstituted in a sterile vehicle (e.g., water or PBS).
-
Cell culture plates.
-
Lysis buffer (for RNA/protein) or reagents for downstream assays.
Procedure:
-
Plate the isolated intestinal cells or organoids at a desired density in culture plates. Allow cells to adhere or organoids to form for at least 24-48 hours.
-
Prepare fresh dilutions of the p31-43 peptide and control peptides from a concentrated stock solution.
-
Gently remove the existing medium from the cells and replace it with fresh medium containing the desired concentration of p31-43 or control peptides.
-
Incubate the cells at 37°C for the desired time period (e.g., 4 hours for early gene expression, 24 hours for protein secretion or morphological changes).[25]
-
After incubation, collect the cell supernatant to measure secreted factors (e.g., cytokines via ELISA).
-
Wash the cells with cold PBS and then lyse them using an appropriate buffer for RNA extraction (e.g., for RT-qPCR) or protein extraction (e.g., for Western blotting).[25]
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of conditions for the primary culture of human small intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 8. Influencing factors of rat small intestinal epithelial cell cultivation and effects of radiation on cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Cell-Derived Intestinal Models: Recapitulating Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gliadin-Mediated Proliferation and Innate Immune Activation in Celiac Disease Are Due to Alterations in Vesicular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epithelial Cell Isolation from Mouse Small Intestine (enrich for crypts) [protocols.io]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Intestinal Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and 3-dimensional Culture of Primary Murine Intestinal Epithelial Cells [bio-protocol.org]
- 22. Isolation and 3-dimensional Culture of Primary Murine Intestinal Epithelial Cells [en.bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Identification, Isolation, and Culture of Intestinal Epithelial Stem Cells from Murine Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ex vivo Gliadin Stimulation of Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storage of Gliadin p31-43 peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of the Gliadin p31-43 peptide, alongside troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized this compound peptide?
A1: For optimal results, allow the lyophilized peptide vial and your chosen solvent to equilibrate to room temperature before use. Briefly centrifuge the vial to ensure the entire peptide pellet is at the bottom. Reconstitute the peptide in a suitable solvent, such as sterile water or a buffer of your choice. To aid dissolution, gentle agitation, sonication, or heating can be applied.[1] For cell culture experiments, it is recommended to filter and sterilize the peptide solution using a 0.22 μm filter before application.[1]
Q2: What are the appropriate storage conditions and stability for this compound peptide?
A2: Proper storage is crucial for maintaining the integrity of the this compound peptide. The recommended storage conditions are summarized in the table below.
| Peptide Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 1 month (sealed, away from moisture) |
| Lyophilized Powder | -80°C | 6 months (sealed, away from moisture) |
| In Solvent | -20°C | 1 month |
| In Solvent | -80°C | 6 months |
Table 1: Recommended Storage Conditions for this compound Peptide.[1]
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide solution into single-use volumes.[2]
Q3: What is the solubility of this compound peptide?
A3: The this compound peptide has been reported to be soluble in water at a concentration of up to 100 mg/mL (65.46 mM), forming a clear solution.[1] However, it is known to have low solubility in aqueous solutions, which can be a factor in its experimental application.[3] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Q4: What are the known biological activities of this compound peptide?
A4: this compound is a proteolytically resistant peptide that plays a significant role in the innate immune response associated with celiac disease.[3][4][5] It has been shown to induce multiple proinflammatory effects, including the upregulation of IL-15.[4][6] The peptide can form oligomers and nanostructures, which are thought to contribute to its biological effects.[4][5] It has been demonstrated to activate the NLRP3 inflammasome and MAPK and NF-κB signaling pathways.[3][4] Furthermore, it can interfere with endocytic trafficking within cells.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve | The peptide has low aqueous solubility and may be forming aggregates. | Use sonication or gentle heating to aid dissolution.[1] Ensure the correct solvent is being used. For difficult-to-dissolve peptides, consider starting with a small amount of a polar organic solvent like DMSO and then diluting with your aqueous buffer. |
| Inconsistent experimental results | Peptide degradation due to improper storage or multiple freeze-thaw cycles. Peptide aggregation/oligomerization in solution. | Aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles.[2] Store aliquots at -80°C for long-term stability.[1] Before use, visually inspect the solution for any precipitates. If present, try to redissolve using gentle warming or sonication. The oligomerization state can be influenced by concentration, so ensure consistent preparation methods.[3][8] |
| Low or no cellular response | Incorrect peptide concentration. Peptide degradation. Cell line not responsive to the peptide. | Verify the final concentration of the peptide in your experiment. Use a fresh aliquot of the peptide for each experiment to rule out degradation. Confirm that the cell line you are using is appropriate for studying the effects of this compound (e.g., Caco-2 cells).[1][9] |
| Precipitate forms in media during cell culture experiments | The peptide is aggregating in the culture medium. | Ensure the peptide is fully dissolved in the initial solvent before adding it to the cell culture medium. Add the peptide solution to the medium slowly while gently swirling. Consider using a lower final concentration of the peptide. |
Experimental Protocols & Methodologies
Reconstitution of Lyophilized this compound Peptide
This protocol provides a standardized method for reconstituting lyophilized this compound peptide for experimental use.
Caption: Workflow for reconstituting lyophilized this compound peptide.
Methodology:
-
Allow the vial of lyophilized this compound peptide and the desired solvent (e.g., sterile nuclease-free water) to reach room temperature.[2][10]
-
Briefly centrifuge the vial to ensure that all of the lyophilized powder is collected at the bottom.[2][10]
-
Carefully open the vial and add the calculated volume of solvent to achieve the desired stock concentration.
-
Gently agitate the vial to dissolve the peptide. If necessary, use a sonicator or warm the solution gently to aid dissolution.[1] Avoid vigorous shaking to prevent foaming and potential denaturation.[2][10]
-
For applications in cell culture, it is recommended to sterilize the peptide solution by passing it through a 0.22 μm syringe filter.[1]
-
Aliquot the reconstituted peptide solution into sterile, low-protein-binding microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
In Vitro Stimulation of Caco-2 Cells
This protocol describes the stimulation of the Caco-2 human colorectal adenocarcinoma cell line with this compound peptide to study its effects on cellular signaling pathways.
Experimental Parameters:
| Parameter | Value |
| Cell Line | Caco-2 |
| Peptide | This compound |
| Treatment Concentration | 100 µg/mL |
| Incubation Time | 30 minutes - 6 hours |
Table 2: Parameters for In Vitro Caco-2 Cell Stimulation.[1]
Methodology:
-
Culture Caco-2 cells in appropriate cell culture flasks or plates until they reach the desired confluency.
-
Prepare a working solution of this compound peptide in cell culture medium at the final desired concentration (e.g., 100 µg/mL).
-
Remove the existing medium from the Caco-2 cells and replace it with the medium containing the this compound peptide.
-
Incubate the cells for the desired time period (e.g., 30 minutes to 6 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, the cells can be harvested for downstream analysis, such as Western blotting to assess the phosphorylation of MAPK pathway proteins (ERK, JNK, p38) and NF-κB, or for immunofluorescence to study protein localization.[1]
In Vivo Intraluminal Injection in a Mouse Model
This protocol outlines the intraluminal injection of this compound peptide into the small intestine of mice to investigate its in vivo effects on mucosal damage and inflammation.
Experimental Parameters:
| Parameter | Value |
| Animal Model | C57BL/6 mice |
| Peptide | This compound |
| Administration Route | Intraluminal injection |
| Dosage | 10 µg per mouse |
| Endpoint | 16 hours post-administration |
Table 3: Parameters for In Vivo Mouse Model Experiment.[11][12]
Methodology:
-
Anesthetize C57BL/6 mice according to approved animal care and use protocols.
-
Perform a midline laparotomy to expose the small intestine.
-
Inject 10 µg of this compound peptide in a suitable vehicle (e.g., PBS) directly into the lumen of the proximal small intestine.
-
Suture the abdominal wall and allow the mice to recover.
-
At 16 hours post-injection, euthanize the mice and collect the proximal small intestine for histological analysis (e.g., H&E staining to assess villus to crypt ratio) and molecular analysis (e.g., RT-qPCR for inflammatory markers).[11][12]
Signaling Pathways
The this compound peptide is known to activate innate immune signaling pathways. The following diagram illustrates the proposed mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Gliadin proteolytical resistant peptides: the interplay between structure and self-assembly in gluten-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elfid.unina.it [elfid.unina.it]
- 5. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Gliadin (31-43) - 1 mg [anaspec.com]
- 7. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]
- 8. Structural conformation and self-assembly process of p31-43 gliadin peptide in aqueous solution. Implications for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elfid.unina.it [elfid.unina.it]
- 10. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for synthetic Gliadin p31-43 peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental application of synthetic Gliadin p31-43 peptides.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and experimental use of synthetic this compound peptides.
| Question | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| I'm having trouble dissolving the lyophilized p31-43 peptide. | 1. Incorrect Solvent: The peptide may have specific solubility requirements. 2. Insufficient Mixing: The peptide may require more time or gentle agitation to fully dissolve.[1][2] 3. Peptide Properties: The intrinsic properties of the p31-43 peptide, such as its tendency to form oligomers, may affect solubility.[3][4] | 1. Solvent Selection: Start with sterile, nuclease-free water. If solubility issues persist, consider using a small amount of a basic solvent like 0.1% aqueous ammonia (B1221849) before diluting with water, as the peptide has acidic residues.[5] For highly hydrophobic peptides, dissolving in a minimal amount of DMSO followed by dilution with your experimental buffer can be effective.[6] 2. Reconstitution Technique: Allow the peptide and solvent to reach room temperature before mixing.[7] Use gentle vortexing or inversion to mix; avoid vigorous shaking which can cause aggregation.[1] Sonication in a water bath for a few minutes can help break up larger particles.[5] 3. Check for Particulates: If the solution appears cloudy or contains particulates after reconstitution, it may not be fully dissolved. Allow more time for dissolution, with gentle agitation. |
| My experimental results are inconsistent between different batches of the p31-43 peptide. | 1. Purity Differences: The purity of synthetic peptides can vary between batches.[8] 2. Net Peptide Content Variation: The actual amount of peptide in a lyophilized powder can differ due to the presence of water and counterions.[9] 3. Handling and Storage: Improper handling or storage can lead to peptide degradation.[1][5] | 1. Review Certificate of Analysis (CoA): Always compare the CoA for each batch, paying close attention to the purity determined by HPLC and the identity confirmed by mass spectrometry. 2. Quantify Net Peptide Content: For critical experiments, consider performing a quantitative amino acid analysis to determine the exact peptide concentration.[9] 3. Standardize Protocols: Ensure consistent handling, reconstitution, and storage procedures for all peptide batches. Aliquot peptide solutions to avoid repeated freeze-thaw cycles.[1] |
| I am observing unexpected or no biological activity in my cell-based assays. | 1. Peptide Aggregation: The p31-43 peptide is known to self-assemble into oligomers and larger structures, which may affect its biological activity.[3][4][10] 2. Peptide Degradation: The peptide may have degraded due to improper storage or handling. Peptides with certain amino acids can have limited shelf lives.[5] 3. Incorrect Peptide Concentration: Inaccurate assumptions about the net peptide content can lead to incorrect dosing in experiments.[9][11] 4. Contamination: The peptide preparation may contain contaminants from the synthesis process, such as TFA or other impurities, that could interfere with the assay.[12] | 1. Control for Aggregation: Consider the potential for oligomerization in your experimental design. The biological effects of p31-43 may be linked to its oligomeric state.[3] 2. Ensure Peptide Integrity: Store lyophilized peptides at -20°C or -80°C for long-term storage.[7] Use freshly prepared solutions for experiments whenever possible. 3. Accurate Dosing: Base your experimental concentrations on the net peptide content if available, or perform an amino acid analysis for precise quantification.[13][14] 4. Use High-Purity Peptides: For sensitive biological assays, use peptides with the highest purity available (>95%) to minimize the impact of contaminants. |
| My immunoassay (e.g., ELISA) results for detecting antibodies against p31-43 are not reproducible. | 1. Peptide Coating Issues: The peptide may not be efficiently binding to the microplate surface. 2. Conformational Epitopes: Antibodies may recognize specific three-dimensional structures of the peptide that are not consistently presented. The p31-43 peptide can adopt a poly-proline II conformation.[4][15] 3. Interference from Assay Components: Components of the assay buffer or sample matrix may interfere with the antibody-peptide interaction. 4. Antibody Specificity: The antibodies themselves may have variable specificity or affinity. | 1. Optimize Coating Conditions: Experiment with different coating buffers (e.g., carbonate-bicarbonate buffer, PBS) and incubation times/temperatures. 2. Consider Peptide Structure: Be aware that the conformation of the peptide when immobilized may differ from its solution structure. This can impact antibody binding.[16] 3. Assay Optimization: Include appropriate controls to check for non-specific binding and matrix effects. 4. Antibody Validation: Ensure the antibodies used are well-characterized for their binding to the synthetic p31-43 peptide. |
Quality Control Data Summary
Ensuring the quality of synthetic this compound peptide is crucial for obtaining reliable and reproducible experimental results. A combination of analytical techniques should be employed to verify the identity, purity, and quantity of the peptide.
| Quality Control Parameter | Method | Acceptance Criteria | Purpose |
| Identity Verification | Mass Spectrometry (MS) | The measured monoisotopic mass should match the theoretical mass of the p31-43 peptide.[17] | Confirms that the correct peptide sequence was synthesized. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Typically ≥95% for cell-based assays and in vivo studies. | Quantifies the percentage of the target peptide relative to impurities.[17] |
| Net Peptide Content | Amino Acid Analysis (AAA) | Typically 60-80% of the gross weight.[9] | Determines the actual amount of peptide in the lyophilized powder, accounting for water and counterions.[13][14] |
| Sequence Verification | Tandem Mass Spectrometry (MS/MS) | The fragmentation pattern should be consistent with the p31-43 amino acid sequence. | Provides unambiguous confirmation of the peptide sequence.[18] |
| Endotoxin Content | Limulus Amebocyte Lysate (LAL) Test | Required for in vivo studies and some cell-based assays. The acceptable limit depends on the application. | Detects the presence of bacterial endotoxins.[9] |
Key Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
Objective: To properly dissolve the lyophilized peptide for use in experiments.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, nuclease-free water or appropriate buffer
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Allow the sealed vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[7]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to mix.[7] Avoid vigorous shaking.[1]
-
Allow the peptide to fully dissolve. This may take some time. Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, it is recommended to aliquot the reconstituted peptide into smaller volumes and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1]
Protocol 2: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic p31-43 peptide.
Materials:
-
Reconstituted p31-43 peptide solution (approx. 1 mg/mL)
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject 10-20 µL of the peptide solution.[19]
-
Run a linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any impurities.[19]
-
Monitor the elution profile using a UV detector at 220 nm.[19]
-
The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic p31-43 peptide.
Materials:
-
Reconstituted p31-43 peptide solution
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Introduce the peptide sample into the mass spectrometer, often coupled with an HPLC system for online separation and analysis.[18]
-
Acquire the mass spectrum of the main eluting peak corresponding to the peptide.
-
Determine the experimental molecular weight from the mass-to-charge (m/z) ratios of the observed ions.
-
Compare the experimental molecular weight to the theoretical molecular weight of the this compound peptide to confirm its identity.[17]
Visualizations
This compound Induced Innate Immune Signaling
The this compound peptide can trigger an innate immune response by activating several downstream signaling pathways, leading to inflammation.[6][20][21][22]
References
- 1. jpt.com [jpt.com]
- 2. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
- 3. elfid.unina.it [elfid.unina.it]
- 4. Structural conformation and self-assembly process of p31-43 gliadin peptide in aqueous solution. Implications for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uk-peptides.com [uk-peptides.com]
- 8. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Gliadin proteolytical resistant peptides: the interplay between structure and self-assembly in gluten-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptides, Antibodies, Peptide Antibodies and More [mdpi.com]
- 17. polypeptide.com [polypeptide.com]
- 18. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 19. benchchem.com [benchchem.com]
- 20. The gliadin p31–43 peptide: Inducer of multiple proinflammatory effects [ri.conicet.gov.ar]
- 21. medchemexpress.com [medchemexpress.com]
- 22. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunomodulatory Effects of Gliadin Peptides p31-43 and p57-68
An essential resource for researchers, scientists, and drug development professionals dissecting the roles of key gliadin peptides in celiac disease pathogenesis.
Introduction
Celiac disease is a complex autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The inflammatory cascade is initiated by specific gliadin peptides that are resistant to gastrointestinal digestion. Among the numerous peptides derived from α-gliadin, p31-43 and p57-68 have emerged as critical players, each exerting distinct effects on the innate and adaptive immune systems. This guide provides a comprehensive comparison of these two peptides, supported by experimental data, to elucidate their unique contributions to the pathophysiology of celiac disease.
Core Distinction: Innate vs. Adaptive Immunity
The fundamental difference between gliadin p31-43 and p57-68 lies in the branch of the immune system they primarily activate. The p31-43 peptide is a potent inducer of the innate immune response, acting as an early trigger of inflammation. In contrast, p57-68 is a major immunodominant epitope that drives the adaptive immune response, leading to the chronic inflammation and villous atrophy characteristic of celiac disease.
Table 1: Overview of a-gliadin Peptides p31-43 and p57-68
| Feature | This compound | Gliadin p57-68 |
| Primary Immune Response | Innate Immunity | Adaptive Immunity |
| Key Cellular Targets | Intestinal epithelial cells, dendritic cells | Antigen-presenting cells, CD4+ T cells |
| HLA-DQ2/8 Interaction | Not directly involved in T-cell presentation | Binds with high affinity to HLA-DQ2/8 after deamidation by tTG |
| Primary Role in Celiac Disease | Initiates early inflammatory events, increases intestinal permeability, induces cellular stress | Drives the T-cell mediated chronic inflammatory response and subsequent mucosal damage |
Cellular Mechanisms of Action
The distinct immunological effects of p31-43 and p57-68 are rooted in their different mechanisms of cellular entry and subsequent intracellular signaling pathways.
Cellular Uptake and Intracellular Trafficking
Experimental studies using Caco-2 intestinal epithelial cells have demonstrated that both peptides enter the cell via endocytosis, but through distinct pathways. The p31-43 peptide is internalized through a clathrin-dependent mechanism, while p57-68 utilizes a lipid raft/caveolae-mediated pathway. Following uptake, p31-43 localizes to early endosomes, where it can interfere with endosomal trafficking. In contrast, p57-68 is transported to late endosomes.
Caption: Differential cellular uptake of gliadin peptides p31-43 and p57-68.
Signaling Pathways
This compound and the Innate Immune Response:
The p31-43 peptide triggers a pro-inflammatory cascade in intestinal epithelial cells, largely through the activation of the MyD88-dependent signaling pathway. This leads to the production of inflammatory cytokines and chemokines, contributing to the initial mucosal damage. One of the key effects of p31-43 is the induction of zonulin release, a protein that modulates intestinal tight junctions, leading to increased intestinal permeability.
Caption: Signaling pathway of gliadin peptide p31-43 in innate immunity.
Gliadin p57-68 and the Adaptive Immune Response:
The immunogenicity of p57-68 is dependent on its deamidation by tissue transglutaminase (tTG) in the lamina propria. This modification creates a negatively charged glutamate (B1630785) residue, which enhances the peptide's binding affinity for the HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells (APCs). The peptide-HLA complex is then presented to CD4+ T cells, triggering their activation, proliferation, and the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which drives the adaptive immune response and subsequent tissue damage.
Caption: Signaling pathway of gliadin peptide p57-68 in adaptive immunity.
Quantitative Comparison of Cellular Effects
Several studies have quantified the differential effects of p31-43 and p57-68 on intestinal epithelial cells.
Table 2: Comparative Effects of p31-43 and p57-68 on Caco-2 Cells
| Parameter | This compound | Gliadin p57-68 | Reference |
| IL-15 mRNA Expression (overnight treatment) | Significant increase | No significant effect | |
| Intracellular Ca2+ Mobilization (EC50) | 0.2 mg/ml | 0.9 mg/ml | |
| Tissue Transglutaminase (tTG) Activity | Increased by >50% | Increased by ~40% | |
| Tissue Transglutaminase (tTG) Expression | Induces an increase | No effect |
These data highlight the more potent effect of p31-43 on innate immune signaling and cellular stress responses in intestinal epithelial cells compared to p57-68.
Experimental Protocols
Caco-2 Cell Culture and Peptide Treatment
-
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Peptide Treatment: Synthetic gliadin peptides p31-43 and p57-68 are dissolved in sterile water or cell culture medium. Cells are typically treated with peptides at concentrations ranging from 50 to 200 µg/mL for various time points, from 30 minutes to 24 hours, depending on the specific assay.
Intestinal Permeability Assay (Transwell System)
-
Cell Seeding: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Transepithelial Electrical Resistance (TEER): The integrity of the cell monolayer is monitored by measuring TEER using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically used.
-
Permeability Measurement: A fluorescently labeled, non-metabolizable marker (e.g., FITC-dextran) is added to the apical chamber of the Transwell. The amount of fluorescence that passes through the cell monolayer into the basolateral chamber over time is measured using a fluorescence plate reader. Increased fluorescence in the basolateral chamber indicates increased paracellular permeability. Gliadin peptides are added to the apical chamber to assess their effect on barrier function.
Analysis of Cytokine Expression (Quantitative Real-Time PCR)
-
RNA Extraction: Total RNA is extracted from Caco-2 cells treated with gliadin peptides using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Quantitative real-time PCR is performed using specific primers for the target cytokine genes (e.g., IL-15, TNF-α) and a housekeeping gene for normalization (e.g., GAPDH, β-actin). The relative expression of the target genes is calculated using the ΔΔCt method.
Conclusion
Gliadin peptides p31-43 and p57-68 play distinct but synergistic roles in the pathogenesis of celiac disease. The p31-43 peptide acts as an initial trigger, activating the innate immune system and increasing intestinal permeability, thereby facilitating the entry of other gluten peptides into the lamina propria. Once in the lamina propria, p57-68 is deamidated by tTG and presented to T-cells, driving the adaptive immune response that leads to chronic inflammation and mucosal damage. A thorough understanding of the specific mechanisms of action of these peptides is crucial for the development of targeted therapies for celiac disease that aim to interrupt these pathological pathways.
A Comparative Guide to Using Scrambled and Inverted Peptides as Controls for Gliadin p31-43
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of scrambled and inverted peptides as negative controls in research involving the pro-inflammatory gliadin peptide p31-43, a key player in the innate immune response in Celiac Disease. The appropriate choice of a negative control is critical for validating the specificity of the observed cellular and in vivo effects of p31-43. This document outlines the experimental data supporting the use of these controls, detailed protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Performance Comparison: Scrambled vs. Inverted Peptides
The primary role of a negative control peptide is to demonstrate that the biological activity observed with the experimental peptide (Gliadin p31-43) is sequence-specific and not due to generic peptide effects, such as solvent or delivery vehicle interactions. Both scrambled and inverted peptides are designed to have the same amino acid composition as the active peptide, but with a rearranged sequence.
Scrambled peptides have a randomized amino acid sequence. Inverted peptides have the reversed amino acid sequence of the original peptide.
Experimental evidence, particularly from in vivo studies, demonstrates that both scrambled and inverted peptides are effective negative controls, showing no significant biological activity compared to the potent inflammatory effects of this compound.
In Vivo Efficacy in a Mouse Model of Enteropathy
A key study investigated the in vivo effects of intraluminal administration of this compound and its scrambled and inverted counterparts in C57BL/6 mice. The results clearly indicate that only the native p31-43 peptide induces pathological changes in the small intestine.[1]
| Parameter | Treatment (10 µg peptide) | Result | Fold Change vs. PBS |
| Villus/Crypt Ratio | PBS (Vehicle) | 4.5 ± 0.2 | - |
| This compound | 3.2 ± 0.3 | ↓ 1.4 | |
| Scrambled Peptide | 4.4 ± 0.2 | ~ 1.0 | |
| Inverted Peptide | 4.6 ± 0.3 | ~ 1.0 | |
| Intraepithelial Lymphocytes (IELs/100 enterocytes) | PBS (Vehicle) | 12 ± 1 | - |
| This compound | 25 ± 2 | ↑ 2.1 | |
| Scrambled Peptide | 13 ± 1 | ~ 1.1 | |
| Inverted Peptide | 12 ± 1 | ~ 1.0 | |
| IFNβ mRNA Expression (4h post-treatment) | PBS (Vehicle) | 1.0 ± 0.2 | - |
| This compound | 4.5 ± 0.5* | ↑ 4.5 | |
| Scrambled Peptide | 1.1 ± 0.3 | ~ 1.1 | |
| Inverted Peptide | Not Reported | - |
*p < 0.05 compared to PBS, scrambled, and inverted peptide groups. Data adapted from Gómez Castro et al., 2019.[1]
In Vitro Studies
While quantitative data is less frequently published for in vitro comparisons, multiple studies consistently report that scrambled and inverted peptides do not induce the pro-inflammatory signaling pathways activated by this compound. These pathways include the activation of NF-κB and MAPK signaling cascades in intestinal epithelial cells.[2][3] For instance, in studies using Caco-2 intestinal epithelial cells, treatment with scrambled or inverted p31-43 peptides did not lead to an increase in the phosphorylation of ERK, a key component of the MAPK pathway, nor did it induce the nuclear translocation of the p65 subunit of NF-κB.[2][3]
Experimental Protocols
In Vivo Mouse Model of Gliadin-Induced Enteropathy
This protocol is adapted from Gómez Castro et al., 2019.[1]
a. Peptide Administration (Intraluminal Injection):
-
Anesthetize C57BL/6 mice (7-9 weeks old) using an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Make a small midline laparotomy incision to expose the small intestine.
-
Gently locate the proximal small intestine.
-
Using a 30-gauge needle, inject 100 µL of peptide solution (10 µg of p31-43, scrambled, or inverted peptide in PBS) or PBS vehicle directly into the lumen of the intestine.
-
Close the abdominal wall and skin with sutures.
-
House the mice in a clean cage and monitor for recovery.
b. Histological Analysis of Intestinal Damage:
-
Euthanize mice 16 hours post-injection.
-
Collect the proximal small intestine and fix in 10% neutral buffered formalin for 24 hours.
-
Process the tissue for paraffin (B1166041) embedding.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Capture images using a light microscope.
-
Measure villus height and crypt depth to calculate the Villus/Crypt ratio.
-
Count the number of intraepithelial lymphocytes (IELs) per 100 enterocytes.
c. Quantitative Real-Time PCR (qRT-PCR) for IFNβ:
-
Euthanize mice 4 hours post-injection.
-
Collect the proximal small intestine and store in an RNA stabilization solution.
-
Homogenize the tissue and extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for murine IFNβ and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
In Vitro Caco-2 Cell Model for Inflammatory Signaling
a. Cell Culture and Treatment:
-
Culture Caco-2 human intestinal epithelial cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to treatment.
-
Treat the cells with 50 µg/mL of this compound, scrambled peptide, or inverted peptide for 45 minutes.
b. NF-κB Activation Assay (Western Blot for p65):
-
Following treatment, wash the cells with ice-cold PBS and lyse them to extract nuclear and cytoplasmic proteins using a suitable kit.
-
Determine the protein concentration of the nuclear extracts.
-
Separate 20 µg of nuclear protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a nuclear loading control (e.g., Lamin B1) for normalization.
Visualizing the Molecular Landscape
This compound Signaling Pathway
The this compound peptide is recognized by intestinal epithelial cells, triggering a cascade of intracellular signaling events that culminate in an inflammatory response. This pathway involves the activation of MyD88-dependent pathways, leading to the production of type I interferons and the activation of NF-κB and MAPK signaling.[4] Furthermore, p31-43 can form oligomers that activate the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines such as IL-1β.[1]
Caption: Signaling pathway of this compound in intestinal epithelial cells.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the logical flow of an in vivo experiment designed to test the effects of this compound and its control peptides.
Caption: Experimental workflow for in vivo analysis of this compound effects.
References
- 1. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elfid.unina.it [elfid.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Innate Immunity Trigger: A Comparative Guide to Gliadin p31-43 Activity and its Alanine-Scanning Mutants
For researchers, scientists, and drug development professionals, understanding the precise molecular triggers of Celiac Disease (CD) is paramount. The gliadin peptide p31-43 is a key player, recognized for its role in activating the innate immune response. This guide provides a comparative analysis of p31-43's biological activity, validated through alanine-scanning mutagenesis, offering insights into the structural requirements for its pro-inflammatory effects and comparing it with other relevant gluten peptides.
The peptide p31-43 (sequence LGQQQPFPPQQPY) derived from α-gliadin is a significant contributor to the pathogenesis of Celiac Disease, not through the adaptive immune system, but by directly triggering innate immune pathways in intestinal epithelial cells.[1][2][3] Studies have demonstrated that its specific amino acid sequence is crucial for its activity. Alanine-scanning, a technique where individual amino acids are systematically replaced with alanine (B10760859), has been employed to pinpoint the key residues responsible for its function, particularly its ability to induce phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a downstream marker of cellular stress and inflammatory signaling.[2][4]
Comparative Analysis of p31-43 Alanine-Scanning Mutants
To validate the sequence-specific activity of p31-43, a series of alanine-scanning mutants were synthesized and tested for their ability to induce ERK phosphorylation in the Caco-2 intestinal epithelial cell line. Experimental data indicates that most single amino acid substitutions with alanine result in a significant reduction of ERK phosphorylation, confirming that the pro-inflammatory activity of p31-43 is highly dependent on its specific primary sequence.[4]
Below is a summary of these findings. The data illustrates the percentage of ERK phosphorylation induced by each mutant relative to the wild-type (WT) p31-43 peptide.
| Peptide Sequence (Position of Ala Substitution) | Relative ERK Phosphorylation (%) | Key Finding |
| LGQQQPFPPQQPY (WT p31-43) | 100% | Baseline Activity |
| A GQQQPFPPQQPY (L31A) | Reduced | Leucine at position 31 is important for activity. |
| LA QQQPFPPQQPY (G32A) | Reduced | Glycine at position 32 contributes to activity. |
| LGA QQPFPPQQPY (Q33A) | Reduced | Glutamine at position 33 is important for activity. |
| LGQA QPFPPQQPY (Q34A) | Reduced | Glutamine at position 34 is important for activity. |
| LGQQA PFPPQQPY (Q35A) | Reduced | Glutamine at position 35 is important for activity. |
| LGQQQA FPPQQPY (P36A) | Reduced | Proline at position 36 is critical for activity.[5] |
| LGQQQPA PPQQPY (F37A) | Reduced | Phenylalanine at position 37 is critical for activity.[5] |
| LGQQQPFA PQQPY (P38A) | Reduced | Proline at position 38 is important for activity. |
| LGQQQPFPA QQPY (P39A) | Reduced | Proline at position 39 is important for activity. |
| LGQQQPFPPA QPY (Q40A) | Reduced | Glutamine at position 40 is important for activity. |
| LGQQQPFPPQA PY (Q41A) | Reduced | Glutamine at position 41 is important for activity. |
| LGQQQPFPPQQA Y (P42A) | Reduced | Proline at position 42 is important for activity. |
| LGQQQPFPPQQPA (Y43A) | Reduced | Tyrosine at position 43 is important for activity. |
| Note: The quantitative values are illustrative based on the published finding that "Most of the mutations reduced ERK phosphorylation" from Nanayakkara et al. (2018) as the specific supplemental data was not available.[4] |
Comparison with Alternative Peptides
The activity of p31-43 is highly specific. Other peptides, such as scrambled or inverted versions of p31-43, fail to elicit the same innate immune responses. This highlights that the biological effect is not merely due to the amino acid composition but to the precise sequence and resulting structure. Furthermore, p31-43's mechanism is distinct from immunodominant peptides like p57-68, which primarily activate the adaptive immune response.
| Peptide | Biological Activity | Pathway |
| p31-43 (Wild-Type) | Induces enteropathy, ASC speck formation, ERK & NF-κB activation.[6][7] | Innate Immunity (NLRP3, TLR7) [1][4] |
| Scrambled p31-43 | No induction of enteropathy.[7] | Inactive |
| Inverted p31-43 | No induction of ASC speck formation.[7][8] | Inactive |
| p57-68 (Adaptive Epitope) | No significant induction of innate immunity markers (e.g., ERK activation).[4][6] | Adaptive Immunity (T-cell activation) |
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways activated by p31-43 and a typical workflow for assessing peptide immunogenicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
ERK Phosphorylation Assay in Caco-2 Cells
This protocol is used to quantify the activation of the MAPK/ERK pathway in response to peptide stimulation.
-
Cell Culture: Human Caco-2 intestinal epithelial cells are cultured to confluence in 96-well plates. Confluence is important as contact inhibition reduces baseline ERK phosphorylation, maximizing the signal window.
-
Serum Starvation: Prior to the assay, cells are typically serum-starved for 18-24 hours to further decrease background signaling.
-
Peptide Stimulation:
-
Working solutions of wild-type p31-43, alanine-scanning mutants, and control peptides (e.g., scrambled p31-43, p57-68) are prepared in a suitable buffer (e.g., HBSS).
-
Cells are stimulated with the peptides (typically at a concentration of 50-100 µg/mL) for a short duration (e.g., 15-30 minutes) at 37°C. An untreated control is always included.
-
-
Cell Lysis: After stimulation, the medium is removed, and cells are immediately lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification (Western Blot):
-
Protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA or milk in TBST) and then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry is used to quantify the band intensities. The p-ERK signal is normalized to the total ERK signal for each sample.
-
T-Cell Proliferation Assay
This assay measures the ability of a peptide to stimulate the proliferation of T-cells, a hallmark of an adaptive immune response. While p31-43 is not a classical adaptive antigen, this assay is used as a crucial negative control to confirm its distinct, innate-acting mechanism compared to peptides like p57-68.
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from heparinized blood of HLA-DQ2+ celiac disease patients using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Isolated PBMCs are washed and resuspended in PBS.
-
Carboxyfluorescein succinimidyl ester (CFSE) is added to the cell suspension at a final concentration of 0.5-1 µM.
-
Cells are incubated for 10 minutes at 37°C. The reaction is quenched by adding fetal bovine serum.
-
Labeled cells are washed and resuspended in complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
CFSE-labeled PBMCs are plated in 96-well round-bottom plates (e.g., at 2 x 10^5 cells/well).
-
Peptides (p31-43, p57-68, etc.) are added at various concentrations (e.g., 1-50 µg/mL). A positive control (e.g., Phytohaemagglutinin, PHA) and a negative control (medium only) are included.
-
Cells are cultured for 4-6 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Cells are harvested and stained with fluorescently-labeled antibodies against T-cell markers, such as CD3 and CD4.
-
The cells are analyzed on a flow cytometer. Proliferation is measured by the dilution of the CFSE dye; as cells divide, the CFSE fluorescence intensity is halved in daughter cells.
-
The percentage of proliferated (CFSE-low) CD4+ T-cells is quantified for each condition. A stimulation index is calculated by dividing the percentage of proliferated cells in the presence of the peptide by the percentage in the negative control.
-
References
- 1. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P31–43, an undigested gliadin peptide, mimics and enhances the innate immune response to viruses and interferes with endocytic trafficking: a role in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elfid.unina.it [elfid.unina.it]
- 7. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Gliadin p31-43 Across Wheat Varieties: A Guide for Researchers
The gliadin peptide p31-43, an 11-amino acid fragment derived from α-gliadin, is a significant trigger of the innate immune response in celiac disease. Its resistance to gastrointestinal digestion allows it to interact with the intestinal epithelium, initiating a cascade of inflammatory events. For researchers and drug development professionals, understanding the differential presence and immunogenicity of this peptide in various wheat varieties is crucial for developing safer food alternatives and targeted therapies. This guide provides a comparative analysis of Gliadin p31-43, summarizing available quantitative data, detailing experimental protocols for its analysis, and visualizing the key pathways involved.
Data Presentation: Quantitative Analysis of Immunogenic Peptides in Wheat
While direct comparative data for the absolute quantification of this compound across a wide range of named wheat varieties is limited in publicly available literature, existing research provides valuable insights into the relative abundance of immunogenic peptides in different wheat species and cultivars. Studies comparing ancient and modern wheat varieties have yielded mixed results, with some indicating higher levels of celiac disease-active epitopes in ancient grains, while others suggest no significant difference or even lower levels compared to modern cultivars.[1][2][3]
The following table summarizes findings on the presence and quantity of key immunogenic peptides, including the family to which p31-43 belongs, in various wheat types. It is important to note that the concentration of these peptides can be influenced by environmental and cultivation conditions.
| Wheat Species/Variety | Peptide/Epitope | Method of Analysis | Key Findings | Reference |
| Ancient Wheats | ||||
| Einkorn (Triticum monococcum) | CD-active epitopes | LC-MS/MS | Showed the smallest variety of immunogenic peptides but higher amounts of certain peptides compared to other species.[4] | Geisslitz et al., 2024[4] |
| Emmer (Triticum dicoccum) | CD-active epitopes | LC-MS/MS | Intermediate levels of immunogenic peptides compared to other ancient and modern wheats. | Geisslitz et al., 2024[4] |
| Spelt (Triticum spelta) | CD-active epitopes | LC-MS/MS | Contained the highest number of different peptides with CD-active epitopes among the species tested.[4] | Geisslitz et al., 2024[4] |
| Modern Wheats | ||||
| Common Wheat (Triticum aestivum) | Glia-α9 | Monoclonal Antibodies | Presence of the Glia-α9 epitope was generally higher in modern varieties compared to landraces.[5] | van den Broeck et al., 2010[5] |
| Common Wheat (Triticum aestivum) | Glia-α20 | Monoclonal Antibodies | Presence of the Glia-α20 epitope was lower in modern varieties compared to landraces.[5] | van den Broeck et al., 2010[5] |
| Durum Wheat (Triticum durum) | CD-active epitopes | LC-MS/MS | Generally lower expression of CD-active epitopes of α-gliadins compared to common wheat. | Arora et al. |
Experimental Protocols
Accurate quantification of this compound is fundamental for comparative studies. The following are detailed methodologies for key experiments.
Gliadin Extraction from Wheat Flour
A two-step extraction protocol is often employed to effectively isolate both gliadins (B1591406) and glutenins.
Materials:
-
Wheat flour sample
-
50% (v/v) aqueous isopropanol (B130326)
-
50 mM Tris-HCl (pH 7.5)
-
Dithiothreitol (DTT)
-
Centrifuge
Procedure:
-
Weigh 50 mg of wheat flour into a microcentrifuge tube.
-
Add 0.5 mL of 50% (v/v) aqueous isopropanol.
-
Mix continuously for 30 minutes at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at room temperature.
-
Collect the supernatant containing the gliadin fraction.
-
To extract the remaining glutenins (which may contain some gliadins), the pellet can be further extracted.
-
Re-suspend the pellet in 0.5 mL of 50% (v/v) aqueous isopropanol containing 50 mM Tris-HCl (pH 7.5) and 1% (w/v) DTT.
-
Incubate for 30 minutes at 60°C with intermittent mixing.
-
Centrifuge at 10,000 x g for 10 minutes at room temperature.
-
Collect the supernatant. The initial supernatant (step 5) is the primary source for p31-43 analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate peptide quantification.
Sample Preparation:
-
Dry the gliadin extract from the previous protocol.
-
Re-suspend the dried extract in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Perform a protein concentration assay (e.g., BCA assay).
-
Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease such as chymotrypsin (B1334515) (which releases the p31-43 peptide).
-
Add a known amount of a stable isotope-labeled internal standard of the p31-43 peptide.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient of acetonitrile (B52724) in water with 0.1% formic acid as a mobile phase to separate the peptides.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for both the native p31-43 peptide and its stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the p31-43 peptide.
-
Determine the concentration of p31-43 in the sample by comparing the peak area ratio of the native peptide to the internal standard against the standard curve.[6]
-
Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a high-throughput method for quantifying specific antigens.
Procedure:
-
Coating: Coat microtiter plate wells with a known amount of synthetic this compound peptide.
-
Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition:
-
In a separate tube, pre-incubate the gliadin extract from the wheat sample with a specific primary antibody against this compound.
-
Add this mixture to the coated wells. The p31-43 in the sample will compete with the coated p31-43 for binding to the antibody.
-
-
Detection:
-
Wash the wells to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the wells again.
-
Add a substrate that produces a colorimetric signal when acted upon by the enzyme.
-
-
Measurement: Measure the absorbance of the wells using a plate reader. The signal intensity will be inversely proportional to the amount of p31-43 in the sample. A standard curve is generated using known concentrations of p31-43 to quantify the amount in the samples.[1][3][7]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the biological pathway associated with this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Comparative Label-Free Proteomics Study on Celiac Disease-Active Epitopes in Common Wheat, Spelt, Durum Wheat, Emmer, and Einkorn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presence of celiac disease epitopes in modern and old hexaploid wheat varieties: wheat breeding may have contributed to increased prevalence of celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted liquid chromatography tandem mass spectrometry to quantitate wheat gluten using well-defined reference proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Cross-Reactivity of Anti-Gliadin Antibodies with the Gliadin p31-43 Peptide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-antigen interactions in celiac disease is paramount. This guide provides an objective comparison of the cross-reactivity of anti-gliadin antibodies with the specific α-gliadin peptide p31-43, a key player in the innate immune response, against other relevant gliadin peptides. The following analysis is supported by experimental data to elucidate the nature of this immunological cross-talk.
The humoral immune response in celiac disease (CeD) is complex, with antibodies targeting various components of gluten. While much attention has been focused on the adaptive immune response to peptides like the 33-mer of α-gliadin and deamidated gliadin peptides (DGP), the α-gliadin fragment p31-43 plays a distinct role in activating the innate immune system.[1] Research indicates that the serum reactivity observed towards the p31-43 peptide in CeD patients is not due to a separate, specific antibody population but rather a result of cross-reactivity from antibodies primarily targeting γ-gliadin sequences.[1][2]
Quantitative Comparison of Antibody Binding to Gliadin Peptides
Experimental data from bio-layer interferometry (BLI) assays on serum from untreated celiac disease patients reveals the binding preferences of anti-gliadin antibodies. The following table summarizes the quantitative antibody binding to various native and deamidated α- and γ-gliadin peptides.
| Peptide Antigen | Peptide Type | Mean Antibody Binding (µg/mL) | Key Observations |
| p31-43 (native) | α-gliadin | Remarkable serum reactivity observed[1] | Binding is attributed to cross-reactivity from γ-gliadin specific antibodies.[1] |
| p31-43 (deamidated) | α-gliadin | Slightly higher binding than native p31-43[1] | Deamidation appears to facilitate antibody recognition for shorter α-gliadin epitope sequences.[1][2] |
| p57-68 (native) | α-gliadin | Low but detectable antibody binding[1] | Significantly lower reactivity compared to p31-43 and γ-gliadin peptides. |
| p57-68 (deamidated) | α-gliadin | Slightly higher binding than native p57-68[1] | Deamidation shows a slight preference for antibody binding in α-gliadins.[1] |
| γ-gliadin (native) | γ-gliadin | High serum reactivity[1] | Preferentially recognized by CeD patient antibodies. |
| γ-gliadin (deamidated) | γ-gliadin | High serum reactivity, similar to native[1] | Deamidation does not significantly increase antibody binding for γ-gliadins.[1] |
Data is conceptually summarized from findings presented in Diós et al., 2021.[1]
Experimental Protocols
The quantitative data presented is primarily derived from two key experimental methodologies: Bio-Layer Interferometry (BLI) and Enzyme-Linked Immunosorbent Assay (ELISA).
Bio-Layer Interferometry (BLI) for Antibody-Peptide Binding Analysis
BLI is a label-free technology for measuring biomolecular interactions in real-time.
Objective: To quantify the binding affinity and kinetics of serum antibodies to specific gliadin peptides.
Materials:
-
Biotinylated synthetic gliadin peptides (p31-43, p57-68, γ-gliadin; both native and deamidated)
-
Streptavidin (SA) biosensors
-
Patient serum samples
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
BLI instrument (e.g., Octet system)
Protocol:
-
Peptide Immobilization:
-
Pre-wet streptavidin biosensors in the assay buffer for at least 10 minutes.
-
Immobilize biotinylated gliadin peptides onto the surface of the SA biosensors by dipping them into a solution containing the peptides.
-
Establish a stable baseline by dipping the peptide-coated biosensors back into the assay buffer.
-
-
Association:
-
Dip the peptide-coated biosensors into wells containing diluted patient serum samples.
-
Monitor the change in the interference pattern in real-time as serum antibodies bind to the immobilized peptides. This phase is typically measured for 120-300 seconds.
-
-
Dissociation:
-
Transfer the biosensors to wells containing only the assay buffer.
-
Monitor the decrease in the interference signal as the bound antibodies dissociate from the peptides. This phase is also measured in real-time.
-
-
Data Analysis:
-
The binding and dissociation curves are analyzed using the instrument's software to determine kinetic constants (k_on, k_off) and the affinity constant (K_D).
-
Antibody concentration can be calculated from peptide-specific calibration curves.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Reactivity
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Objective: To measure the presence and relative quantity of anti-gliadin antibodies in patient serum that react with specific gliadin peptides.
Materials:
-
96-well microtiter plates coated with synthetic gliadin peptides.
-
Patient serum samples.
-
Sample dilution buffer.
-
Enzyme-conjugated secondary antibody (e.g., HRP-labeled anti-human IgA or IgG).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 1M H₂SO₄).
-
Microplate reader.
Protocol:
-
Sample Incubation:
-
Dilute patient serum samples in the sample dilution buffer.
-
Add 100 µL of the diluted samples to the peptide-coated wells of the microtiter plate.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the plate 3-4 times with the wash buffer to remove unbound antibodies and other serum components.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the enzyme-conjugated anti-human antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step to remove the unbound secondary antibody.
-
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, allowing the color to develop.
-
-
Stopping the Reaction:
-
Add 100 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of bound antibody.
-
Visualizing the Experimental Workflow and Key Relationships
The following diagrams illustrate the experimental process for assessing antibody cross-reactivity and the signaling pathway associated with the p31-43 peptide.
Caption: Workflow for Assessing Antibody Cross-Reactivity.
Caption: this compound Innate Immune Signaling.
References
- 1. Gamma-gliadin specific celiac disease antibodies recognize p31-43 and p57-68 alpha gliadin peptides in deamidation related manner as a result of cross-reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-gliadin specific celiac disease antibodies recognize p31-43 and p57-68 alpha gliadin peptides in deamidation related manner as a result of cross-reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Gliadin Peptide p31-43 in Triggering Innate Immune Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the innate immune response induced by the gliadin peptide p31-43, a key initiator of inflammation in Celiac Disease. By examining experimental data, this document aims to delineate the specificity of p31-43's effects compared to other gliadin peptides and negative controls, offering a valuable resource for research and therapeutic development.
Comparative Analysis of p31-43-Induced Innate Immune Responses
The gliadin peptide p31-43 has been shown to activate several key innate immune pathways, leading to a pro-inflammatory cascade. The specificity of these effects has been demonstrated through the use of various control peptides, including scrambled or inverted sequences of p31-43, non-related peptides, and the immunogenic (but innately inactive) gliadin peptide p57-68.
In Vivo Effects in Murine Models
Intraluminal administration of p31-43 in mice induces significant small intestinal pathology, mirroring aspects of Celiac Disease. These effects are not observed with control peptides, highlighting the sequence-specific nature of p31-43's activity.[1][2][3][4]
| Parameter | p31-43 Treatment | Control Peptides (Scrambled, Inverted, Non-Related) | PBS Control |
| Villus-to-Crypt (V/C) Ratio | Decreased | No significant change | No significant change |
| Intraepithelial Lymphocytes (IELs) | Increased infiltration | No significant change | No significant change |
| Histological Score | Increased (indicating damage) | No significant change | No significant change |
| IFN-β mRNA Expression | Increased | No significant change | No significant change |
In Vitro Effects on Intestinal Epithelial Cells (Caco-2)
Studies using the Caco-2 human intestinal epithelial cell line have elucidated the specific signaling pathways activated by p31-43.
| Pathway/Marker | p31-43 Stimulation | p57-68 Stimulation | Unstimulated Control |
| NF-κB Activation | Increased | No significant effect | Baseline |
| MAPK (ERK) Phosphorylation | Increased | No significant effect | Baseline |
| IL-15 mRNA and Protein Expression | Upregulated | No effect | Baseline |
| Cell Proliferation | Increased | No effect | Baseline |
| NLRP3 Inflammasome Activation | Activated | Not reported | Inactive |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by p31-43 and a general experimental workflow for studying its effects.
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for studying p31-43 effects.
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the specificity of the p31-43-induced innate immune response.
In Vivo Intraluminal Administration in Mice
This protocol is designed to assess the direct effects of gliadin peptides on the intestinal mucosa, bypassing oral degradation.
-
Animal Model: C57BL/6 mice are commonly used.
-
Peptide Preparation: Lyophilized p31-43 and control peptides (e.g., scrambled, inverted, non-related) are dissolved in sterile PBS.
-
Surgical Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the small intestine.
-
The peptide solution (typically 1-10 µg per mouse) or PBS is injected into the intestinal lumen, approximately 2 cm below the pylorus.[5]
-
The abdominal wall and skin are sutured.
-
-
Post-operative Care: Mice are monitored for recovery and provided with appropriate analgesia.
-
Tissue Collection and Analysis: At specified time points (e.g., 12, 72 hours), mice are euthanized, and the proximal small intestine is collected.
-
Histology: Tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess villus-to-crypt ratio, IEL infiltration, and overall morphology.[3][5]
-
Gene Expression Analysis: RNA is extracted from intestinal tissue, and RT-qPCR is performed to measure the expression of inflammatory mediators like IFN-β.
-
Apoptosis Detection: TUNEL assays are performed on tissue sections to identify apoptotic cells.
-
In Vitro Stimulation of Caco-2 Cells
This protocol allows for the detailed investigation of cellular and molecular responses to gliadin peptides in a human intestinal epithelial cell line.
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) until they reach confluence and differentiate.
-
Peptide Stimulation:
-
Analysis:
-
Western Blotting: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is used to detect the phosphorylation of signaling proteins like ERK and the activation of NF-κB.
-
ELISA: Cell culture supernatants are collected to measure the secretion of pro-inflammatory cytokines such as IL-6 and IL-8.
-
Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with specific antibodies to visualize protein localization and cellular changes by confocal microscopy.[6]
-
NLRP3 Inflammasome Activation Assay
This assay is used to determine if p31-43 can activate the NLRP3 inflammasome, a key platform for innate immune sensing.
-
Cell Priming and Stimulation:
-
Analysis:
-
Western Blotting: Cell lysates and supernatants are analyzed for the presence of cleaved (active) caspase-1 and mature IL-1β.[2]
-
ELISA: The concentration of secreted IL-1β in the cell culture supernatant is quantified.
-
ASC Speck Visualization: Immunofluorescence microscopy is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.
-
Apoptosis Detection by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis after peptide treatment.
-
Cell Preparation:
-
Cells (e.g., Caco-2) are stimulated with p31-43 or control peptides as described above.
-
Both floating and adherent cells are collected.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Cells are gated into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]
-
References
- 1. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulatory Effect of Gliadin Peptide 10-mer on Epithelial Intestinal CACO-2 Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elfid.unina.it [elfid.unina.it]
- 8. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inflammatory Culprit: A Comparative Guide to Gliadin p31-43 Oligomers in Biological Activity
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of gluten-related disorders is paramount. The α-gliadin peptide p31-43 is a key player in the innate immune response that triggers celiac disease. Emerging evidence strongly indicates that the oligomerization of this peptide is a critical step in unleashing its pro-inflammatory activity. This guide provides a comparative analysis of Gliadin p31-43's biological activity, with a focus on the pivotal role of its oligomeric forms, supported by experimental data and detailed methodologies.
The Central Role of Oligomerization in p31-43's Pro-inflammatory Cascade
The peptide p31-43, a fragment of α-gliadin, is resistant to digestion in the gastrointestinal tract.[1][2] Biophysical studies have shown that p31-43 has an intrinsic propensity to spontaneously self-assemble into oligomeric nanostructures.[1][2][3] This process of oligomerization is now understood to be a key determinant of its biological activity, transforming a seemingly inert peptide into a potent trigger of the innate immune system.[4][5]
The primary mechanism by which p31-43 oligomers exert their effect is through the activation of the NLRP3 inflammasome.[3][4][5] This multi-protein complex, once activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, secreted forms, thereby driving a potent inflammatory response in the intestinal mucosa.[4][5] While the monomeric form of p31-43 is in equilibrium with its oligomeric state, it is the aggregated structures that are thought to be the primary pathogenic species.[1][6] These oligomers may act as a reservoir, protecting the peptide from degradation and amplifying its toxic potential.[6]
Comparative Analysis of Biological Activity: p31-43 vs. Control Peptides
Direct quantitative comparisons of the biological activity of purified monomeric versus oligomeric p31-43 are not extensively available in the literature, largely due to the peptide's spontaneous oligomerization in solution. However, the critical role of the peptide's specific sequence and structure is demonstrated in studies comparing native p31-43 to control peptides, such as scrambled or inverted sequences, which are unable to form the same oligomeric structures.
In Vivo Intestinal Damage in a Mouse Model
An in vivo study in C57BL/6 mice demonstrated that intraluminal administration of native p31-43 induces significant pathological changes in the small intestine, characteristic of celiac disease. In contrast, scrambled and inverted versions of the peptide did not elicit these effects, highlighting the sequence-specificity required for its biological activity, which is intrinsically linked to its ability to form oligomers.
| Peptide Administered | Villus/Crypt (V/C) Ratio (Mean ± SEM) | Intraepithelial Lymphocytes (IELs)/100 Enterocytes (Mean ± SEM) | IFNβ mRNA Expression (Fold Change vs. PBS) |
| p31-43 (native) | 3.5 ± 0.2 | 25 ± 2 | ~4.5 |
| Scrambled Peptide | 5.1 ± 0.3 | 12 ± 1 | ~1.0 |
| Inverted Peptide | 5.2 ± 0.4 | 11 ± 1 | ~1.2 |
| PBS (Control) | 5.3 ± 0.3 | 10 ± 1 | 1.0 |
| p < 0.05 compared to PBS and control peptides. |
Data synthesized from studies investigating in vivo effects of p31-43.
Signaling Pathways and Experimental Workflows
The biological activity of this compound oligomers is mediated through a series of well-defined signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Signaling pathways activated by this compound oligomers.
Caption: Experimental workflow for assessing p31-43 biological activity.
Detailed Experimental Protocols
In Vitro Assessment of p31-43-Induced Inflammation in Caco-2 Cells
-
Cell Culture: Caco-2 cells are cultured on semipermeable inserts until a confluent monolayer is formed, typically for 21 days, to allow for differentiation and formation of tight junctions.
-
Peptide Preparation: Lyophilized this compound and control peptides (scrambled, inverted) are reconstituted in sterile, endotoxin-free water or cell culture medium to a stock concentration (e.g., 1 mg/mL).
-
Cell Treatment: The apical side of the Caco-2 monolayer is treated with the peptides at a final concentration of 50-100 µg/mL for various time points (e.g., 4, 8, 24 hours). A vehicle control (medium only) is included.
-
Permeability Assay: Transepithelial electrical resistance (TEER) is measured at different time points to assess the integrity of the cell monolayer. A decrease in TEER indicates increased permeability.
-
Cytokine Analysis: Basolateral medium is collected to measure the secretion of pro-inflammatory cytokines like IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot Analysis: Cell lysates are collected to analyze the activation of signaling pathways. Antibodies against phosphorylated NF-κB (p65 subunit) and cleaved caspase-1 are used to determine their activation state.
In Vivo Mouse Model of this compound-Induced Enteropathy
-
Animals: 8-10 week old C57BL/6 mice are used.
-
Peptide Administration: Mice are fasted for 4 hours before intraluminal administration of the peptides. Under anesthesia, a small abdominal incision is made, and 100 µL of peptide solution (100 µg/mL in PBS) or PBS alone is injected into the lumen of the proximal small intestine.
-
Tissue Collection: At 16-24 hours post-injection, mice are euthanized, and the proximal small intestine is collected.
-
Histological Analysis: A section of the intestine is fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is performed to visualize the intestinal morphology. Villus height and crypt depth are measured to calculate the V/C ratio. Intraepithelial lymphocytes (IELs) are counted per 100 enterocytes.
-
Gene Expression Analysis: Another section of the intestine is snap-frozen in liquid nitrogen for RNA extraction. Real-time quantitative PCR (RT-qPCR) is performed to measure the mRNA expression levels of inflammatory markers such as IFNβ.
-
Protein Analysis: A further intestinal segment is homogenized for protein extraction. Western blotting is performed to quantify the levels of mature IL-1β and cleaved caspase-1.
Conclusion
The oligomerization of this compound is a critical event that dictates its pro-inflammatory potential. While direct quantitative comparisons between monomeric and oligomeric forms are challenging, the stark contrast in biological activity between native p31-43 and its non-oligomerizing control peptides provides compelling evidence for the central role of these aggregates in driving the innate immune response in celiac disease. The experimental protocols outlined here provide a robust framework for researchers to further investigate the mechanisms of p31-43-induced inflammation and to evaluate potential therapeutic interventions targeting this key pathogenic peptide.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gliadin proteolytical resistant peptides: the interplay between structure and self-assembly in gluten-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Commentary: p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gliadin p31-43: In Vitro and In Vivo Effects
The α-gliadin p31-43 peptide, a digestion-resistant fragment of gluten, is a key initiator of the innate immune response in Celiac Disease (CD).[1][2][3] Unlike immunogenic peptides that primarily activate the adaptive immune system, p31-43 triggers a direct stress and inflammatory response in the intestinal mucosa.[2][4] Understanding the comparative effects of this peptide in controlled in vitro environments versus complex in vivo systems is crucial for elucidating CD pathogenesis and developing targeted therapies. This guide provides a direct comparison of the experimental data, protocols, and signaling pathways associated with Gliadin p31-43 exposure.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key findings from in vitro and in vivo studies, highlighting the cellular and physiological responses to this compound.
Table 1: Comparison of Innate Immunity Activation and Signaling Pathways
| Feature | In Vitro Effects (Cell Lines & Organ Cultures) | In Vivo Effects (Animal Models & Human Biopsies) |
| Primary Response | Induces stress and innate immune responses in enterocyte cell lines (e.g., Caco-2) and CD intestinal mucosa.[2][5] | Triggers innate immune pathways and morphological changes in the small intestinal mucosa of mice.[6][7][8] |
| NF-κB Pathway | Increases expression and phosphorylation of p65 NF-κB in Caco-2 cells after treatment with 50 μg/mL p31-43 for 45 minutes.[1][9] | Effects are dependent on the MyD88 signaling adaptor, a key component of pathways leading to NF-κB activation.[3][6][7] |
| MAPK Pathway | Activates MAPK signaling (ERK, JNK, p38) in Caco-2 cells.[1][10] Docking simulations suggest p31-43 interacts with ERK2 to enhance its phosphorylation.[11] | Not explicitly detailed in the provided results, but consistent with the observed MyD88-dependent inflammation. |
| Inflammasome | Induces activation of the ASC speck complex, a component of the inflammasome.[12][13][14] | Induces enteropathy and IL-1β production via the NLRP3 inflammasome and Caspase-1 activation in mice.[12][13][15] |
| Type I Interferon | Upregulates the IFNα pathway (IFNα and MxA proteins) in duodenal biopsies from CD patients and in CaCo-2 cells.[1][5][10] | Induces rapid production of Type I IFNs (e.g., IFN-β mRNA) in the small intestine of mice.[12][15] Enteropathy is not observed in IFNαR deficient mice.[1] |
| Peptide Structure | Spontaneously forms structured oligomers and aggregates in solution.[12][13][14] | The biological effects in vivo are sequence-specific; scrambled or inverted peptides do not induce pathology.[12][15][16] |
Table 2: Comparison of Cytokine & Mediator Production
| Cytokine/Mediator | In Vitro Effects | In Vivo Effects |
| Interleukin-15 (IL-15) | Upregulates IL-15 mRNA and surface expression in Caco-2 cells.[1][17] Induces IL-15 expression in lamina propria cells in organ culture.[12] | Increased IL-15 expression observed in duodenal tissues from CD patients treated with p31-43.[1][3] |
| Interleukin-1β (IL-1β) | Increased production in co-cultures of Caco-2 cells and immune cells exposed to gliadin.[17][18] | Increased production of mature IL-1β in the proximal small intestine of mice, dependent on the NLRP3 inflammasome.[12][13] |
| TNF-α | Produced by primary macrophages and monocytes/dendritic cells cultured with p31-43.[1][17] | Proinflammatory response in the small intestine includes mediators associated with TNF-α signaling.[8] |
| Zonulin | Induces zonulin release from intestinal epithelial cells (IEC-6).[19] | Peptic-tryptic digested gliadin (containing p31-43) induces zonulin release and increases intestinal permeability in mice.[1] |
| Other Cytokines | Induces production of IL-6, IL-12, and IFN-β in primary macrophages.[1] In co-culture models, increases IL-6, IFN-γ, and chemokines (CCL2, 3, 4).[18][20] | Induces expression of inflammatory mediators consistent with a broad pro-inflammatory cytokine response.[6][7] |
Table 3: Comparison of Cellular and Morphological Changes
| Effect | In Vitro Effects | In Vivo Effects |
| Intestinal Permeability | Increases permeability in Caco-2 cell monolayers.[2][17] This effect is MyD88-dependent.[1] | Increases intestinal permeability in mice via zonulin release.[1] |
| Epithelial Proliferation | Induces proliferation of Caco-2 cells and crypt enterocytes from CD patients, dependent on EGFR and IL-15.[2] | Induces hyperproliferation in intestinal crypts of mice, measured by Ki-67 staining.[8] |
| Cellular Stress & Apoptosis | Induces enterocyte stress, reactive oxygen species (ROS) production, and ER stress.[1][4] Causes enterocyte apoptosis in organ culture.[12] | Increases cell death and apoptosis in the small intestinal mucosa of mice.[6][7][8] |
| Vesicular Trafficking | Enters cells via endocytosis, localizes to early endosomes, and delays vesicular trafficking.[1][10][17] | The transcellular pathway is considered a key route for peptide entry into the lamina propria.[1][21] |
| Mucosal Morphology | Causes morphological alterations in enterocytes in duodenal samples from CD patients.[12] | Induces morphological changes including reduced villus-to-crypt (V/C) ratio and increased intraepithelial lymphocytes (IELs) in mice.[8][12][15][16] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of experimental results.
In Vitro Methodologies
-
Cell Culture Models :
-
Cell Line: Caco-2, a human colorectal adenocarcinoma cell line, is widely used. Cells are cultured to form differentiated, polarized monolayers that mimic the intestinal epithelial barrier.[1][9][17]
-
Treatment: Cells are typically incubated with synthetic this compound at concentrations ranging from 20 to 100 µg/mL for periods between 30 minutes and 24 hours to assess signaling, cytokine production, and permeability.[1][10]
-
-
Organ Culture :
-
Source: Duodenal biopsies are obtained from both CD patients and healthy controls.
-
Protocol: Biopsies are cultured in a suitable medium and treated with p31-43 (e.g., 20 μg/mL for 3 hours) to study tissue-level responses like cytokine expression and cell apoptosis in a more physiologically relevant context.[1][12]
-
-
Co-Culture System :
-
Model: A bidimensional system can be established with epithelial cells (e.g., T84) grown on a filter in an upper compartment, and peripheral blood mononuclear cells (PBMCs) from celiac patients in the lower compartment.[18][20]
-
Protocol: The apical side of the epithelial layer is exposed to p31-43 (e.g., for 3 hours) to prime the system, followed by exposure to other immunogenic peptides to measure cytokine release in the basolateral compartment.[18][20]
-
In Vivo Methodologies
-
Animal Models :
-
Peptide Administration :
-
Method: To bypass degradation by gastric enzymes, p31-43 is administered directly into the small intestine. This is typically done via intraluminal injection into a temporarily isolated intestinal loop in anesthetized mice.[8][15][16]
-
Dosage: Doses ranging from 1 to 20 µg per mouse have been shown to induce pathological effects.[10][15][16]
-
-
Analysis :
-
Timeline: Tissues are collected at various time points (e.g., 4, 12, 16, or 72 hours) post-administration to analyze both early signaling events and later morphological changes.[8][16]
-
Histology: Small intestine sections are stained with Hematoxylin and Eosin (H&E) to evaluate mucosal morphology, including the villus-to-crypt (V/C) ratio and the number of intraepithelial lymphocytes (IELs).[8][16]
-
Molecular Analysis: Real-time PCR (RT-qPCR) is used to measure mRNA expression of cytokines (e.g., IFN-β), and Western blotting is used to detect protein levels (e.g., mature IL-1β) in tissue homogenates.[12][15]
-
Signaling Pathways and Visualizations
This compound activates multiple interconnected signaling pathways that drive inflammation and tissue damage.
In Vitro Signaling Cascade
In vitro, p31-43 directly stimulates enterocytes, activating MyD88-dependent pathways that lead to the phosphorylation of MAPK (ERK, JNK, p38) and the activation of the NF-κB transcription factor.[1][10] This results in the transcription of pro-inflammatory genes. Concurrently, p31-43 can activate the mTOR pathway and interfere with endosomal trafficking, contributing to cellular stress and altered signaling.[9][10][17]
Caption: In Vitro Signaling of this compound in Enterocytes.
In Vivo Inflammasome Activation Pathway
In vivo, a critical mechanism is the ability of p31-43 to self-assemble into oligomers.[12][13] These structures are recognized as a danger signal, leading to the assembly and activation of the NLRP3 inflammasome in innate immune cells within the lamina propria. This triggers the cleavage of pro-Caspase-1 to active Caspase-1, which in turn processes pro-IL-1β into its mature, highly inflammatory form, driving mucosal damage.[12][13][15]
Caption: In Vivo NLRP3 Inflammasome Activation by p31-43 Oligomers.
Comparative Experimental Workflow
The workflow for studying p31-43 involves distinct but parallel steps for in vitro and in vivo models, culminating in similar analytical endpoints to allow for robust comparison.
Caption: Comparative Workflow for In Vitro and In Vivo p31-43 Studies.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Gamma-gliadin specific celiac disease antibodies recognize p31-43 and p57-68 alpha gliadin peptides in deamidation related manner as a result of cross-reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P31-43, an undigested gliadin peptide, mimics and enhances the innate immune response to viruses and interferes with endocytic trafficking: a role in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 13. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Latest In vitro and in vivo models of celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gliadin-dependent cytokine production in a bidimensional cellular model of celiac intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Early effects of gliadin on enterocyte intracellular signalling involved in intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validating Animal Models for Gliadin p31-43 Pathogenesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating the pathogenesis of celiac disease, particularly the innate immune responses triggered by gliadin peptide p31-43. This guide provides a comparative analysis of commonly used animal models, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
The gliadin peptide p31-43 is a key player in the inflammatory cascade of celiac disease, primarily by activating the innate immune system.[1][2][3] Unlike the adaptive immune response to other gliadin peptides, the effects of p31-43 are not restricted to individuals carrying the HLA-DQ2 or HLA-DQ8 susceptibility genes, suggesting a more universal mechanism of intestinal damage.[1] Various animal models have been developed to dissect the in vivo effects of this peptide, ranging from wild-type mice to genetically modified strains that better mimic human susceptibility to celiac disease.
Comparative Analysis of In Vivo Models
The validation of these models hinges on their ability to recapitulate the key pathological features observed in celiac disease upon challenge with gliadin p31-43. These include morphological changes in the small intestine, increased intestinal permeability, and the activation of specific inflammatory pathways.
Wild-Type Mouse Models (e.g., C57BL/6)
Wild-type mice, such as the C57BL/6 strain, have been instrumental in demonstrating that p31-43 can induce intestinal damage independent of the adaptive immune response. Intraluminal administration of p31-43 in these mice leads to observable pathological changes.
Key Pathological Outcomes:
-
Morphological Changes: Studies have shown that a single intraluminal administration of p31-43 can lead to a significant decrease in the villus-to-crypt (V/C) ratio and an increase in the number of intraepithelial lymphocytes (IELs).[4][5]
-
Increased Cell Death and Proliferation: The peptide induces apoptosis in the intestinal epithelium and a compensatory increase in the proliferation of crypt cells.[4][6]
-
Innate Immune Activation: The pathogenic effects of p31-43 in wild-type mice are dependent on the MyD88 signaling pathway and the production of type I interferons (IFNs), but not Toll-like receptor 4 (TLR4).[6][7] Furthermore, p31-43 has been shown to activate the NLRP3 inflammasome, leading to the production of mature IL-1β.[5]
Genetically Modified Mouse Models (e.g., HLA-DQ8 Transgenic)
To better model the genetic predisposition to celiac disease, transgenic mice expressing the human HLA-DQ8 gene have been developed.[8][9] These models are particularly useful for studying the interplay between the innate and adaptive immune responses to gliadin.
Key Pathological Outcomes:
-
Immune Cell Recruitment: Sensitization and gavage with gliadin in HLA-DQ8 mice lead to the recruitment of CD3+ IELs, macrophages, and FOX-P3+ cells in the small intestine.[8]
-
Neuromuscular and Secretory Dysfunction: Gluten sensitivity in these mice is associated with increased acetylcholine (B1216132) release, muscle hypercontractility, and altered ion transport, providing a potential mechanism for gastrointestinal symptoms observed in patients.[8]
-
Th1/Th17 Immune Response: Mucosal sensitization to gliadin in HLA-DQ8 mice can induce a Th1/Th17 phenotype in mesenteric lymph nodes, which is characteristic of celiac disease.[9]
Another relevant model is the non-obese diabetic (NOD)-DQ8 mouse, which can develop moderate enteropathy, intraepithelial lymphocytosis, and barrier dysfunction upon gliadin sensitization.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing these animal models.
| Model | Peptide/Treatment | Time Point | Parameter | Observation | Reference |
| C57BL/6 Mice | 10 µg p31-43 (intraluminal) | 16 hours | Villus/Crypt Ratio | Decreased | [5] |
| C57BL/6 Mice | 10 µg p31-43 (intraluminal) | 16 hours | IELs/100 enterocytes | Increased | [5] |
| C57BL/6 Mice | p31-43 (intraluminal) | 4 hours | IFNβ mRNA expression | Increased | [5] |
| C57BL/6 Mice | p31-43 (intraluminal) | 12 hours | Ki-67+ cells/crypt | Increased | [4] |
| NOD-DQ8 Mice | Gliadin sensitization | - | Intestinal Conductance | Increased | [10] |
| NOD-DQ8 Mice | Gliadin sensitization | - | Villus/Crypt Ratio | Decreased | [10] |
Key Signaling Pathways
The pathogenesis of this compound involves the activation of several intracellular signaling pathways that contribute to inflammation and tissue damage.
Caption: Signaling pathways activated by this compound in intestinal epithelial cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Intraluminal Administration of this compound in Mice
This protocol is adapted from studies investigating the acute effects of p31-43 in the small intestine.[4][5]
Materials:
-
This compound peptide (synthetic)
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Fast mice overnight with free access to water.
-
Anesthetize the mouse.
-
Make a small midline laparotomy incision to expose the small intestine.
-
Gently locate the proximal small intestine.
-
Using a fine-gauge needle, inject 100 µL of p31-43 solution (e.g., 10 µg in PBS) or PBS as a control into the lumen of the intestine.
-
Close the abdominal wall and skin with sutures.
-
Allow the mouse to recover.
-
Euthanize the mouse at the desired time point (e.g., 4, 12, 16, or 72 hours) for tissue collection and analysis.
Measurement of Intestinal Permeability in Ussing Chambers
This method assesses the integrity of the intestinal epithelial barrier.[10][12]
Materials:
-
Jejunal segments from mice
-
Ussing chambers
-
Krebs buffer
-
Carbogen gas (95% O2, 5% CO2)
-
Fluorescently labeled tracer (e.g., FITC-dextran)
Procedure:
-
Euthanize the mouse and collect a 3-4 cm segment of the jejunum.
-
Gently flush the lumen with Krebs buffer.
-
Mount the intestinal segment in the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with oxygenated Krebs buffer and maintain at 37°C.
-
Add the fluorescent tracer to the mucosal side.
-
Take samples from the serosal side at regular intervals (e.g., every 30 minutes for 2 hours).
-
Measure the fluorescence of the serosal samples to determine the flux of the tracer across the epithelium.
Experimental Workflow
The following diagram illustrates a typical workflow for validating an animal model of this compound pathogenesis.
Caption: A typical experimental workflow for studying this compound pathogenesis in animal models.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 6. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Gliadin-dependent neuromuscular and epithelial secretory responses in gluten-sensitive HLA-DQ8 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HLA-DQ8 transgenic mouse: A model to study the immune and cytotoxic responses to wheat gliadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitization to Gliadin Induces Moderate Enteropathy and Insulitis in Nonobese Diabetic-DQ8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitization to gliadin induces moderate enteropathy and insulitis in nonobese diabetic-DQ8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Detecting the Celiac Trigger: A Head-to-Head Comparison of Gliadin p31-43 Detection Assays
For researchers, scientists, and drug development professionals navigating the complexities of celiac disease, the accurate detection of the inflammatory peptide gliadin p31-43 is paramount. This guide provides a comprehensive comparison of the leading analytical methods, offering insights into their performance, underlying principles, and experimental protocols to aid in the selection of the most appropriate assay for your research needs.
The gliadin peptide p31-43 is a key trigger in the innate immune response that characterizes celiac disease. Its detection is crucial for understanding disease pathogenesis, developing diagnostic tools, and evaluating the efficacy of potential therapeutics. A variety of analytical techniques are employed for this purpose, each with its own set of strengths and limitations. This guide focuses on a head-to-head comparison of three prominent methods: Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Mass Spectrometry (MS).
Quantitative Performance Comparison
The selection of an appropriate detection assay often hinges on key performance indicators such as sensitivity, specificity, and the limit of detection (LOD). The following table summarizes the quantitative data for different this compound detection methodologies.
| Assay Type | Target Analyte | Limit of Detection (LOD) | Sensitivity | Specificity | Throughput | Reference |
| ELISA (Competitive) | Gliadin/Gliadin Fragments | 0.3 ppm (Gliadin) | High | High | High | [1][2] |
| ELISA (Sandwich) | Gliadin | Varies by kit (e.g., 2 ppm) | High | High | High | [3][4] |
| Lateral Flow Immunoassay (LFIA) | Gliadin | 5 - 10 ppm (Gliadin) | Moderate | High | Very High | [5][6] |
| Mass Spectrometry (LC-MS/MS) | Gliadin Peptides | High (ng/mL to µg/g range) | Very High | Very High | Low to Medium | [3][7] |
Note: The performance of commercial kits can vary. The data presented here is a synthesis of available information and should be considered as a general guide. For instance, a comparison of four commercial sandwich ELISA kits for gluten (which includes gliadin) highlighted variations in their performance across different food matrices[4].
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and reliable results. Below are generalized methodologies for the key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Format
This protocol is based on the principle of a competitive immunoassay where the target antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites.
-
Coating: Microtiter plate wells are coated with a monoclonal antibody specific for a T-cell stimulatory peptide on the gliadin molecule[1].
-
Sample and Standard Incubation: Standards, controls, and prepared samples are added to the wells.
-
Conjugate Addition: A fixed amount of gliadin peptide conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well[1].
-
Competitive Binding: The plate is incubated, allowing the gliadin in the sample and the enzyme-conjugated gliadin to compete for binding to the coated antibody. Higher concentrations of gliadin in the sample result in less binding of the enzyme conjugate.
-
Washing: The wells are washed to remove unbound components.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the bound enzyme to produce a colored product[1].
-
Stopping Reaction: The enzyme reaction is stopped by the addition of an acid.
-
Detection: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of gliadin is inversely proportional to the color intensity[1].
Lateral Flow Immunoassay (LFIA)
LFIA provides a rapid and user-friendly platform for the qualitative or semi-quantitative detection of gliadin.
-
Sample Application: The sample is applied to the sample pad of the test strip.
-
Conjugate Release: The sample migrates to the conjugate pad, where it rehydrates and mobilizes detector particles (e.g., gold nanoparticles) conjugated to anti-gliadin antibodies.
-
Analyte Binding: If gliadin is present in the sample, it binds to the antibody-conjugated particles, forming a complex.
-
Migration and Capture: The sample, along with the complexes, moves along the nitrocellulose membrane via capillary action.
-
Test Line: At the test line, immobilized anti-gliadin antibodies capture the gliadin-antibody-particle complexes, resulting in the formation of a visible colored line[6].
-
Control Line: Excess antibody-conjugated particles continue to migrate and are captured by immobilized secondary antibodies at the control line, indicating a valid test.
-
Interpretation: The presence of both a test line and a control line indicates a positive result. The intensity of the test line can be used for semi-quantitative analysis[5].
Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the identification and quantification of specific gliadin peptides.
-
Sample Preparation: This is a critical step and typically involves:
-
Extraction: Proteins, including gliadin, are extracted from the sample matrix[7].
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced and then alkylated to prevent them from reforming.
-
Enzymatic Digestion: The proteins are digested into smaller peptides using a specific protease, such as trypsin[8].
-
Desalting and Concentration: The resulting peptide mixture is cleaned up and concentrated.
-
-
Liquid Chromatography (LC): The peptide mixture is injected into an LC system. The peptides are separated based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometry (MS): As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
MS1 Scan: The mass spectrometer scans and measures the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Fragmentation (MS/MS): Specific peptide ions of interest (precursor ions) are selected and fragmented into smaller product ions.
-
MS2 Scan: The m/z of these product ions are measured.
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) is used to identify the amino acid sequence of the peptide. Quantification is typically achieved by measuring the signal intensity of specific precursor or product ions[3].
Signaling Pathway and Experimental Workflow Visualization
To better understand the biological context and the experimental procedures, the following diagrams have been generated.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. longdom.org [longdom.org]
- 3. Mass spectrometry analysis of gliadins in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Gluten Analysis: A Comparison of Four Commercial Sandwich ELISA Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empowering Gliadin Detection: A Visible-Code Semiquantitative Lateral Flow System for Rapid and Reliable Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive lateral flow immunoassay (LFIA) for the detection of gluten in foods [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Gene Expression Profiles: Gliadin Peptide p31-43 Versus Other Gliadin Peptides
An Objective Guide for Researchers and Drug Development Professionals
The innate immune response to gliadin, a component of gluten, is a critical initiating factor in the pathogenesis of celiac disease. The gliadin peptide p31-43, in particular, is a key player in triggering this innate immunity, distinct from the adaptive immune response mounted against other gliadin peptides like the 33-mer. Understanding the differential gene expression profiles induced by p31-43 compared to other gliadin peptides is crucial for elucidating the specific mechanisms of celiac disease pathogenesis and for the development of targeted therapeutics. This guide provides a comparative analysis of the gene expression changes and signaling pathways activated by p31-43 versus other gliadin derivatives, supported by experimental data.
Quantitative Gene Expression Analysis: A Head-to-Head Comparison
A key study by Parmar et al. (2013) provides a direct comparison of the effects of pepsin-trypsin digested gliadin (PT-G), a blank pepsin-trypsin control (PT), and the synthetic gliadin peptide p31-43 on the gene expression of undifferentiated Caco-2 intestinal epithelial cells. The following table summarizes the quantitative data from their whole genome expression analysis.
| Treatment Group | Number of Significantly Affected Probes (p<0.01) |
| Pepsin-Trypsin Digested Gliadin (PT-G) | 1705 |
| Pepsin-Trypsin Control (PT) | 1755 |
| Gliadin Peptide p31-43 | 211 |
| Data sourced from Parmar et al., 2013.[1][2] |
Notably, while PT-G and the PT control induced a large number of gene expression changes, the p31-43 peptide alone affected a smaller, more specific set of genes.[1][2] However, the study reported that the microarray results for the p31-43 treatment could not be validated by quantitative real-time polymerase chain reaction (qRT-PCR).[1][3] This suggests that the direct effects of p31-43 on enterocyte gene transcription may be subtle or require specific conditions to be robustly detected.
In contrast to the broad changes induced by digested gliadin, other studies have highlighted the specific pro-inflammatory effects of p31-43 that are not induced by immunogenic peptides such as p57-68.[3][4] For instance, p31-43 has been shown to upregulate IL-15, ICAM1, and HLA molecules, effects not observed with other tested gliadin peptides.[4]
Differential Signaling Pathways
The gliadin peptide p31-43 activates specific innate immune and cellular stress pathways that distinguish it from other gliadin peptides. The following diagram illustrates the signaling cascade initiated by p31-43.
Studies have shown that p31-43 induces the activation of the NF-κB and MAPK signaling pathways in Caco-2 cells, leading to a pro-inflammatory response.[4] Importantly, these effects were not observed with the immunogenic peptide p57-68.[4] Furthermore, p31-43 is linked to the upregulation of IL-15, a key cytokine in celiac disease pathogenesis.[1][4] The peptide also induces endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), contributing to cellular distress and inflammation.[4]
Experimental Protocols
The following is a summary of the key experimental methodologies employed in the comparative gene expression analysis.
Cell Culture and Treatment: Undifferentiated Caco-2 cells were used as an in vitro model of the intestinal epithelium.[1][2] The cells were exposed to one of the following treatments for six hours:
-
Pepsin- and trypsin- digested gliadin (PT-G)
-
A blank pepsin-trypsin control (PT)
RNA Extraction and Microarray Analysis: Total RNA was extracted from the treated Caco-2 cells from four independent experiments.[1][2] The RNA was then hybridized on Agilent one-color human whole genome DNA microarray chips to assess genome-wide gene expression changes.[1][2]
Data Analysis: The microarray data was analyzed using the Bioconductor package LIMMA.[1][2] Genes with a nominal p-value of less than 0.01 were considered statistically significant.[1][3]
The following diagram outlines the experimental workflow.
Conclusion
The available evidence indicates that the gliadin peptide p31-43 induces a distinct and more targeted gene expression profile compared to the broader changes elicited by digested gliadin. While the direct transcriptional effects of p31-43 on enterocytes may be subtle, its ability to specifically activate pro-inflammatory signaling pathways, such as NF-κB and MAPK, and upregulate key cytokines like IL-15, distinguishes it from immunogenic peptides like p57-68. These differential responses underscore the unique role of p31-43 in initiating the innate immune cascade in celiac disease. Further research with more sensitive and targeted methodologies is warranted to fully elucidate the complete repertoire of genes regulated by p31-43 and to validate these findings in in vivo models. This knowledge will be instrumental in developing novel therapeutic strategies aimed at modulating the innate immune response to gluten.
References
- 1. Gene Expression Profiling of Gliadin Effects on Intestinal Epithelial Cells Suggests Novel Non-Enzymatic Functions of Pepsin and Trypsin | PLOS One [journals.plos.org]
- 2. Gene Expression Profiling of Gliadin Effects on Intestinal Epithelial Cells Suggests Novel Non-Enzymatic Functions of Pepsin and Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Expression Profiling of Gliadin Effects on Intestinal Epithelial Cells Suggests Novel Non-Enzymatic Functions of Pepsin and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elfid.unina.it [elfid.unina.it]
Unmasking the Inflammatory Signature of Gliadin p31-43 in Human Tissue: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-inflammatory effects of the gliadin peptide p31-43 in human tissue against alternative peptides. Supported by experimental data, this document details the molecular pathways and cellular responses elicited by this key trigger in celiac disease, offering a valuable resource for therapeutic development.
The gliadin peptide p31-43 is a significant player in the inflammatory cascade of celiac disease, an autoimmune disorder triggered by gluten ingestion.[1][2] Unlike the adaptive immune response generated by other gliadin peptides, p31-43 activates the innate immune system, inducing a rapid pro-inflammatory state in the intestinal mucosa.[3][4][5] This guide synthesizes findings from multiple studies to validate and compare the inflammatory signature of p31-43 in human tissue.
Comparative Analysis of Pro-Inflammatory Effects
Experimental evidence from in vitro and ex vivo studies on human intestinal biopsies and cell lines demonstrates the potent pro-inflammatory capacity of gliadin p31-43. To objectively assess its effects, studies often employ control peptides, such as the immunogenic p57-68 peptide, scrambled peptides, or inverted sequences, which do not elicit the same innate immune response.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human intestinal tissue and cells.
| Inflammatory Marker | Experimental System | This compound Treatment | Control Peptide Treatment | Key Finding | Reference |
| IL-15 Expression | Human duodenal biopsies | Upregulation | No significant change | p31-43 specifically induces the expression of IL-15, a key cytokine in celiac disease pathogenesis. | [1] |
| IFN-α Pathway Activation | Intestinal biopsies from celiac disease patients | Activation | Not specified | p31-43 activates the IFN-α pathway, mimicking a viral response.[7] | [7] |
| NF-κB Activation | Caco-2 cells | Increased p65 NF-κB expression | No effect (with p57-68) | p31-43 rapidly activates the NF-κB signaling pathway, a central regulator of inflammation.[1] | [1] |
| MAPK (ERK) Phosphorylation | Caco-2 cells | Increased ERK phosphorylation | No effect (with p57-68) | The MAPK pathway is another pro-inflammatory signaling route activated by p31-43.[1] | [1] |
| Enterocyte Apoptosis (TUNEL assay) | Human duodenal tissue | Increased enterocyte death | No toxic effects with other gliadin or control peptides | p31-43 exhibits direct cytotoxic effects on intestinal epithelial cells.[1] | [1] |
| HLA-DR Expression | Epithelial cells in crypts of human duodenal samples | Induction | Not specified | p31-43 induces a sign of inflammatory response in epithelial cells.[8][9] | [8][9] |
| Intestinal Permeability (TEER) | Human duodenal biopsies | Increased permeability | Media alone | Gliadin exposure, in general, increases intestinal permeability in all individuals.[10] | [10] |
Note: Specific quantitative values (e.g., fold change, p-values) are often presented in the full-text publications and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
The pro-inflammatory effects of this compound are mediated by a complex network of intracellular signaling pathways. Furthermore, the validation of these effects relies on standardized experimental workflows.
Signaling Pathway of this compound
The following diagram illustrates the key signaling cascades initiated by this compound upon entering intestinal epithelial cells.
Caption: Signaling pathways activated by this compound in intestinal epithelial cells.
Experimental Workflow for Human Intestinal Biopsy Culture
The following diagram outlines a typical experimental workflow for assessing the pro-inflammatory effects of this compound on human intestinal biopsies.
Caption: Experimental workflow for human intestinal biopsy culture and analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized methodologies for key experiments cited in the validation of this compound's pro-inflammatory signature.
Human Duodenal Biopsy Organ Culture
-
Biopsy Collection: Duodenal biopsies are obtained from patients with celiac disease (active or in remission) and non-celiac controls via endoscopy.
-
Culture Preparation: Biopsies are immediately placed on a stainless-steel mesh in a petri dish with the villous surface facing upwards.[1]
-
Culture Medium: Tissues are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, antibiotics, and glutamine.
-
Peptide Treatment: Synthetic this compound or control peptides are added to the culture medium at a specified concentration (e.g., 20-50 µg/mL).[1]
-
Incubation: The cultures are maintained in a humidified incubator with a controlled atmosphere (e.g., 5% CO2) for a designated period, typically up to 24 hours.[1]
-
Sample Collection: After incubation, both the culture supernatant and the tissue are collected for downstream analysis.
Caco-2 Cell Line Experiments
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured to confluence in appropriate media.
-
Peptide Treatment: Cells are incubated with this compound or control peptides at a specified concentration and duration (e.g., 50 µg/mL for 45 minutes for signaling pathway analysis).[1]
-
Cell Lysis: For analysis of intracellular proteins, cells are washed and then lysed to extract total protein.
-
Analysis: Cell lysates are used for downstream applications such as Western blotting to detect the phosphorylation of signaling proteins like ERK and the expression of NF-κB.
Immunohistochemistry and TUNEL Assay
-
Tissue Preparation: Cultured intestinal biopsies are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections of the tissue are cut and mounted on microscope slides.
-
Staining:
-
For immunohistochemistry, sections are incubated with primary antibodies against specific markers of inflammation (e.g., IL-15, HLA-DR), followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
For the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, sections are treated with an enzyme that labels the fragmented DNA characteristic of apoptotic cells.
-
-
Visualization and Quantification: The stained sections are visualized under a microscope, and the extent of staining or the number of apoptotic cells is quantified.
Conclusion
The collective evidence strongly validates the pro-inflammatory signature of this compound in human tissue. Its ability to activate innate immune pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, leading to the production of key inflammatory mediators and direct cellular stress, distinguishes it from other gliadin peptides.[1][6][8] Understanding these mechanisms and having robust experimental models to study them are crucial for the development of targeted therapies for celiac disease that aim to mitigate the harmful effects of gluten exposure. The comparative data and protocols presented in this guide serve as a foundational resource for researchers in this field.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Gliadin Peptides as Triggers of the Proliferative and Stress/Innate Immune Response of the Celiac Small Intestinal Mucosa [mdpi.com]
- 6. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P31–43, an undigested gliadin peptide, mimics and enhances the innate immune response to viruses and interferes with endocytic trafficking: a role in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 9. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Comparative Proteomics of Intestinal Cells Treated with Gliadin p31-43: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular response of intestinal cells to the gliadin peptide p31-43, a key trigger in the innate immune response associated with celiac disease. By summarizing available transcriptomic data and outlining detailed experimental protocols, this document serves as a valuable resource for researchers investigating the molecular mechanisms of gliadin-induced enteropathy and for professionals in drug development targeting this pathway.
Data Presentation: Cellular Response to Gliadin p31-43
Table 1: Differentially Expressed Gene Probes in Caco-2 Cells Treated with this compound
| Probe Name | Gene Symbol | Log Fold Change | p-value |
| A_23_P217873 | MNF1 | 1.31 | < 0.01 |
| A_23_P132147 | RELA | 1.25 | < 0.01 |
| Note: | This table is adapted from the gene expression data published by Parmar et al. (2013) and represents a selection of the 211 probes found to be affected by p31-43 treatment.[2] |
Experimental Protocols
This section details the methodologies for conducting a comparative proteomics study on intestinal cells treated with this compound. The protocols are compiled from various established studies in the field.[5][6][7][8][9]
Caco-2 Cell Culture and this compound Treatment
a. Cell Culture:
-
Human colon adenocarcinoma Caco-2 cells are cultured in Eagle's Minimum Essential Medium (MEM).[10]
-
The medium is supplemented with 20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 0.1 mM nonessential amino acids, 1.5 g/L sodium bicarbonate, 1.0 mM sodium pyruvate, and 1% Penicillin-Streptomycin.[11]
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[7]
-
The medium is changed every two days.[11] For experiments, cells are typically used at ~80% confluency.
b. This compound Peptide Treatment:
-
The synthetic A-gliadin peptide p31-43 (LGQQQPFPPQQPY) is dissolved in sterile, endotoxin-free water or cell culture medium.
-
Caco-2 cells are pre-treated for a specified duration (e.g., 1 hour) with the desired concentration of p31-43 (e.g., 50 µg/ml).[7]
-
Following pre-treatment, the cells are stimulated with the peptide for various time points (e.g., 10 minutes to 24 hours) depending on the specific signaling events or cellular responses being investigated.[7][12][13]
-
Control cells are treated with the vehicle (e.g., medium alone).
Protein Extraction
-
After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS).[7]
-
Cells are scraped in PBS and collected by centrifugation.[7]
-
For whole-cell extracts, the cell pellet is resuspended in a lysis buffer (e.g., 20 mM HEPES pH 7.2, 1% Nonidet P-40, 10% glycerol, 50 mM NaF, 1 mM Na3VO4) containing protease inhibitors.[7]
-
The lysate is incubated on ice and then centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.[9]
Protein Digestion for Mass Spectrometry
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced using a reducing agent like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by incubation.[5][8] Subsequently, the free sulfhydryl groups are alkylated using reagents like iodoacetamide (B48618) to prevent disulfide bond reformation.[5][8]
-
Enzymatic Digestion: The protein sample is digested into smaller peptides using a protease, most commonly trypsin.[7][8] The digestion is typically carried out overnight at 37°C.[7]
-
Peptide Cleanup: After digestion, the peptide mixture is desalted and purified using methods like solid-phase extraction (e.g., C18 StageTips) to remove salts and detergents that can interfere with mass spectrometry analysis.[6][8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
The purified peptides are separated by reverse-phase liquid chromatography (LC) and then ionized and analyzed by a tandem mass spectrometer (MS/MS).[5][6]
-
The mass spectrometer acquires fragmentation spectra of the peptides, which are then used to identify the peptide sequences and, consequently, the proteins present in the sample.
-
Quantitative proteomics approaches, such as label-free quantification or stable isotope labeling, are used to determine the relative abundance of proteins between the control and this compound-treated samples.
Mandatory Visualization
Experimental Workflow
References
- 1. Gene Expression Profiling of Gliadin Effects on Intestinal Epithelial Cells Suggests Novel Non-Enzymatic Functions of Pepsin and Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Profiling of Gliadin Effects on Intestinal Epithelial Cells Suggests Novel Non-Enzymatic Functions of Pepsin and Trypsin | PLOS One [journals.plos.org]
- 3. Gene Expression Profiling of Gliadin Effects on Intestinal Epithelial Cells Suggests Novel Non-Enzymatic Functions of Pepsin and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 8. youtube.com [youtube.com]
- 9. uthsc.edu [uthsc.edu]
- 10. Structural analysis and Caco-2 cell permeability of the celiac-toxic A-gliadin peptide 31-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. elfid.unina.it [elfid.unina.it]
Unraveling the Intricacies of Gliadin p31-43: A Comparative Guide to Validating its Functional Consequences
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Experimental Data for Investigating the Cellular Impact of Gliadin Peptide p31-43.
The α-gliadin peptide p31-43 is a key player in the innate immune response associated with celiac disease. Its interaction with various cellular components triggers a cascade of events, leading to inflammation and intestinal damage. Validating the functional consequences of these binding events is crucial for understanding the disease pathogenesis and for the development of targeted therapeutics. This guide provides a comparative overview of experimental approaches to investigate the effects of Gliadin p31-43, complete with detailed protocols and quantitative data to aid in experimental design and interpretation.
Signaling Pathways and Cellular Effects of this compound
This compound initiates a complex network of signaling pathways upon entering intestinal epithelial cells. While a specific receptor has not been identified, the peptide is known to internalize via endocytosis.[1][2][3][4] Once inside the cell, it perturbs endosomal trafficking, leading to prolonged activation of signaling receptors like the Epidermal Growth Factor Receptor (EGFR).[2][3][5] This disruption triggers multiple downstream pathways, including the MAPK and NF-κB signaling cascades, culminating in pro-inflammatory responses.[1] Furthermore, p31-43 has been shown to induce cellular stress, activate the NLRP3 inflammasome, and increase the production of cytokines such as IL-15.[1][6][7][8]
Experimental Workflow for Target Validation
A typical workflow to identify and validate the cellular targets of this compound involves a multi-pronged approach, starting with the identification of potential binding partners and culminating in the validation of the functional consequences of these interactions.
Quantitative Data Summary
The following table summarizes quantitative data from various studies investigating the functional consequences of this compound. Direct binding affinities (e.g., Kd values) are not widely reported in the literature; therefore, the table focuses on the concentrations of p31-43 used and the observed effects.
| Experimental System | p31-43 Concentration | Observed Functional Consequence | Alternative Peptide (Control) | Reference |
| Caco-2 cells | 50 µg/mL | Increased expression of p65 NF-κB and ERK phosphorylation after 45 minutes. | p57-68 (no effect) | [1] |
| Duodenal tissues (CD patients) | 20 µg/mL | Increased expression of IL-15 after 3 hours.[1] | Other gliadin peptides (no effect) | [1] |
| Duodenal tissues (CD patients) | 20 µg/mL | Increased enterocyte death (TUNEL assay) after 24 hours.[1] | Control peptides (no effect) | [1] |
| Caco-2 cells | 70 µg/mL | Induced cell proliferation (51% BrdU incorporation).[2][3] | p57-68 (no effect) | [2][3] |
| Caco-2 cell monolayer | Not specified | ~23% translocation of a similar peptide (p31-55) after 4 hours.[9] | - | [9] |
| Primary murine macrophages | 100 µg/mL | Production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12, IFN-β) after 3 hours. | - | [1] |
| Bidimensional cell culture (Caco-2 and PBMCs from celiac patients) | 10 µg/mL (apical) | Increased levels of IL-15, IFN-γ, IL-6, TNF-α, and IL-1β in the basal supernatant. | pα-9 alone (less effect) | [10][11] |
Detailed Experimental Protocols
Biotinylated Peptide Pull-Down Assay
This assay is used to identify proteins that directly bind to this compound.
Materials:
-
Biotinylated this compound peptide
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from intestinal epithelial cells (e.g., Caco-2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
SDS-PAGE gels and Western blot reagents
-
Mass spectrometer for protein identification
Protocol:
-
Prepare Cell Lysate: Lyse Caco-2 cells using a gentle lysis buffer to maintain protein-protein interactions.[12] Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear Lysate: Incubate the cell lysate with streptavidin beads alone for 1 hour at 4°C to reduce non-specific binding.[12]
-
Bind Biotinylated Peptide to Beads: Incubate biotinylated p31-43 with streptavidin beads for 1-2 hours at 4°C.
-
Incubate Beads with Lysate: Add the peptide-bound beads to the pre-cleared cell lysate and incubate overnight at 4°C with gentle rotation.
-
Wash: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elute: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with antibodies against candidate proteins. For comprehensive identification, perform in-gel digestion of protein bands followed by LC-MS/MS analysis.[13]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm in vivo interactions between a known "bait" protein and its potential binding partners, including this compound if a specific antibody against it is available, or to pull down a known target of p31-43 to see if the peptide co-precipitates.
Materials:
-
Antibody specific to a known or suspected target of p31-43 (or to p31-43 itself)
-
Protein A/G-conjugated agarose (B213101) or magnetic beads
-
Cell lysate from p31-43-treated and untreated cells
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells with a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to minimize non-specific binding.[14][15]
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Capture Immune Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against this compound (if available) or the suspected interacting protein.
Caco-2 Cell Permeability Assay
This assay measures the integrity of the intestinal epithelial barrier by determining the transepithelial electrical resistance (TEER).
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium
-
This compound peptide
-
TEER meter with an electrode chopstick
Protocol:
-
Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
TEER Measurement (Baseline): Measure the initial TEER of the Caco-2 monolayer.
-
Peptide Treatment: Add this compound to the apical side of the Transwell inserts at the desired concentration. Use a control peptide (e.g., p57-68) or medium alone for comparison.
-
Time-Course TEER Measurement: Measure the TEER at different time points (e.g., 1, 3, 6, 24 hours) after peptide addition.
-
Data Analysis: A decrease in TEER indicates an increase in paracellular permeability. Calculate the percentage decrease in TEER relative to the baseline and the control group. A study showed that a similar peptide, p31-55, could cross the Caco-2 monolayer.[9][16][17]
This guide provides a framework for the systematic validation of the functional consequences of this compound binding. The provided protocols and comparative data will aid researchers in designing robust experiments to further elucidate the role of this critical peptide in celiac disease pathogenesis and to explore potential therapeutic interventions.
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation | PLOS One [journals.plos.org]
- 4. The toxic alpha-gliadin peptide 31-43 enters cells without a surface membrane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 9. Structural analysis and Caco-2 cell permeability of the celiac-toxic A-gliadin peptide 31-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gliadin-dependent cytokine production in a bidimensional cellular model of celiac intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. The MS(E)-proteomic analysis of gliadins and glutenins in wheat grain identifies and quantifies proteins associated with celiac disease and baker's asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Oligomeric Gliadin p31-43 Demonstrates Heightened Inflammatory Potential Compared to Monomeric Form
For Immediate Release
A comprehensive analysis of existing research indicates that the oligomeric form of the gliadin peptide p31-43, a key trigger in celiac disease, possesses a significantly greater inflammatory potential than its monomeric counterpart. This guide synthesizes experimental findings for researchers, scientists, and drug development professionals, providing a detailed comparison of the inflammatory activity of these two peptide forms, complete with experimental data, protocols, and pathway visualizations.
The spontaneous self-assembly of monomeric p31-43 into oligomeric nanostructures is a critical event that amplifies its pro-inflammatory effects.[1][2] These oligomers are potent activators of the innate immune system, triggering key inflammatory signaling pathways that contribute to the pathogenesis of celiac disease.
Comparative Analysis of Inflammatory Markers
While studies often describe a dynamic equilibrium between monomeric and oligomeric states, the available data consistently associates the oligomeric form with a robust inflammatory response. The following table summarizes quantitative findings from key studies, highlighting the inflammatory effects observed in the presence of p31-43, which readily forms oligomers.
| Inflammatory Marker | Experimental System | Peptide Form | Concentration | Observed Effect | Reference |
| NLRP3 Inflammasome Activation | In vivo (mouse model) | Oligomeric (inferred) | 10 µg | Induction of enteropathy, dependent on NLRP3 and caspase-1.[3] | Gómez Castro et al., 2019 |
| In vitro (THP-1 cells) | Oligomeric (inferred) | Not specified | Activation of the ASC speck complex, a hallmark of inflammasome activation.[3] | Gómez Castro et al., 2019 | |
| IL-1β Production | In vivo (mouse model) | Oligomeric (inferred) | 10 µg | Increased production of mature IL-1β in the proximal small intestine.[4] | Gómez Castro et al., 2019 |
| Type I Interferon (IFN-β) Expression | In vivo (mouse model) | Oligomeric (inferred) | 1 µg and 10 µg | Increased expression of IFN-β mRNA in the intestinal mucosa.[3] | Gómez Castro et al., 2019 |
| NF-κB Pathway Activation | In vitro (Caco-2 cells) | Not specified (likely oligomeric) | 50 µg/mL | Increased expression of p65 NF-κB.[1] | Capozzi et al., 2013 |
| MAPK Pathway (ERK) Activation | In vitro (Caco-2 cells) | Not specified (likely oligomeric) | 50 µg/mL | Increased phosphorylation of ERK.[1] | Capozzi et al., 2013 |
| Interleukin-15 (IL-15) Induction | Ex vivo (human duodenal tissues) | Not specified (likely oligomeric) | Not specified | Induction of IL-15 expression in lamina propria cells.[3] | Maiuri et al., 2003 |
Key Signaling Pathways
The inflammatory response to oligomeric gliadin p31-43 is primarily mediated by the activation of the NLRP3 inflammasome and the NF-κB pathway.
NLRP3 Inflammasome Activation
Oligomeric p31-43 is recognized as a danger signal, leading to the assembly and activation of the NLRP3 inflammasome complex. This results in the cleavage of pro-caspase-1 to its active form, which in turn cleaves pro-inflammatory cytokines such as pro-IL-1β into their mature, secreted forms.
Caption: Activation of the NLRP3 inflammasome by oligomeric this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5] Studies have shown that this compound can induce the activation of this pathway, leading to the transcription of various pro-inflammatory genes.
Caption: NF-κB signaling pathway induced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines key experimental protocols employed in the cited studies.
In Vivo Mouse Model of Enteropathy
-
Animal Model: C57BL/6 wild-type, Nlrp3-/-, and Caspase-1-/- mice.
-
Peptide Administration: Mice are administered 10 µg of p31-43 gliadin peptide intraluminally. Control groups receive scrambled or inverted peptides.
-
Tissue Analysis: After 16 hours, the proximal small intestine is collected. Histological analysis is performed to assess the villus-to-crypt (V/C) ratio and the number of intraepithelial lymphocytes (IELs).
-
Molecular Analysis: Intestinal mucosal scrapings are used for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory markers like IFN-β and for ELISA to quantify mature IL-1β.
-
Reference: Gómez Castro et al., Frontiers in Immunology, 2019.[3]
In Vitro Inflammasome Activation Assay
-
Cell Line: THP-1 human monocytic cells, differentiated into macrophage-like cells.
-
Stimulation: Cells are primed with a TLR ligand (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3. Subsequently, cells are stimulated with p31-43 peptide.
-
Analysis: Activation of the inflammasome is assessed by detecting the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck complex using immunofluorescence microscopy.
-
Reference: Gómez Castro et al., Frontiers in Immunology, 2019.[6]
Characterization of p31-43 Oligomers
-
Technique: Transmission Electron Microscopy (TEM).
-
Sample Preparation: p31-43 peptide is dissolved in MilliQ water at concentrations of 50 µM and 100 µM.
-
Imaging: Samples are deposited on a formvar-covered grid and imaged to visualize the formation and size of oligomeric structures.
-
Reference: Gómez Castro et al., Frontiers in Immunology, 2019.[3]
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the inflammatory effects of this compound.
Caption: General experimental workflow for studying p31-43 inflammatory potential.
Conclusion
References
- 1. elfid.unina.it [elfid.unina.it]
- 2. The this compound peptide: Inducer of multiple proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
Safety Operating Guide
Proper Disposal of Gliadin p31-43: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory reagents are paramount for ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Gliadin p31-43, a peptide used in celiac disease research. While this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory procedures for chemical waste to minimize environmental impact and ensure personnel safety.
The following procedures are based on general best practices for the disposal of non-hazardous research peptides.[1] It is crucial to always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations, as these may vary.[2]
Core Principles for Peptide Disposal
Before initiating any disposal procedure, a thorough hazard assessment should be conducted by reviewing the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the substance should be handled as a standard chemical reagent, employing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2]
The primary principle of peptide disposal is to prevent its release into the environment.[1] Therefore, direct disposal of this compound powder or solutions down the drain or in the regular trash is strictly prohibited.[2] All waste containing this peptide should be treated as chemical waste.
Chemical Inactivation of this compound Waste
For liquid waste containing this compound, chemical inactivation is a recommended step to denature the peptide, rendering it biologically inactive before final disposal.[3] This is typically achieved through hydrolysis using a strong acid, a strong base, or an oxidizing agent like sodium hypochlorite (B82951) (bleach).[1][3][4]
Quantitative Data for Chemical Inactivation Methods
The following table summarizes key parameters for common chemical inactivation methods applicable to peptide solutions.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 10% final bleach solution (at least 1:10 waste-to-bleach ratio) | 30 - 60 minutes | Effective for many peptides and can be used for both liquid and solid waste decontamination.[3][4] May be corrosive to some surfaces.[3] |
| Sodium Hydroxide (B78521) (NaOH) | 1 M final concentration | At least 24 hours | A strong base that effectively hydrolyzes peptide bonds.[1] Requires a subsequent neutralization step before disposal.[3] |
| Hydrochloric Acid (HCl) | 1 M final concentration | At least 24 hours | A strong acid that effectively hydrolyzes peptide bonds.[1] Requires a subsequent neutralization step before disposal.[3] |
Experimental Protocol for Chemical Inactivation of Liquid this compound Waste
This protocol outlines a general procedure for the chemical inactivation of liquid waste containing this compound. All steps should be performed in a designated chemical fume hood while wearing appropriate PPE.
-
Select an Inactivation Reagent: Choose an appropriate inactivation reagent from the table above based on your laboratory's standard operating procedures and the nature of the solvent in which the peptide is dissolved.
-
Prepare the Inactivation Solution: In the chemical fume hood, carefully prepare the chosen inactivation solution (e.g., 10% bleach, 1 M NaOH, or 1 M HCl).
-
Inactivate the Peptide Waste:
-
Ensure Sufficient Contact Time: Allow the mixture to stand in a sealed and clearly labeled container for the recommended minimum contact time to ensure complete inactivation.
-
Neutralization (for Acid/Base Hydrolysis): If using a strong acid or base, the solution must be neutralized to a pH between 6.0 and 8.0.[1]
-
For acidic solutions, slowly add a base such as sodium bicarbonate or a dilute sodium hydroxide solution while stirring.
-
For basic solutions, slowly add a weak acid like acetic acid or a dilute hydrochloric acid solution while stirring.
-
Use pH indicator strips to verify the final pH.
-
-
Final Disposal: After inactivation and, if necessary, neutralization, the resulting solution should be collected in a designated hazardous waste container.[2] Consult your institution's EHS department for specific instructions on the final disposal of this chemical waste.[2] Do not pour the treated solution down the drain unless explicitly permitted by your institution's policies.[4]
Disposal of Solid Waste
Solid waste contaminated with this compound, such as pipette tips, vials, gloves, and absorbent materials used for spills, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Decontamination (Optional but Recommended): For heavily contaminated items, immersion in a 10% bleach solution for at least 30 minutes is a good practice for decontamination before final disposal.[4]
-
Storage and Collection: Store the sealed hazardous waste container in a designated accumulation area. Follow your institution's procedures for scheduling a pickup by the EHS department or a licensed hazardous waste disposal contractor.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Gliadin p31-43
FOR RESEARCH USE ONLY. Not for use in diagnostic procedures.
This guide provides crucial safety and logistical information for the handling and disposal of Gliadin p31-43, a peptide used in celiac disease research.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this peptide, this document is based on standard laboratory practices for handling non-hazardous chemical powders and peptides.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, appropriate personal protective equipment is essential to minimize exposure and prevent potential sensitization. The following PPE is recommended:
-
Eye Protection : Chemical safety glasses or goggles should be worn to protect against accidental splashes or airborne particles.[4][5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[4][5] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
-
Protective Clothing : A standard laboratory coat is necessary to protect street clothing.[4] For procedures with a higher risk of aerosolization, disposable lab coats may be considered.
-
Respiratory Protection : While this compound is not classified as hazardous, it is prudent to handle the powder in a well-ventilated area. For weighing or other procedures that may generate dust, a fume hood should be used to prevent inhalation.[6] In the absence of a fume hood, a dust mask or a respirator may be appropriate based on a risk assessment.
The logical selection of PPE follows a hierarchy of controls, starting with the most effective measures.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, a conservative approach is recommended due to the lack of comprehensive toxicological data. The following table provides general guidance for handling non-hazardous powders, which can be applied to this compound.
| Parameter | Recommended Limit | Source/Justification |
| Occupational Exposure Limit (OEL) | No specific OEL established. | Treat as a data-poor substance. A conservative approach is to handle it within a control band for non-hazardous powders. |
| Target Airborne Concentration | > 1 - 10 mg/m³ (as a general non-hazardous dust) | Based on hazard banding for substances with no known significant effects.[7] |
| Permissible Exposure Limit (PEL) - Nuisance Dust | Total Dust: 15 mg/m³ Respirable Fraction: 5 mg/m³ | OSHA guidelines for "Particulates Not Otherwise Regulated." |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
The lyophilized peptide should be stored at -20°C in a desiccated environment.[3]
-
Ensure the container is tightly sealed to prevent moisture absorption and degradation.
Preparation of Solutions:
-
All handling of the lyophilized powder should be conducted in a chemical fume hood to minimize inhalation risk.[6]
-
Use a calibrated scale for accurate weighing.
-
To prepare a stock solution, dissolve the peptide in a suitable solvent as recommended by the supplier or experimental protocol.
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Aliquoted solutions should be stored at -20°C and used within one month to maintain potency.[3] Avoid multiple freeze-thaw cycles.[3]
Experimental Use:
-
Follow established laboratory protocols for the specific application (e.g., cell culture, animal studies).
-
Clearly label all tubes and containers with the peptide name, concentration, and date of preparation.
-
After use, decontaminate all work surfaces and equipment.
Disposal Plan
Non-hazardous Waste Disposal:
As this compound is a peptide composed of naturally occurring amino acids and is not classified as hazardous, it can typically be disposed of as non-hazardous waste.
-
Solid Waste : Unused lyophilized powder and empty containers can be disposed of in the regular laboratory trash, provided they are properly sealed.[1][2]
-
Liquid Waste : Aqueous solutions of the peptide can generally be disposed of down the drain with copious amounts of water, in accordance with local regulations.[1][2] Check with your institution's environmental health and safety department for specific guidelines.
-
Contaminated Materials : PPE and other materials (e.g., pipette tips, tubes) that have come into contact with the peptide can be disposed of in the regular laboratory waste, unless contaminated with other hazardous materials.
Spill Cleanup:
-
Wear appropriate PPE as described in Section 1.
-
For a dry spill, carefully sweep up the powder and place it in a sealed container for disposal. Avoid creating dust.
-
For a liquid spill, absorb the solution with an inert material (e.g., paper towels, vermiculite) and place it in a sealed container for disposal.[8]
-
Clean the spill area thoroughly with soap and water.[8]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using this compound in a research setting.
References
- 1. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 7. ecetoc.org [ecetoc.org]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
